2,5-Dimethyl-4-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHILQDGSFDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224017 | |
| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73713-69-6 | |
| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-4-nitrobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethyl-4-nitrobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZONITRILE, 2,5-DIMETHYL-4-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SW7QB5K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzonitrile
CAS Number: 73713-69-6
This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic compound of interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a poly-functionalized aromatic molecule. The presence of a nitrile (-C≡N), a nitro (-NO₂) group, and two methyl (-CH₃) groups on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73713-69-6 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not experimentally determined in available literature | |
| Boiling Point | Not experimentally determined in available literature | |
| Solubility | Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents | Inferred from related compounds |
| Predicted XlogP | 2.2 |
Synthesis of this compound: A Proposed Experimental Protocol
Core Directive: The following protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.
Reaction Scheme:
References
physicochemical properties of 2,5-Dimethyl-4-nitrobenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-4-nitrobenzonitrile
This guide provides a comprehensive technical overview of the (CAS No. 73713-69-6), a substituted aromatic compound of interest in synthetic chemistry and drug discovery. The narrative is structured to deliver not just data, but also the underlying scientific rationale for its characterization and the practical insights essential for its application in research and development.
Molecular Identity and Structural Elucidation
This compound is a derivative of benzonitrile featuring two methyl groups, a nitro group, and a nitrile group attached to the benzene ring. The strategic placement of these functional groups dictates its electronic properties and reactivity. The electron-donating methyl groups and the strongly electron-withdrawing nitro and nitrile groups create a unique electronic environment within the molecule, making it a valuable intermediate in organic synthesis.[1][2]
The molecular structure is foundational to understanding its properties. The nitrile (-C≡N) and nitro (-NO₂) groups are potent electron-withdrawing groups due to resonance and inductive effects, which significantly influences the molecule's reactivity and polarity.[2] The methyl (-CH₃) groups, in contrast, are weakly electron-donating.
Figure 1: 2D structure of this compound.
Core Physicochemical Properties
A summary of the key computed and known properties of this compound is presented below. These parameters are critical for predicting its behavior in various systems, including its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| CAS Number | 73713-69-6 | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [3][4] |
| Molecular Weight | 176.17 g/mol | [3][5] |
| Monoisotopic Mass | 176.058577502 Da | [3][4] |
| XLogP3 | 2.2 | [3] |
| Topological Polar Surface Area (TPSA) | 69.6 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Heavy Atom Count | 13 | [3] |
| Complexity | 250 | [3] |
-
XLogP3 : This value of 2.2 suggests moderate lipophilicity. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The balance between hydrophilicity (from the polar nitro and nitrile groups) and lipophilicity (from the aromatic ring and methyl groups) is key to its potential as a drug scaffold.
-
Topological Polar Surface Area (TPSA) : At 69.6 Ų, the TPSA indicates the molecule has significant polar character, primarily contributed by the oxygen and nitrogen atoms of the nitro and nitrile groups. This value is often used to predict drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation.
-
¹H NMR : The proton NMR spectrum is expected to be distinct. There would be two singlets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two non-equivalent aromatic protons. Two additional singlets would appear in the aliphatic region (approx. 2.0-2.5 ppm) for the two chemically distinct methyl groups. The exact chemical shifts are influenced by the electronic effects of the adjacent substituents.
-
¹³C NMR : The carbon NMR spectrum would show nine distinct signals: one for the nitrile carbon (approx. 115-120 ppm), six for the aromatic carbons with varied chemical shifts due to the different substituents, and two for the methyl carbons (approx. 15-25 ppm). Data for similar compounds like 4-nitrobenzonitrile confirms the expected ranges for nitrile and aromatic carbons.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
Nitrile (C≡N) stretch : A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹.
-
Nitro (NO₂) stretches : Two strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
Aromatic C-H stretch : Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretches : Multiple absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification and structural analysis. Predicted collision cross-section (CCS) values and m/z for various adducts are available.[4]
-
Molecular Ion Peak (M⁺) : Expected at m/z ≈ 176.058.
-
Key Adducts : Common adducts in electrospray ionization (ESI) would be [M+H]⁺ at m/z ≈ 177.066 and [M+Na]⁺ at m/z ≈ 199.048.[4]
-
Fragmentation : The fragmentation pattern under electron ionization (EI) would likely involve the loss of the nitro group (-NO₂) or parts of it, and potentially the cyano group (-CN), leading to characteristic fragment ions. Analyzing related compounds like 2-Amino-4-methoxy-5-nitrobenzonitrile shows that fragmentation often occurs around the nitro and adjacent functional groups.[7]
Synthesis and Reactivity
Synthetic Pathways
This compound can be synthesized through several established organic chemistry routes. A common approach involves the cyanation of a corresponding halo-aromatic precursor. For instance, the reaction of 4-bromo- or 4-chloro-2,5-dimethylnitrobenzene with a cyanide source like cuprous cyanide (CuCN) is a plausible route.[8] This type of nucleophilic aromatic substitution (Sandmeyer-type reaction) is a standard method for introducing nitrile groups onto an aromatic ring.
Another potential pathway could involve the nitration of 2,5-dimethylbenzonitrile. However, controlling the regioselectivity of the nitration to favor the 4-position would be critical and might require specific reaction conditions.
Chemical Reactivity
The reactivity is governed by its functional groups:
-
Nucleophilic Aromatic Substitution (SₙAr) : The strong electron-withdrawing effect of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack. This makes it a substrate for SₙAr reactions where a nucleophile can displace a suitable leaving group (if one were present on the ring). The reaction of 4-nitrobenzonitrile with methoxide is a well-studied example of this reactivity.[9]
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is fundamental in medicinal chemistry, as the resulting 4-amino-2,5-dimethylbenzonitrile becomes a versatile building block for synthesizing heterocyclic compounds.
-
Hydrolysis of the Nitrile Group : The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively, further expanding its synthetic utility.
Applications in Drug Development
Benzonitrile derivatives are prominent scaffolds in medicinal chemistry.[10] The nitrile group is considered a "pharmacophore" – a molecular feature responsible for a drug's biological activity. It is often used as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor.[11]
-
Kinase Inhibition : Many benzonitrile derivatives have been developed as kinase inhibitors for cancer therapy.[10] The nitrile group can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
-
Antiviral and Antibacterial Agents : The benzonitrile scaffold has been explored for developing agents against viruses like Hepatitis C and various bacteria.[10]
-
Metabolic Stability : The nitrile group is generally robust and not readily metabolized, which can contribute to a favorable pharmacokinetic profile for drug candidates.[11]
The combination of the nitrile and nitro groups in this compound makes it an interesting starting point for library synthesis. The nitro group can be reduced to an amine, which can then be functionalized, while the nitrile group provides a key interaction point with biological targets.[12]
Experimental Protocols
The following protocols are provided as standardized workflows for characterizing this compound. The causality behind these choices is to ensure data is both accurate and reproducible, a cornerstone of scientific integrity.
Protocol: Determination of Aqueous Solubility
Rationale : The shake-flask method is a gold-standard technique for determining thermodynamic solubility. Using HPLC for quantification provides high sensitivity and specificity, ensuring that only the concentration of the target analyte is measured.
Figure 2: Workflow for Aqueous Solubility Determination.
Step-by-Step Methodology:
-
Preparation : Add an excess amount of this compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.
-
Equilibration : Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot and/or filter it through a 0.22 µm syringe filter.
-
Quantification : Prepare a series of standard solutions of the compound in a suitable organic solvent and generate a calibration curve using a validated HPLC-UV method. Dilute the filtered supernatant and analyze it by HPLC to determine the concentration.
-
Calculation : Use the calibration curve to calculate the concentration of the compound in the saturated aqueous solution, which represents its solubility.
Protocol: GC-MS Analysis
Rationale : Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one. It provides both retention time for identification and a mass spectrum for structural confirmation. Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns, which are useful for library matching.[7]
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 1-2 mg of this compound in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup :
-
GC Column : Use a standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector : Set to 250 °C in split mode.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]
-
MS Interface : Set transfer line temperature to 280 °C.
-
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[7]
-
Mass Range : Scan from m/z 50 to 300.
-
-
Analysis : Inject 1 µL of the sample. Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum from the peak apex and compare it to reference libraries or predicted fragmentation patterns.
Safety and Handling
As with any chemical, proper safety precautions are essential. Safety Data Sheets (SDS) for related nitroaromatic compounds indicate that they should be handled with care.[13][14]
-
Hazards : Harmful if swallowed. May cause skin and eye irritation.[3][15] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides.[14][15]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
This guide provides a foundational understanding of this compound, grounded in established chemical principles and supported by available data. It is intended to empower researchers and scientists to utilize this compound effectively and safely in their development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 3,5-Dimethyl-4-nitrobenzonitrile | C9H8N2O2 | CID 13974891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 9. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzonitrile: Synthesis, Characterization, and Reactivity
This guide provides a comprehensive overview of the structural information, synthesis, spectroscopic characterization, and chemical reactivity of 2,5-Dimethyl-4-nitrobenzonitrile (CAS No. 73713-69-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights to facilitate its application in a laboratory setting.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted aromatic compound featuring a benzonitrile core with two methyl groups and a nitro group. This substitution pattern creates a unique electronic environment that dictates its chemical behavior and potential applications as a synthetic intermediate.
Structural and Physical Data Summary
The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 73713-69-6 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | [2] |
| Melting Point | Data not available in searched literature | |
| Boiling Point | 342.4°C (calculated) | [3] |
| Flash Point | 160.9°C | [3] |
| Solubility | Slightly soluble in water (predicted) | [4] |
| InChI | InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 | [5] |
| InChIKey | AIJHILQDGSFDQP-UHFFFAOYSA-N | [5] |
| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])C)C#N | [5] |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 69.6 Ų | [1] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 2,5-dimethylbenzonitrile. The two methyl groups on the aromatic ring are activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing. This substitution pattern synergistically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.
Caption: Synthesis of this compound via nitration.
Experimental Protocol: Nitration of 2,5-Dimethylbenzonitrile
This protocol is adapted from established methods for the nitration of substituted benzonitriles and aromatic compounds.[6][7]
Materials:
-
2,5-Dimethylbenzonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,5-dimethylbenzonitrile (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzonitrile. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The NMR spectra are predicted based on the analysis of similar compounds such as 4-nitrobenzonitrile and 2,5-dimethylbenzonitrile.[8][9]
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the aromatic proton at the C6 position. The deshielding effect of the adjacent nitro group and the cyano group results in a downfield shift.
-
δ ~7.4-7.6 ppm (s, 1H): This singlet is attributed to the aromatic proton at the C3 position. It is expected to be at a slightly higher field compared to the C6 proton due to the ortho- and para-directing effects of the methyl groups.
-
δ ~2.6 ppm (s, 3H): This singlet represents the protons of the methyl group at the C2 position.
-
δ ~2.4 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C5 position.
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~150 ppm: Quaternary carbon attached to the nitro group (C4).
-
δ ~140-145 ppm: Quaternary carbons attached to the methyl groups (C2 and C5).
-
δ ~130-135 ppm: Aromatic CH carbons (C3 and C6).
-
δ ~118 ppm: Quaternary carbon of the cyano group (-C≡N).
-
δ ~115 ppm: Quaternary carbon attached to the cyano group (C1).
-
δ ~20-22 ppm: Carbons of the two methyl groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the nitrile and nitro functional groups.[10][11]
-
~2230 cm⁻¹ (strong, sharp): C≡N stretching vibration of the nitrile group.
-
~1530 cm⁻¹ (strong) and ~1350 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.
-
~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching vibrations of the methyl groups.
-
~1600-1450 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragmentation patterns are anticipated.[5][12]
-
m/z 176: Molecular ion peak [M]⁺.
-
m/z 159: Loss of a hydroxyl radical (•OH) from the nitro group, a common fragmentation pathway for aromatic nitro compounds.
-
m/z 146: Loss of a nitro group (•NO₂).
-
m/z 130: Loss of both a nitro group and a methyl radical.
-
m/z 116: Further fragmentation involving the loss of the cyano group.
Chemical Reactivity and Potential Applications
The reactivity of this compound is primarily governed by its two key functional groups: the nitro group and the nitrile group. This dual functionality makes it a versatile intermediate in organic synthesis.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine group under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation yields 4-amino-2,5-dimethylbenzonitrile, a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex heterocyclic compounds.[13]
Caption: Reduction of the nitro group to an amine.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically with heating.[14][15] This reaction would convert this compound into 2,5-dimethyl-4-nitrobenzoic acid, another useful synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro and cyano groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. While the nitro group itself can be a leaving group in some cases, other leaving groups on the ring would be readily displaced by nucleophiles.[16]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
GHS Hazard Classification:
-
H300: Fatal if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H402: Harmful to aquatic life.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitrobenzonitrile | 619-72-7 [chemicalbook.com]
- 5. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]
- 11. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzonitrile, 4-nitro- [webbook.nist.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Synthesis of 2,5-Dimethyl-4-nitrobenzonitrile: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 2,5-Dimethyl-4-nitrobenzonitrile, a valuable intermediate in the development of various organic compounds. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including the causal relationships behind experimental choices, detailed protocols, and critical safety considerations.
Executive Summary
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the nitration of 2,5-dimethylaniline. This pathway involves the protection of the amine functionality to ensure regioselective nitration at the para-position, followed by deprotection, diazotization of the resulting nitroaniline, and a subsequent Sandmeyer reaction to introduce the nitrile group. This guide will elaborate on an alternative route involving the direct nitration of 2,5-dimethylbenzonitrile and provide a comparative analysis to justify the recommended synthetic strategy.
Strategic Overview: Selecting the Optimal Synthetic Pathway
Two primary synthetic routes were considered for the preparation of this compound.
Route 1: Nitration of 2,5-dimethylaniline followed by Diazotization and Sandmeyer Reaction. This is the recommended and most thoroughly described pathway due to its higher degree of control over regioselectivity, leading to a more predictable and purer final product.
Route 2: Direct Nitration of 2,5-dimethylbenzonitrile. While seemingly more direct, the nitration of a substituted benzonitrile can be complex. The presence of both activating methyl groups and a deactivating, meta-directing cyano group can lead to a mixture of isomers and potential side reactions, complicating purification and reducing the overall yield.
Therefore, this guide will focus on the more robust and reliable three-stage approach outlined in Route 1.
Part 1: The Core Synthesis Pathway
The recommended synthesis of this compound is a three-stage process. Each stage is critical for the successful formation of the target molecule.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 2,5-Dimethyl-4-nitroaniline
Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can be easily oxidized by nitric acid, leading to a mixture of by-products.[1] Furthermore, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group. To achieve the desired para-nitration, the amino group is first protected by acetylation.
1.1. Protection of the Amino Group: Acetylation of 2,5-Dimethylaniline
The acetylation of 2,5-dimethylaniline to form N-(2,5-dimethylphenyl)acetamide is a crucial first step. This is achieved by reacting 2,5-dimethylaniline with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to control the nitration reaction and prevent polysubstitution.
Experimental Protocol: Acetylation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylaniline | 121.18 | 12.12 g | 0.10 |
| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Sodium Acetate | 82.03 | 8.2 g | 0.10 |
| Water | 18.02 | 500 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 12.12 g (0.10 mol) of 2,5-dimethylaniline in 50 mL of glacial acetic acid.
-
To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.
-
After the addition is complete, add a solution of 8.2 g (0.10 mol) of sodium acetate in 50 mL of water.
-
Heat the mixture to reflux for 30 minutes.
-
Pour the hot mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(2,5-dimethylphenyl)acetamide.
1.2. Nitration of N-(2,5-dimethylphenyl)acetamide
The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of by-products.
Experimental Protocol: Nitration
| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Quantity |
| N-(2,5-dimethylphenyl)acetamide | 163.22 | - | 16.32 g (0.10 mol) |
| Concentrated Sulfuric Acid | 98.08 | 98% | 40 mL |
| Concentrated Nitric Acid | 63.01 | 70% | 8.0 mL |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.32 g (0.10 mol) of N-(2,5-dimethylphenyl)acetamide in 40 mL of concentrated sulfuric acid, keeping the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of 8.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid from the dropping funnel, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture for an additional hour at 0-5°C.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
Collect the precipitated N-(2,5-dimethyl-4-nitrophenyl)acetamide by vacuum filtration and wash thoroughly with cold water.
1.3. Deprotection: Hydrolysis of N-(2,5-dimethyl-4-nitrophenyl)acetamide
The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 2,5-dimethyl-4-nitroaniline.
Experimental Protocol: Hydrolysis
| Reagent/Material | Concentration | Quantity |
| N-(2,5-dimethyl-4-nitrophenyl)acetamide | - | From previous step |
| Concentrated Sulfuric Acid | 70% | 50 mL |
| Water | - | 100 mL |
| Sodium Hydroxide Solution | 10 M | As needed |
Procedure:
-
Suspend the crude N-(2,5-dimethyl-4-nitrophenyl)acetamide in 50 mL of 70% sulfuric acid in a 250 mL round-bottom flask.
-
Heat the mixture to reflux for 30-45 minutes.
-
Cool the reaction mixture and pour it into 100 mL of cold water.
-
Neutralize the solution by the slow addition of 10 M sodium hydroxide solution until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 2,5-dimethyl-4-nitroaniline.[2]
Stage 2: Diazotization of 2,5-Dimethyl-4-nitroaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures.[3][4]
Experimental Protocol: Diazotization
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethyl-4-nitroaniline | 166.18 | 16.62 g | 0.10 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 500 mL beaker, suspend 16.62 g (0.10 mol) of 2,5-dimethyl-4-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water and cool the solution to 0°C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Continue stirring for an additional 30 minutes after the addition is complete. The resulting solution contains the 2,5-dimethyl-4-nitrobenzenediazonium salt and should be used immediately in the next step.
Stage 3: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the substitution of the diazonium group with a variety of nucleophiles, catalyzed by copper(I) salts.[5][6] In this final stage, the 2,5-dimethyl-4-nitrobenzenediazonium salt is treated with copper(I) cyanide to yield the desired this compound.
Experimental Protocol: Sandmeyer Reaction
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Copper(I) Cyanide | 89.56 | 10.75 g | 0.12 |
| Sodium Cyanide | 49.01 | 6.0 g | 0.12 |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of copper(I) cyanide by dissolving 10.75 g (0.12 mol) of CuCN and 6.0 g (0.12 mol) of NaCN in 50 mL of water.
-
Warm the solution to 60-70°C.
-
Slowly add the cold diazonium salt solution from the previous step to the warm copper(I) cyanide solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, heat the mixture on a steam bath for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with 10% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]
Safety Considerations
Nitration: Nitric acid and sulfuric acid are highly corrosive.[8][9] The nitration reaction is exothermic and requires strict temperature control to prevent runaway reactions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Diazonium Salts: Solid diazonium salts are often explosive and sensitive to heat, friction, and shock.[10][3][4][11][12] Therefore, they are almost always prepared in situ and used immediately in solution at low temperatures. Never attempt to isolate the solid diazonium salt.
Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic.[13][14] They can be fatal if swallowed, inhaled, or absorbed through the skin. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate PPE, including gloves and safety goggles, must be worn. A cyanide antidote kit should be readily available. Acidification of cyanide solutions will liberate highly toxic hydrogen cyanide gas.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: A solid, likely crystalline.
-
Melting Point: Determination of the melting point and comparison with literature values.
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets for the two methyl groups and two singlets for the two aromatic protons.
-
13C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbons, the nitrile carbon, and the carbon attached to the nitro group.[15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration, and strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O₂ = 176.17 g/mol ).[17][18]
Alternative Synthetic Route: A Critical Evaluation
The direct nitration of 2,5-dimethylbenzonitrile presents an alternative, albeit more challenging, synthetic route. The two methyl groups are ortho-, para-directing and activating, while the cyano group is meta-directing and deactivating. This can lead to a complex mixture of nitrated products, including 2,5-dimethyl-3-nitrobenzonitrile, 2,5-dimethyl-6-nitrobenzonitrile, and the desired this compound. Separating these isomers can be difficult due to their similar physical properties, leading to lower yields of the desired product. Therefore, the more controlled, multi-step synthesis starting from 2,5-dimethylaniline is the preferred method for obtaining a pure sample of this compound.
Conclusion
This in-depth technical guide has detailed a reliable and well-established synthetic pathway for the preparation of this compound. By following the outlined procedures for protection, nitration, deprotection, diazotization, and the Sandmeyer reaction, researchers can effectively synthesize this valuable chemical intermediate. Adherence to the stringent safety protocols described is paramount for the safe execution of this synthesis. The provided characterization methods will ensure the identity and purity of the final product, making it suitable for further applications in research and development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazonium compound - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nj.gov [nj.gov]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 18. Benzonitrile, 4-nitro- [webbook.nist.gov]
An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzonitrile
This guide provides a comprehensive technical overview of 2,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic nitrile of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical identity, synthesis, spectroscopic characterization, and potential applications, offering field-proven insights and detailed methodologies.
Core Chemical Identity
IUPAC Name: this compound
Synonyms: Benzonitrile, 2,5-dimethyl-4-nitro-
Molecular Formula: C₉H₈N₂O₂
Molecular Weight: 176.17 g/mol
CAS Number: 73713-69-6
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 73713-69-6 | --INVALID-LINK--[1] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitro and cyano functionalities onto a dimethylbenzene scaffold. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. Two plausible and commonly employed strategies are the nitration of a pre-existing benzonitrile and the Sandmeyer reaction of a corresponding aniline.
Pathway A: Electrophilic Nitration of 2,5-Dimethylbenzonitrile
This approach involves the direct nitration of 2,5-dimethylbenzonitrile. The methyl groups are ortho, para-directing activators, while the cyano group is a meta-directing deactivator. The directing effects of the substituents must be carefully considered to achieve the desired regioselectivity.
A schematic representation of the nitration of 2,5-dimethylbenzonitrile.
Experimental Protocol: Nitration of 2,5-Dimethylbenzonitrile
This protocol is a generalized procedure based on standard nitration reactions of aromatic compounds.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,5-dimethylbenzonitrile (1.0 eq) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Pathway B: Sandmeyer Cyanation of 2,5-Dimethyl-4-nitroaniline
The Sandmeyer reaction provides a versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[3][4][5] This pathway begins with the readily available 2,5-dimethyl-4-nitroaniline.
A schematic of the Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction of 2,5-Dimethyl-4-nitroaniline
This protocol is a generalized procedure based on the classical Sandmeyer reaction.[6][7]
-
Diazotization:
-
Suspend 2,5-dimethyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Spectroscopic and Physicochemical Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR | The proton NMR spectrum is expected to show two singlets for the aromatic protons, and two singlets for the two non-equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and cyano groups. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the nine carbon atoms. The quaternary carbons (ipso-carbons) attached to the cyano, nitro, and methyl groups will have distinct chemical shifts. The aromatic CH carbons will also show characteristic signals. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively), and C-H stretches of the aromatic ring and methyl groups. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns would likely involve the loss of NO₂, CN, and methyl groups. |
Potential Applications in Drug Development and Research
While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs—a substituted benzonitrile core and a nitroaromatic system—are prevalent in many biologically active molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.
Role as a Synthetic Intermediate
The primary utility of this compound in a research and development setting is likely as a versatile chemical building block. The presence of three distinct functional groups (nitrile, nitro, and methyl) on the aromatic ring allows for a variety of subsequent chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening up a vast array of synthetic possibilities for the construction of more complex heterocyclic systems, such as quinazolines, which are known to possess diverse pharmacological activities, including kinase inhibition.[11]
-
Modification of the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further handles for molecular elaboration.
-
Reactions at the Methyl Groups: The methyl groups can potentially be functionalized, for example, through free-radical halogenation, to introduce additional points of diversity.
Potential synthetic transformations of this compound.
Exploration of Biological Activity
Given the established roles of nitroaromatic and benzonitrile compounds in medicinal chemistry, this compound itself, or its derivatives, could be investigated for a range of biological activities:
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving reductive activation by microbial nitroreductases.[12][13][14][15]
-
Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can form key interactions within the ATP-binding pocket of the enzyme.[16][17][18][19]
-
Cytotoxic Agents: Certain nitro-substituted aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines.[20][21][22][23]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic potential of this compound against a cancer cell line.
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture media. Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 24-72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a multifaceted aromatic compound with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its well-defined structure allows for predictable reactivity, enabling the strategic design and synthesis of novel molecules with potentially valuable biological activities. Further investigation into its specific properties and applications is warranted to fully exploit its synthetic utility.
References
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. PubChemLite - 2,5-dimethylbenzonitrile (C9H9N) [pubchemlite.lcsb.uni.lu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]
- 14. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 23. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
characterization of 2,5-Dimethyl-4-nitrobenzonitrile
An In-Depth Technical Guide to the Characterization of 2,5-Dimethyl-4-nitrobenzonitrile
Introduction
This compound is a substituted aromatic compound of interest in synthetic chemistry. As a trifunctional molecule, featuring a nitrile, a nitro group, and a substituted benzene ring, it serves as a versatile building block for the synthesis of more complex molecules in drug discovery, materials science, and agrochemicals. The precise arrangement of its functional groups—the electron-withdrawing nitrile and nitro groups combined with the electron-donating methyl groups—creates a unique electronic and steric profile that warrants a detailed characterization protocol.
This guide provides a comprehensive framework for the synthesis, purification, and analytical . It is designed for researchers and scientists in chemical development, offering not just procedural steps but also the underlying scientific rationale, ensuring that the characterization process is robust, reproducible, and self-validating.
Physicochemical and Computed Properties
A foundational step in characterizing any chemical entity is to tabulate its known physical and computed properties. While experimental data for this compound is not extensively reported in public literature, its identity can be established through its structural and computed attributes.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 73713-69-6 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [3][4] |
| Molecular Weight | 176.17 g/mol | [4][5] |
| Exact Mass | 176.058577502 Da | [4] |
Table 2: Computed Physicochemical Data
| Property | Predicted Value | Source |
| XLogP3 | 2.2 | [4] |
| Topological Polar Surface Area | 69.6 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Complexity | 250 | [4] |
Below is the chemical structure of the target compound, which forms the basis for all subsequent analytical predictions and interpretations.
Caption: Structure of this compound.
Proposed Synthesis and Purification
A logical and field-proven approach to synthesizing this compound involves the nitration of the readily available precursor, 2,5-dimethylbenzonitrile. The directing effects of the substituents are key to this strategy. The nitrile group is a meta-director, while the two methyl groups are ortho-, para-directors. The C4 position is para to the C1-methyl group and ortho to the C5-methyl group, making it sterically accessible and electronically activated for electrophilic nitration.
Experimental Protocol: Synthesis
Principle: Electrophilic aromatic substitution using a nitrating mixture (a combination of nitric acid and sulfuric acid) introduces a nitro group at the C4 position of 2,5-dimethylbenzonitrile. The concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylbenzonitrile (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzonitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents runaway reactions and minimizes the formation of dinitrated byproducts.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude solid product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C.
Experimental Protocol: Purification
Principle: Recrystallization is used to purify the crude solid. The choice of solvent is paramount; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain soluble or insoluble at all temperatures. A mixture of ethanol and water is often effective for moderately polar compounds like this.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve a small amount of the crude product in a minimum amount of hot ethanol.
-
Recrystallization: Add hot water dropwise until the solution becomes slightly turbid (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Purity Assessment (Self-Validation): The purity of the final product should be confirmed by measuring its melting point (a sharp melting range indicates high purity) and re-running a TLC, which should show a single, well-defined spot.
References
A Technical Guide to the Spectral Analysis of 2,5-Dimethyl-4-nitrobenzonitrile
Introduction
2,5-Dimethyl-4-nitrobenzonitrile is a substituted aromatic compound of interest in various fields of chemical research, including materials science and as an intermediate in the synthesis of more complex molecules. The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural characterization of organic molecules. This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive framework grounded in fundamental principles and comparative data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral properties of substituted nitroaromatic compounds.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound, with its distinct functional groups—a nitrile (-C≡N), a nitro (-NO₂), and two methyl (-CH₃) groups on a benzene ring—gives rise to a unique and predictable spectroscopic fingerprint. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating character of the methyl groups, creates a distinct electronic environment that will be reflected in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.2 | Singlet | 1H | H-3 | Deshielded due to the ortho nitro group. |
| ~ 7.5 - 7.9 | Singlet | 1H | H-6 | Influenced by the ortho nitrile and meta nitro group. |
| ~ 2.6 | Singlet | 3H | C5-CH₃ | Benzylic protons, slightly deshielded. |
| ~ 2.5 | Singlet | 3H | C2-CH₃ | Benzylic protons, slightly deshielded. |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons: The two aromatic protons (H-3 and H-6) are in different chemical environments and are not expected to show spin-spin coupling to each other, resulting in two singlets. The proton at the C-3 position is anticipated to be the most downfield (higher ppm) due to the strong deshielding effect of the adjacent electron-withdrawing nitro group. The proton at C-6 will also be downfield in the aromatic region, influenced by the nitrile and nitro groups.
-
Methyl Protons: The two methyl groups are also in distinct environments. Their signals are expected to appear as sharp singlets in the upfield region typical for benzylic protons (around 2.0-3.0 ppm)[1][2].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all nine carbon atoms are expected to be chemically non-equivalent.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C-4 | Attached to the nitro group, significantly deshielded. |
| ~ 140 | C-2 | Attached to a methyl group and adjacent to the nitrile. |
| ~ 138 | C-5 | Attached to a methyl group and adjacent to the nitro group. |
| ~ 135 | C-6 | Aromatic CH, influenced by adjacent nitrile group. |
| ~ 125 | C-3 | Aromatic CH, influenced by adjacent nitro group. |
| ~ 118 | C-1 | Attached to the nitrile group. |
| ~ 116 | -C≡N | Nitrile carbon, characteristic chemical shift. |
| ~ 20 | C2-CH₃ | Methyl carbon. |
| ~ 19 | C5-CH₃ | Methyl carbon. |
Underlying Principles of ¹³C Chemical Shifts:
The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.
-
Aromatic Carbons: Carbons directly bonded to the electron-withdrawing nitro group (C-4) will be the most deshielded and appear at the highest chemical shift among the ring carbons[3][4]. The other substituted (C-1, C-2, C-5) and unsubstituted (C-3, C-6) aromatic carbons will have distinct signals in the typical aromatic region of 120-150 ppm[1][5].
-
Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to resonate in the range of 115-125 ppm[6].
-
Methyl Carbons: The sp³-hybridized methyl carbons will be the most shielded and appear at the lowest chemical shifts.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy probes the vibrational frequencies of molecular bonds. The IR spectrum of this compound will be characterized by the distinct absorption bands of its functional groups.
Predicted IR Absorption Bands:
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~ 2230 - 2210 | Medium | -C≡N | Stretching |
| ~ 1530 - 1500 | Strong | -NO₂ | Asymmetric Stretching |
| ~ 1350 - 1330 | Strong | -NO₂ | Symmetric Stretching |
| ~ 3100 - 3000 | Weak | C-H (aromatic) | Stretching |
| ~ 2980 - 2850 | Weak-Medium | C-H (methyl) | Stretching |
| ~ 1600, 1475 | Medium-Weak | C=C | Aromatic Ring Stretching |
Interpretation of Vibrational Modes:
The presence of strong absorption bands for the nitrile and nitro groups provides a clear diagnostic fingerprint for this molecule.
-
Nitrile Group: The C≡N triple bond stretch is a very characteristic and sharp absorption in the 2260-2210 cm⁻¹ region.
-
Nitro Group: Aromatic nitro compounds consistently show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.
-
Aromatic and Aliphatic C-H: The spectrum will also feature weaker absorptions for the aromatic and methyl C-H stretching vibrations.
Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| Predicted m/z | Ion | Fragmentation Pathway |
| 176 | [M]⁺• | Molecular Ion |
| 161 | [M - CH₃]⁺ | Loss of a methyl radical |
| 146 | [M - NO]⁺• | Loss of nitric oxide |
| 130 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 116 | [M - NO₂ - CH₃ + H]⁺ | Complex rearrangement |
Fragmentation Pathways and Rationale:
Under electron ionization, this compound will form a molecular ion ([M]⁺•) with a predicted m/z of 176, corresponding to its molecular weight. The fragmentation pattern of nitroaromatic compounds is often characterized by the loss of the nitro group constituents.
-
Loss of NO and NO₂: The expulsion of nitric oxide (NO, 30 u) and nitrogen dioxide (NO₂, 46 u) are common fragmentation pathways for nitroaromatic compounds[7][8].
-
Loss of Methyl Group: The loss of a methyl radical (CH₃, 15 u) to form a stable benzylic cation is also a probable fragmentation pathway.
Illustrative Fragmentation Workflow:
References
An In-depth Technical Guide to the Electronic Properties of 2,5-Dimethyl-4-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 2,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic molecule with significant potential in materials science and drug development. As a molecule featuring both strong electron-withdrawing groups (nitro, -NO₂; cyano, -CN) and electron-donating groups (methyl, -CH₃), it exhibits a pronounced intramolecular charge transfer (ICT) character. This document synthesizes theoretical principles with established experimental protocols to offer researchers and drug development professionals a thorough understanding of its electronic structure, spectroscopic signatures, and electrochemical behavior. We will explore computational modeling via Density Functional Theory (DFT), detail spectroscopic characterization through UV-Vis and Infrared (IR) spectroscopy, and examine redox characteristics using Cyclic Voltammetry (CV). The causality behind experimental design and the integration of these techniques for a holistic electronic profile are emphasized throughout.
Introduction: The Architectural Basis for Unique Electronic Behavior
This compound (C₉H₈N₂O₂) is an aromatic compound whose electronic landscape is dictated by the strategic placement of its functional groups on the benzene ring. The nitrile (-C≡N) and nitro (-NO₂) groups are powerful electron-withdrawing moieties, creating a region of low electron density (δ+) on the aromatic system.[1] Conversely, the two methyl (-CH₃) groups are weak electron-donating groups, pushing electron density into the ring. This "push-pull" architecture is the cornerstone of its electronic properties, suggesting a significant dipole moment and the potential for strong intramolecular charge transfer upon electronic excitation. Understanding these properties is crucial for applications where molecular polarity, redox activity, and light-matter interactions are paramount, such as in the design of optoelectronic materials, sensors, or novel pharmaceutical intermediates.[1][2]
Theoretical Framework: Computational Insights into Molecular Orbitals
Before empirical validation, a robust theoretical understanding of a molecule's electronic structure is invaluable. Density Functional Theory (DFT) is a powerful computational method for predicting molecular geometries and electronic properties with high accuracy.[3][4]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] For this compound, we can predict the following:
-
HOMO: The electron density of the HOMO is expected to be localized primarily on the more electron-rich part of the molecule—the dimethyl-substituted benzene ring.
-
LUMO: The LUMO's electron density will be concentrated on the electron-withdrawing nitro and cyano groups.
This spatial separation of the frontier orbitals is the hallmark of a push-pull system and is directly responsible for the intramolecular charge transfer (ICT) character of the molecule's first major electronic transition (HOMO → LUMO).[5]
The HOMO-LUMO Energy Gap (ΔE)
The energy difference between the HOMO and LUMO (the band gap) is a key indicator of molecular stability and the energy required for electronic excitation.[6][7] A smaller gap generally correlates with higher chemical reactivity and a red-shift (bathochromic shift) in the molecule's absorption spectrum.[8] Given the strong push-pull nature of this compound, a relatively small HOMO-LUMO gap is anticipated compared to unsubstituted benzonitrile, indicating that it will absorb light at longer wavelengths.
Caption: A typical DFT workflow for calculating molecular electronic properties.
Experimental Characterization: Probing the Electronic Landscape
Theoretical predictions must be validated through empirical measurement. A multi-technique approach combining spectroscopy and electrochemistry provides a comprehensive picture of the molecule's electronic properties.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy directly probes the electronic transitions within a molecule. The absorption of photons promotes electrons from lower to higher energy orbitals.
-
Expected Spectral Features: this compound is expected to exhibit a strong absorption band in the UV or near-visible region, corresponding to the HOMO-LUMO transition (a π→π* transition with significant ICT character). The presence of the nitro group can also give rise to a weaker n→π* transition at a longer wavelength.[9]
-
Solvatochromism: The ICT nature of the primary absorption band makes it highly sensitive to solvent polarity.[10][11] As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, typically resulting in a bathochromic (red) shift.[11] This phenomenon, known as positive solvatochromism, is a key experimental indicator of a molecule's push-pull characteristics.[12]
Caption: Energy diagram illustrating the HOMO-LUMO gap and ICT.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the key expected peaks are:
-
C≡N Stretch: A sharp, strong absorption between 2220-2240 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to aliphatic nitriles.[13]
-
NO₂ Stretches: Two strong absorptions corresponding to the asymmetric (~1500-1570 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretching of the nitro group.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the premier technique for investigating the redox properties of a molecule, specifically the potentials at which it can be oxidized or reduced.
-
Reduction of the Nitro Group: The most prominent feature in the cyclic voltammogram of a nitroaromatic compound is the reduction of the nitro group.[14] In aprotic solvents, this typically occurs in a quasi-reversible, one-electron step to form a stable radical anion (Ar-NO₂⁻•).[15] The potential at which this reduction occurs is a direct measure of the LUMO energy; a less negative (or more positive) reduction potential indicates a lower-lying LUMO that is easier to populate.
-
Influence of Substituents: The electron-donating methyl groups will make the reduction slightly more difficult (shift to a more negative potential) compared to 4-nitrobenzonitrile, while the electron-withdrawing cyano group will make it easier. The interplay of these groups determines the final reduction potential.
Summary of Electronic Properties
The following table summarizes the key electronic properties of this compound, with predicted values based on the analysis of structurally similar compounds found in the literature.
| Property | Technique | Predicted Value / Key Feature | Significance |
| HOMO-LUMO Gap (ΔE) | DFT Calculation | ~3.5 - 4.5 eV | Determines color, reactivity, and energy of the primary electronic transition. |
| λ_max (Absorption Max) | UV-Vis Spectroscopy | ~280 - 350 nm | Corresponds to the ICT transition; sensitive to solvent polarity (solvatochromism). |
| C≡N Vibrational Freq. | IR Spectroscopy | ~2225 cm⁻¹ (sharp, strong) | Confirms the presence of the nitrile group conjugated with the aromatic system.[13] |
| NO₂ Vibrational Freq. | IR Spectroscopy | Asymmetric: ~1530 cm⁻¹ Symmetric: ~1350 cm⁻¹ | Confirms the presence of the nitro group. |
| First Reduction Potential | Cyclic Voltammetry | -0.8 to -1.2 V (vs. Fc/Fc⁺) | Corresponds to the one-electron reduction of the nitro group to its radical anion.[14][15] |
Experimental Protocols
The following protocols are standardized methodologies for characterizing the electronic properties of this compound.
Protocol 1: Density Functional Theory (DFT) Calculations
-
Structure Creation: Build the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation.[4]
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Orbital Analysis: From the optimized structure, calculate and visualize the HOMO and LUMO isosurfaces. Record their corresponding energy eigenvalues to determine the HOMO-LUMO gap.[16]
-
Simulated Spectrum (Optional): Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.
Protocol 2: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mM). Create a dilute solution (~10-50 µM) suitable for absorbance measurements (target max absorbance ~1.0).
-
Spectrometer Blank: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
-
Solvatochromism Study (Optional): Repeat steps 1-4 in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol) to observe shifts in λ_max.
Protocol 3: Cyclic Voltammetry (CV)
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.[17]
-
Solution Preparation: Prepare a ~1 mM solution of the compound in an electrochemical-grade aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[17]
-
Measurement: Assemble the three-electrode cell (working, reference, counter electrodes) in the solution. Scan the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the nitro group (e.g., -1.5 V) and back.
-
Internal Reference: After recording the voltammogram, add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record a second scan to accurately reference the measured potentials.
Caption: Workflow for experimental validation of electronic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvatochromism - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2,5-Dimethyl-4-nitrobenzonitrile in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic deployment of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 2,5-Dimethyl-4-nitrobenzonitrile, a polysubstituted aromatic compound, represents a quintessential example of such a versatile building block. Its unique arrangement of activating and deactivating groups on the benzene ring—two electron-donating methyl groups, an electron-withdrawing nitro group, and a synthetically malleable nitrile moiety—renders it a highly valuable precursor in the synthesis of a diverse array of target molecules, from pharmaceutical agents to advanced materials.[1] This technical guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, aims to provide a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its role as a pivotal chemical intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is fundamental to its effective and safe utilization in a laboratory or industrial setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73713-69-6 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Powder or liquid | [2] |
| Boiling Point | 342.4°C at 760 mmHg | [4] |
| Flash Point | 160.9°C | [4] |
| Density | 1.22 g/cm³ | [4] |
| XLogP3 | 2.2 | [3] |
Safety and Handling:
This compound should be handled with care, following standard laboratory safety protocols. It is advisable to work in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including safety glasses with side shields, gloves, and a lab coat, should be worn.[4] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Synthesis of this compound: A Practical Approach
The most direct and common method for the synthesis of this compound is the electrophilic nitration of 2,5-dimethylbenzonitrile. The methyl groups on the aromatic ring are ortho-, para-directing, and the nitrile group is meta-directing. This substitution pattern favors the introduction of the nitro group at the C4 position.
Figure 1: General scheme for the synthesis of this compound.
Experimental Protocol: Nitration of 2,5-Dimethylbenzonitrile
-
Step 1: Preparation of the Nitrating Mixture. In a flask equipped with a magnetic stirrer and an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Step 2: Nitration Reaction. Dissolve 2,5-dimethylbenzonitrile in a suitable solvent, such as concentrated sulfuric acid, and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,5-dimethylbenzonitrile, ensuring the temperature does not exceed 10-15°C.
-
Step 3: Reaction Monitoring and Work-up. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Step 4: Isolation and Purification. The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Characterization
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 177.06586 |
| [M+Na]⁺ | 199.04780 |
| [M-H]⁻ | 175.05130 |
| [M]⁺ | 176.05803 |
Source: PubChemLite[5]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons. Additionally, two singlets in the aliphatic region will correspond to the two methyl groups.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the nine distinct carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbon attached to the nitro group being the most downfield. The two methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption around 2220-2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Key Synthetic Transformations and Applications
The synthetic utility of this compound lies in the selective transformation of its nitro and nitrile functionalities, providing access to a wide range of more complex molecules.
Figure 2: Key synthetic transformations of this compound.
Reduction of the Nitro Group: Gateway to Aminobenzonitriles
The most significant transformation of this compound is the reduction of the nitro group to an amine, yielding 2,5-dimethyl-4-aminobenzonitrile. This resulting aminobenzonitrile is a valuable synthon in medicinal chemistry, as the o-amino-nitrile motif is a common precursor for the synthesis of various heterocyclic systems, such as quinazolines and benzodiazepines.[6]
Experimental Protocol: Reduction of this compound to 2,5-Dimethyl-4-aminobenzonitrile
-
Method A: Tin(II) Chloride Reduction
-
Suspend this compound in a suitable solvent like ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired amine.
-
Applications in Heterocyclic Synthesis
The 2,5-dimethyl-4-aminobenzonitrile derived from the parent nitro compound is a key starting material for constructing various heterocyclic frameworks. For instance, it can undergo condensation reactions with appropriate reagents to form substituted quinazolines, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[2]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis. Its well-defined reactivity, particularly the selective reduction of the nitro group, provides a reliable pathway to valuable aminobenzonitrile derivatives. These derivatives, in turn, serve as crucial precursors for the synthesis of complex heterocyclic structures that are of great interest in pharmaceutical and materials science research. This guide has provided a foundational understanding of the properties, synthesis, and key applications of this compound, aiming to facilitate its effective utilization in the pursuit of novel chemical entities.
References
Methodological & Application
The Strategic Utility of 2,5-Dimethyl-4-nitrobenzonitrile as a Latent Amino Synthon in Pharmaceutical Synthesis
Abstract
This guide delineates the strategic application of 2,5-Dimethyl-4-nitrobenzonitrile in pharmaceutical synthesis. While not as extensively documented as other isomers, its unique substitution pattern offers a valuable platform for the construction of complex, biologically active molecules. The core utility of this compound lies in the latent reactivity of the nitro group, which, upon reduction, provides a sterically hindered aniline derivative—4-amino-2,5-dimethylbenzonitrile. This intermediate is a key building block for synthesizing heterocyclic scaffolds, particularly those found in kinase inhibitors and other targeted therapeutics. We present a comprehensive overview of its synthetic potential, including detailed protocols for its reduction and subsequent elaboration into a hypothetical, yet representative, quinazoline-based pharmacophore.
Introduction: Unveiling the Potential of a Niche Reagent
In the vast landscape of medicinal chemistry, substituted benzonitriles are pivotal intermediates.[1][2] The nitrile moiety is a versatile functional group, serving as a precursor to amines, amides, and various heterocycles, and can also act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-target interactions.[3][4] Nitroaromatic compounds, in turn, are foundational building blocks, primarily because the nitro group can be efficiently and selectively reduced to an amino group, unlocking a plethora of synthetic possibilities.[5][6]
This compound (Figure 1) combines these two powerful functionalities. The methyl groups at positions 2 and 5 provide steric hindrance and electronic modulation, influencing the reactivity of the nitrile and nitro groups, and ultimately shaping the conformational properties of the final pharmaceutical agent. The primary strategic application of this molecule is its role as a precursor to 4-amino-2,5-dimethylbenzonitrile, a highly valuable intermediate for constructing polysubstituted heterocyclic systems that are central to many modern pharmaceuticals.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound (CAS: 73713-69-6).
Core Application: Reduction to 4-Amino-2,5-dimethylbenzonitrile
The most critical transformation of this compound in a pharmaceutical synthesis workflow is the selective reduction of the nitro group to an amine. This unmasks the key functionality for subsequent bond-forming reactions. Several methods can achieve this transformation, with the choice of reagent depending on factors like scale, functional group tolerance, and cost.
Causality Behind Method Selection
-
Catalytic Hydrogenation: This is often the method of choice for industrial-scale synthesis due to its high efficiency, clean reaction profile, and the use of a recyclable catalyst. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are highly effective. The solvent choice (e.g., ethanol, methanol, ethyl acetate) is crucial for substrate solubility and catalyst activity. This method is generally preferred for its environmental friendliness ("green chemistry").
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). This method is highly reliable and tolerant of many functional groups, but the workup can be more involved due to the need to remove metal salts.
-
Transfer Hydrogenation: For smaller scale or more sensitive substrates, transfer hydrogenation using reagents like ammonium formate or cyclohexene with a Pd/C catalyst offers a milder alternative to using gaseous hydrogen.
Experimental Protocol: Catalytic Hydrogenation
This protocol provides a standard procedure for the reduction of this compound to 4-amino-2,5-dimethylbenzonitrile using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Celite® or other filter aid
-
Parr hydrogenation apparatus or similar pressure vessel
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the Parr hydrogenation vessel is clean and dry.
-
Charging the Vessel: To the vessel, add this compound (e.g., 10.0 g, 56.8 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, 1.0 g, 10 wt%) to the solution. Safety Note: Handle wet Pd/C with care as it can be pyrophoric upon drying.
-
Hydrogenation: Seal the Parr apparatus. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop (hydrogen uptake) and by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude 4-amino-2,5-dimethylbenzonitrile is often of sufficient purity for the next step. If further purification is required, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Amino-2,5-dimethylbenzonitrile |
| Reagents | H₂, 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | 50 psi |
| Typical Yield | >95% |
| Purity (Crude) | >98% (by HPLC) |
Application in Heterocyclic Synthesis: A Quinazoline Scaffold
The resulting 4-amino-2,5-dimethylbenzonitrile is an excellent precursor for constructing heterocyclic cores common in pharmaceuticals. The ortho-relationship between the newly formed amine and the nitrile group is ideal for cyclization reactions to form six-membered rings, such as quinazolines. Quinazoline derivatives are prevalent in oncology, particularly as kinase inhibitors (e.g., Gefitinib, Erlotinib).[7]
Synthetic Workflow and Rationale
The following workflow illustrates a plausible, albeit hypothetical, route to a substituted quinazoline, a privileged scaffold in drug discovery. This demonstrates the strategic value of the starting material.
Caption: A plausible synthetic workflow from this compound to a hypothetical quinazoline-based drug scaffold.
Rationale for Steps:
-
Reduction: As detailed in Section 2, this is the key step to unmask the reactive amine.
-
Condensation with DMF-DMA: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the primary aniline to form a formimidamide. This step activates the aniline and introduces the necessary carbon atom for the quinazoline ring.
-
Cyclization: Treatment with an oxidizing agent like hydrogen peroxide in a basic medium can effect the cyclization of the formimidamide with the nitrile group to form the quinazolinone ring system.
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Converting it to a chloride with a reagent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) creates a highly reactive electrophilic center.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is now primed for reaction with a nucleophile, typically a substituted aniline chosen to confer specific binding properties to a biological target (e.g., the ATP-binding site of a kinase).
Protocol: Synthesis of 4-Chloro-6,8-dimethylquinazoline
This protocol outlines the conversion of 4-amino-2,5-dimethylbenzonitrile into the key 4-chloro-6,8-dimethylquinazoline intermediate.
Part A: Synthesis of N'-(2-cyano-4,6-dimethylphenyl)-N,N-dimethylformimidamide
Materials:
-
4-Amino-2,5-dimethylbenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2,5-dimethylbenzonitrile (5.0 g, 34.2 mmol) in toluene (50 mL).
-
Add DMF-DMA (6.1 g, 51.3 mmol, 1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) for 4 hours. Methanol is formed as a byproduct and can be removed by a Dean-Stark trap if desired.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess DMF-DMA. The resulting crude formimidamide is often used directly in the next step without further purification.
Part B: Synthesis of 6,8-Dimethyl-4-oxo-3,4-dihydroquinazoline
Materials:
-
Crude N'-(2-cyano-4,6-dimethylphenyl)-N,N-dimethylformimidamide
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
2M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the crude formimidamide from Part A in ethanol (70 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 2M NaOH solution (35 mL), followed by the dropwise addition of 30% H₂O₂ (12 mL), maintaining the temperature below 10 °C. Caution: This reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
A precipitate will form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL) and then with cold ethanol (20 mL).
-
Dry the solid in a vacuum oven to yield 6,8-Dimethyl-4-oxo-3,4-dihydroquinazoline.
Part C: Synthesis of 4-Chloro-6,8-dimethylquinazoline
Materials:
-
6,8-Dimethyl-4-oxo-3,4-dihydroquinazoline
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
Procedure:
-
In a flask equipped with a reflux condenser and a gas scrubber (to trap HCl and SO₂), suspend the quinazolinone from Part B (4.0 g, 22.9 mmol) in toluene (40 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (6.8 g, 57.4 mmol, 2.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours, at which point the solution should become homogeneous.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The crude product can be purified by trituration with a non-polar solvent like hexane or by recrystallization to yield pure 4-Chloro-6,8-dimethylquinazoline.
Conclusion
This compound is a strategically valuable building block in pharmaceutical synthesis. Its primary utility is realized upon reduction of the nitro group to an amine, yielding 4-amino-2,5-dimethylbenzonitrile. This intermediate, with its ortho-amino-nitrile functionality and specific methyl substitution pattern, is a potent precursor for constructing complex heterocyclic scaffolds such as quinazolines. The protocols and workflows presented herein provide a clear and logical framework for researchers and drug development professionals to leverage the synthetic potential of this versatile reagent in the creation of novel, high-value pharmaceutical agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: 2,5-Dimethyl-4-nitrobenzonitrile as a Scaffold for Agrochemical Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Latent Scaffold
In the relentless pursuit of novel agrochemicals, the exploration of unique molecular scaffolds is paramount. 2,5-Dimethyl-4-nitrobenzonitrile is a nitroaromatic compound whose direct biological activities in crop protection are not extensively documented in public literature. However, its true potential may lie not in its inherent activity, but in its role as a versatile chemical intermediate and a structural analogue to a well-established class of herbicides.[1][2] The presence of a nitro-substituted benzene ring, a key pharmacophore in many bioactive molecules, suggests that this compound is a compelling starting point for synthetic campaigns aimed at discovering next-generation herbicides, fungicides, or insecticides.
This guide provides a comprehensive framework for investigating the agrochemical potential of this compound. It moves beyond a simple recitation of facts to deliver field-proven insights and robust protocols, empowering researchers to systematically evaluate this compound and its derivatives. We will explore its structural relationship to known herbicidal classes, propose synthetic derivatization strategies, and provide detailed protocols for comprehensive biological screening and mechanism-of-action studies.
| Chemical Properties of this compound | |
| CAS Number | 73713-69-6[3] |
| Molecular Formula | C₉H₈N₂O₂[4] |
| Molecular Weight | 176.17 g/mol [5] |
| Appearance | Typically a solid powder (consult supplier for specifics) |
| Key Structural Features | Cyano Group (-CN), Nitro Group (-NO₂), Dimethyl-substituted Benzene Ring |
| Predicted XLogP3 | 2.2[5] |
| Topological Polar Surface Area | 69.6 Ų[5] |
Section 1: The Rationale — Structural Analogy to Dinitroaniline Herbicides
The most immediate hypothesis for the potential of this compound in agrochemical research stems from its structural similarity to the dinitroaniline class of herbicides. First introduced in the 1960s, dinitroanilines like trifluralin and profluralin are widely used as pre-emergent herbicides for controlling annual grasses and broadleaf weeds.[6][7][8]
1.1. Mechanism of Action: Microtubule Disruption
The primary mode of action for dinitroaniline herbicides is the inhibition of microtubule formation.[9] They achieve this by binding to tubulin, the protein subunit that polymerizes to form microtubules.[10][11] This binding prevents the tubulin dimers from assembling into functional microtubules, which are critical components of the cytoskeleton. The disruption of microtubules has catastrophic consequences for plant cells, most notably arresting cell division at metaphase because the mitotic spindle cannot form correctly.[6] This leads to the characteristic symptoms of dinitroaniline phytotoxicity, including stunted growth and swelling of root tips.[6]
Caption: Mechanism of action for dinitroaniline herbicides.
1.2. Structural Comparison
While this compound is not a dinitroaniline, it shares the core nitroaromatic scaffold. The critical insight for a researcher is that this scaffold can serve as a starting point for chemical modification to generate novel dinitroaniline analogues or other related structures. The nitrile group can be hydrolyzed or reduced, and the aromatic ring can potentially undergo further nitration or other substitutions.
Caption: Structural comparison of Trifluralin and the target compound.
Section 2: Synthetic Pathways and Considerations
The utility of this compound lies in its potential as a chemical intermediate—a building block for creating more complex molecules.[12][13] A logical synthetic strategy involves modifying the existing functional groups to generate a library of new compounds for biological screening. A primary goal would be the synthesis of analogues that more closely resemble known dinitroaniline herbicides.
Caption: Hypothetical workflow for synthesizing dinitroaniline analogues.
Protocol 2.1: Synthesis of 4-(Dipropylamino)-2,5-dimethyl-benzonitrile (A Key Intermediate)
This protocol is a representative example based on standard organic chemistry principles for the reduction of a nitro group and subsequent N-alkylation. Researchers should perform their own literature search and reaction optimization.
Rationale: This two-step process first converts the electron-withdrawing nitro group into a nucleophilic amino group. This amine is then alkylated to introduce the N,N-dipropyl moiety characteristic of herbicides like trifluralin.[7] This creates a core structure that can be further modified (e.g., by subsequent nitration).
Materials:
-
This compound
-
Iron powder (Fe), fine grade
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
Procedure:
Step A: Reduction of the Nitro Group
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a 3:1 mixture of Ethanol:Water.
-
Heat the mixture to reflux with vigorous stirring.
-
Add concentrated HCl (0.5 eq) dropwise over 30 minutes. Causality Note: The acid activates the iron surface and serves as a proton source for the reduction.
-
Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Add EtOAc to the aqueous residue and basify carefully with saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Separate the organic layer, and extract the aqueous layer twice more with EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-amino-2,5-dimethylbenzonitrile.
Step B: Reductive Amination
-
Dissolve the crude amine from Step A (1.0 eq) in DCM.
-
Add propionaldehyde (2.5 eq). Causality Note: An excess of the aldehyde drives the formation of the imine/enamine intermediate required for the second alkylation.
-
Stir for 30 minutes, then add STAB (2.0 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild reducing agent that selectively reduces the iminium ion formed in situ without reducing the aldehyde, preventing side reactions.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 4-(Dipropylamino)-2,5-dimethyl-benzonitrile.
Section 3: Protocols for Broad Biological Screening
Once the parent compound and a library of derivatives are available, a systematic screening process is required to identify any potential agrochemical activity.
Caption: High-level workflow for biological screening.
Protocol 3.1: Pre-Emergence Herbicidal Activity Assay
Rationale: Dinitroaniline herbicides are soil-applied and act on germinating seedlings before they emerge from the soil.[7] Therefore, a pre-emergence assay is the most relevant primary screen for compounds based on this scaffold. This protocol assesses the compound's ability to inhibit the growth of representative monocot and dicot weed species.
Materials:
-
Seeds of a monocot (e.g., green foxtail, Setaria viridis) and a dicot (e.g., cress, Lepidium sativum).
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.
-
Tween-20 or similar surfactant.
-
Potting soil mix (sandy loam is ideal).
-
Plastic pots or trays.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Prepare test solutions by diluting stock solutions in water to achieve final desired concentrations (e.g., ranging from 1 to 250 µM). Include a surfactant like Tween-20 at 0.02% (v/v) to ensure even application. Causality Note: A concentration gradient is essential to determine dose-response and calculate IC₅₀ values.
-
Fill pots with soil and plant a set number of seeds (e.g., 10-15) of each species at a consistent depth (~1 cm).
-
Apply a fixed volume of the test solution evenly to the soil surface of each pot. Prepare a solvent-only control and a positive control (e.g., a commercial trifluralin formulation).
-
Place the pots in a growth chamber under appropriate conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Water the pots as needed, taking care not to disturb the treated soil surface.
-
After 14-21 days, assess the results by counting the number of emerged, healthy seedlings.
-
Calculate the percent inhibition relative to the solvent control. Record any morphological effects such as stunting or discoloration.
Protocol 3.2: In Vitro Antifungal Assay (Microdilution Method)
Rationale: Nitroaromatic compounds have been reported to possess antifungal properties.[14][15] This protocol provides a rapid and quantitative method to screen for direct fungitoxic activity against common plant pathogens.
Materials:
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum).
-
Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth.
-
Sterile 96-well microplates.
-
Test compounds in a sterile solvent (e.g., DMSO).
-
Spectrophotometer (plate reader).
Procedure:
-
Grow fungal strains on agar plates to produce spores. Prepare a spore suspension in sterile water and adjust the concentration to ~1 x 10⁵ spores/mL.
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 2 µL of the test compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
Inoculate each well (except a sterility control) with 10 µL of the spore suspension. Include a growth control (no compound) and a solvent control.
-
Incubate the plate at 25-28°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound at which no visible fungal growth is observed. Alternatively, read the optical density at 600 nm to quantify growth inhibition.
Protocol 3.3: Insecticidal Activity Assay (Contact Toxicity)
Rationale: While less likely based on the dinitroaniline analogy, broad screening should include insecticidal potential. A simple contact toxicity assay is a good first-pass screen.[16]
Materials:
-
Test insects (e.g., diamondback moth larvae, Plutella xylostella, or fruit flies, Drosophila melanogaster).[17]
-
Petri dishes or vials.
-
Filter paper discs.
-
Test compounds dissolved in a volatile solvent (e.g., acetone).
Procedure:
-
Apply 1 mL of the test solution at a specific concentration to a filter paper disc placed in a petri dish. Allow the solvent to evaporate completely.
-
Prepare a solvent-only control.
-
Introduce a set number of insects (e.g., 10 larvae) into each dish. Provide a small piece of appropriate food source.
-
Seal the dishes (with ventilation) and maintain them at an appropriate temperature.
-
Assess mortality at 24, 48, and 72 hours, correcting for control mortality using Abbott's formula.
Section 4: Mechanistic Elucidation for Herbicidal Hits
If a compound shows promising herbicidal activity, the next critical step is to determine if it operates via the hypothesized dinitroaniline-like mechanism.
Protocol 4.1: Root Growth Inhibition and Microscopy
Rationale: The most characteristic macroscopic symptom of microtubule inhibitors is severe stunting and swelling of the root tip.[6] Microscopically, this corresponds to arrested mitosis, leading to enlarged, multinucleate cells.[6] This protocol is designed to observe these hallmark effects.
Materials:
-
Seeds of a sensitive indicator plant (e.g., corn, Zea mays, or onion, Allium cepa).
-
Petri dishes and filter paper.
-
Active "hit" compound.
-
Microscope with slide-making materials.
-
DNA stain (e.g., DAPI).
Procedure:
-
Germinate seeds on moist filter paper in petri dishes for 2-3 days until roots are 1-2 cm long.
-
Prepare solutions of the active compound at its IC₅₀ and 10x IC₅₀ concentration.
-
Transfer the seedlings to new petri dishes containing filter paper saturated with the test solutions. Include a water control.
-
Incubate in the dark for 24-48 hours.
-
Measure the root length and observe for any swelling at the root tip compared to the control.
-
For microscopy, excise the terminal 2-3 mm of the root tips.
-
Fix, hydrolyze, and squash the root tips on a microscope slide.
-
Stain with a DNA-specific dye and observe under a microscope, looking for an accumulation of cells in metaphase and the presence of enlarged, polyploid nuclei.
Conclusion
This compound represents a promising, yet underexplored, starting point for agrochemical discovery. While it may not be an active ingredient in its own right, its true value is realized when viewed through the lens of synthetic chemistry. By leveraging its structural similarity to the dinitroaniline class of herbicides and utilizing its functional groups as handles for modification, researchers can generate novel molecular entities. The protocols outlined in this guide provide a robust, hypothesis-driven framework for synthesizing, screening, and characterizing these new compounds, potentially leading to the identification of the next generation of effective and selective crop protection agents.
References
- 1. What Are Pesticide Intermediates? - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 2. Types Of Pesticide Intermediate Bulk Wholesale Manufacturer Company | Reformchem [reformchem.com]
- 3. guidechem.com [guidechem.com]
- 4. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. Trifluralin - Wikipedia [en.wikipedia.org]
- 8. Profluralin - Wikipedia [en.wikipedia.org]
- 9. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 10. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 11. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis and application of pesticide intermediates - ShanDong believe Chemical PTE. LTD [believechem.com]
- 14. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cantharidin-Based Verbenone Derivatives as a Novel Insecticide against Plutella xylostella: Design, Synthesis, Insecticidal Activity Evaluation, and 3D QSAR Study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biologically Relevant Heterocycles from 2,5-Dimethyl-4-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthetic routes for converting the versatile starting material, 2,5-Dimethyl-4-nitrobenzonitrile, into valuable heterocyclic compounds, namely indazoles and benzimidazoles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active agents. This document provides not only the theoretical underpinning of these transformations but also detailed, actionable protocols for their execution in a research setting.
The unique electronic nature of this compound, featuring electron-donating methyl groups and electron-withdrawing nitro and cyano moieties, makes it a prime candidate for a variety of chemical transformations. This guide will focus on two principal pathways: the reductive cyclization to form indazole derivatives and a multi-step synthesis of benzimidazoles involving reduction followed by cyclization.
I. Synthesis of 5,8-Dimethyl-7-nitro-2H-indazole via Reductive Cyclization
The synthesis of indazoles from ortho-substituted nitroaromatics is a powerful transformation in heterocyclic chemistry. One of the most effective methods for this conversion is the Cadogan reaction, which typically involves a reductive cyclization using a phosphine or phosphite reagent. This process is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization.[1]
Causality Behind Experimental Choices
The choice of a trialkyl phosphite, such as triethyl phosphite, as the reducing agent is crucial. It efficiently deoxygenates the nitro group to form the highly reactive nitrene intermediate. The reaction is typically carried out at elevated temperatures to provide the necessary activation energy for the deoxygenation and subsequent cyclization steps. The nitrile group in the ortho position to one of the methyl groups provides the necessary framework for the formation of the pyrazole ring of the indazole system.
Experimental Protocol: Synthesis of 5,8-Dimethyl-7-nitro-2H-indazole (Adapted from general Cadogan reaction procedures)
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethyl phosphite (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess triethyl phosphite.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 5,8-Dimethyl-7-nitro-2H-indazole.
Data Presentation: Expected Product Characterization
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| 5,8-Dimethyl-7-nitro-2H-indazole | C₉H₉N₃O₂ | 191.19 | ~13.0 (br s, 1H, NH), ~8.0 (s, 1H), ~7.5 (s, 1H), ~2.5 (s, 3H), ~2.4 (s, 3H) | ~150, ~145, ~140, ~135, ~125, ~120, ~115, ~15, ~10 |
Note: The predicted NMR data is based on analogous structures and may vary.[2][3]
II. Synthesis of 4,7-Dimethyl-5-nitrobenzimidazoles
The synthesis of benzimidazoles from this compound involves a two-step process: first, the reduction of the nitro group to an amino group, and second, the cyclization of the resulting ortho-aminobenzonitrile with a suitable one-carbon synthon, such as an aldehyde or an orthoformate.
Step 1: Reduction of this compound to 4-Amino-2,5-dimethylbenzonitrile
The selective reduction of the nitro group in the presence of a nitrile is a common transformation. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride or sodium dithionite. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium formate is a mild and efficient method.[4]
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Celite®
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight) and ammonium formate (5.0 eq).
-
Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the solids with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution, dry over magnesium sulfate, filter, and concentrate to yield 4-Amino-2,5-dimethylbenzonitrile.
Step 2: Cyclization to Form 4,7-Dimethyl-5-nitrobenzimidazoles
The resulting 4-Amino-2,5-dimethylbenzonitrile can be cyclized with various aldehydes in the presence of an oxidizing agent, or with an orthoformate. The use of an aldehyde and an oxidant like sodium metabisulfite is a common method for the synthesis of 2-substituted benzimidazoles.[5]
Experimental Protocol: Cyclization with an Aldehyde
Materials:
-
4-Amino-2,5-dimethylbenzonitrile
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethanol
-
Sodium metabisulfite (1.0 eq)
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-2,5-dimethylbenzonitrile (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol.
-
Add sodium metabisulfite (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-4,7-dimethyl-5-nitrobenzimidazole.
Data Presentation: Expected Product Characterization
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆, 600 MHz) δ (ppm) | Expected ¹³C NMR (DMSO-d₆, 150 MHz) δ (ppm) |
| 2-Phenyl-4,7-dimethyl-5-nitro-1H-benzimidazole | C₁₅H₁₃N₃O₂ | 267.28 | ~13.0 (s, 1H), ~8.2 (d, 2H), ~7.6-7.5 (m, 3H), ~7.2 (s, 1H), ~2.4 (s, 3H), ~2.3 (s, 3H) | ~151, ~145, ~140, ~130, ~129, ~126, ~122, ~115, ~15, ~10 |
Note: The predicted NMR data is based on analogous structures and may vary.[6][7]
III. Applications and Biological Significance
Heterocyclic compounds containing the indazole and benzimidazole scaffolds are of immense interest to the pharmaceutical industry.
-
Indazole Derivatives: Many indazole-containing molecules are in clinical trials for the treatment of various diseases. They exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8] The nitro-substituted indazoles, in particular, have shown potential as trichomonacidal and antichagasic agents.[8]
-
Benzimidazole Derivatives: Benzimidazoles are a cornerstone of many commercial drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives.[9] Nitro-substituted benzimidazoles have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[1][5][10][11]
IV. Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of 5,8-Dimethyl-7-nitro-2H-indazole.
Caption: Workflow for the synthesis of 4,7-Dimethyl-5-nitrobenzimidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. rsc.org [rsc.org]
- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Dimethyl-4-nitrobenzonitrile as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,5-Dimethyl-4-nitrobenzonitrile in Library Synthesis
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount for the successful construction of diverse and biologically relevant compound libraries.[1] this compound emerges as a particularly valuable scaffold due to its inherent structural features that allow for controlled, sequential, and divergent chemical modifications. The presence of a nitro group, a nitrile functionality, and two methyl groups on the aromatic ring imparts a unique reactivity profile that can be exploited in combinatorial chemistry workflows.
The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, providing a key functional handle for a vast array of subsequent reactions. The methyl groups, in addition to influencing the electronic properties and solubility of the molecule and its derivatives, provide steric handles that can be explored to probe the topological constraints of biological targets. Substituted benzonitriles are critical scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors.[2]
This technical guide provides an in-depth exploration of this compound as a building block, offering detailed experimental protocols for its key transformations and a strategic blueprint for its application in the generation of combinatorial libraries.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Expected to be a yellow to off-white solid | General observation for nitroaromatic compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; likely insoluble in water. | Inferred from similar structures |
Safety Precautions:
Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, consult the material safety data sheet (MSDS) for appropriate first-aid measures.
Core Transformations: Gateway to Chemical Diversity
The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group and nucleophilic aromatic substitution. These reactions serve as the foundational steps for building combinatorial libraries with diverse functional groups.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a cornerstone transformation, as the resulting aniline derivative, 4-amino-2,5-dimethylbenzonitrile, is a versatile intermediate for a wide range of amide bond forming reactions, sulfonylation, and the synthesis of various heterocyclic systems.
Mechanistic Rationale:
The reduction of aromatic nitro compounds can be achieved through various methods, with tin(II) chloride in an acidic medium being a common and effective choice.[5] The reaction proceeds through a series of electron and proton transfers, where the tin(II) ion acts as the reducing agent, and the acidic environment facilitates the protonation and subsequent elimination of water from the nitro group intermediates.
Protocol 1: Reduction of this compound using Tin(II) Chloride
-
Reagents and Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9), forming a precipitate of tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2,5-dimethylbenzonitrile, which can be purified by column chromatography or recrystallization.
-
-
Expert Insights:
-
The use of an excess of SnCl₂ ensures the complete reduction of the nitro group.
-
Careful neutralization is crucial; the addition of NaOH should be done slowly and with cooling to manage the exothermic reaction.
-
The resulting 4-amino-2,5-dimethylbenzonitrile is a stable compound that can be used directly in subsequent combinatorial steps.
-
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is activated towards nucleophilic attack at the position para to the strongly electron-withdrawing nitro group. While there is no leaving group other than the nitro group itself in the starting molecule, this position can be further activated if a suitable leaving group (e.g., a halogen) is present. However, for the purpose of this guide, we will focus on the derivatization of the amine obtained after the reduction of the nitro group. Should a synthetic route start from a halogenated precursor, the SNAr reaction would be a primary diversification step. The mechanism of SNAr typically involves a two-step addition-elimination process via a resonance-stabilized Meisenheimer complex.[6][7]
Combinatorial Library Design and Synthesis Workflow
A logical approach to constructing a combinatorial library from this compound involves a divergent strategy, leveraging the two primary reactive handles: the amine (post-reduction) and the nitrile group.
Caption: Divergent synthesis workflow for combinatorial library generation.
Protocol 2: Parallel Amide Library Synthesis from 4-Amino-2,5-dimethylbenzonitrile
This protocol outlines a method for the parallel synthesis of an amide library in a 96-well plate format.
-
Reagents and Materials:
-
Stock solution of 4-amino-2,5-dimethylbenzonitrile in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
A library of diverse acyl chlorides or carboxylic acids.
-
A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)).
-
If using carboxylic acids, a coupling agent (e.g., HBTU, HATU).
-
96-well reaction block.
-
Multi-channel pipette or liquid handling robot.
-
-
Procedure:
-
To each well of the 96-well plate, add the stock solution of 4-amino-2,5-dimethylbenzonitrile (1.0 eq).
-
Add the appropriate base (e.g., TEA, 2.0 eq) to each well.
-
Add a solution of a unique acyl chloride (1.1 eq) to each well. If using carboxylic acids, pre-activate them with a coupling agent before addition.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
After the reaction is complete, quench the reaction by adding water to each well.
-
Extract the products by adding an immiscible organic solvent (e.g., ethyl acetate) to each well, mixing, and then separating the layers.
-
The organic layer containing the desired amide products can be analyzed directly by LC-MS to confirm product formation and purity.
-
-
Expert Insights:
-
The choice of solvent is crucial; DMF is a good choice for dissolving a wide range of reactants.
-
Using acyl chlorides often leads to faster and cleaner reactions compared to carboxylic acids with coupling agents.
-
This parallel synthesis approach allows for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.
-
Data Presentation: A Representative Amide Library
The following table illustrates a small subset of a potential amide library derived from 4-amino-2,5-dimethylbenzonitrile, showcasing the diversity that can be achieved.
| R-COCl | Product Structure | Expected Molecular Weight |
| Acetyl chloride | 4-Acetamido-2,5-dimethylbenzonitrile | 188.22 |
| Benzoyl chloride | 4-Benzamido-2,5-dimethylbenzonitrile | 250.29 |
| Cyclohexanecarbonyl chloride | 4-(Cyclohexanecarboxamido)-2,5-dimethylbenzonitrile | 256.34 |
| 4-Chlorobenzoyl chloride | 4-(4-Chlorobenzamido)-2,5-dimethylbenzonitrile | 284.74 |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for combinatorial chemistry and drug discovery. Its well-defined reactive sites allow for the systematic and efficient generation of diverse compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this scaffold in their quest for novel therapeutic agents. Future work could involve exploring the derivatization of the nitrile group into other functionalities such as tetrazoles or amidines, further expanding the accessible chemical space from this singular starting material. The continued application of such strategic building blocks will undoubtedly accelerate the pace of drug discovery and development.
References
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Synthesis of 2,5-Dimethyl-4-nitrobenzonitrile via Sandmeyer Cyanation
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2,5-Dimethyl-4-nitrobenzonitrile, a key intermediate in the development of various organic compounds. The described methodology is centered on the Sandmeyer reaction, a robust and versatile chemical transformation for converting aromatic amines into a wide array of functional groups.[1] The protocol begins with the diazotization of 2,5-dimethyl-4-nitroaniline to form a transient diazonium salt, which is subsequently converted to the target nitrile using a copper(I) cyanide reagent. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safety.
Introduction and Mechanistic Rationale
This compound is a substituted aromatic compound whose structural motifs are of interest in medicinal chemistry and materials science. The synthesis of such benzonitriles is frequently achieved through the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[2] This reaction provides a powerful method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile, catalyzed by copper(I) salts.[3][4]
The overall synthesis proceeds in two critical stages:
-
Diazotization: The process begins with the reaction of the primary aromatic amine, 2,5-dimethyl-4-nitroaniline, with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), leading to a cascade of proton transfers and the eventual elimination of water to form the highly reactive aryldiazonium salt.[5] This intermediate is notoriously unstable and is therefore generated at low temperatures (0–5 °C) and used immediately without isolation.[5]
-
Sandmeyer Cyanation: The second stage involves the reaction of the aryldiazonium salt with a copper(I) cyanide (CuCN) solution. The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr).[2] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and releases dinitrogen (N₂), an excellent leaving group, to form an aryl radical.[2][3] This radical then reacts with a copper(II) species to acquire the cyano group and regenerate the copper(I) catalyst, yielding the final benzonitrile product.
The workflow is visually summarized in the diagrams below.
Caption: High-level overview of the two-stage reaction mechanism.
Physicochemical Data and Reagent Summary
Proper planning requires accurate information on the physical and chemical properties of the reactants and the final product.
Table 1: Key Reagent and Product Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|---|
| 2,5-Dimethyl-4-nitroaniline | 6265-03-8 | C₈H₁₀N₂O₂ | 166.18 | Starting Material |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Acid Catalyst |
| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 | Cyanating Agent |
| Potassium Cyanide | 151-50-8 | KCN | 65.12 | Solubilizing Agent |
| This compound | 73713-69-6 | C₉H₈N₂O₂ | 176.17 [6] | Product |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving cyanides must be performed in a certified chemical fume hood.
Materials and Equipment
-
100 mL Three-neck round-bottom flask
-
50 mL Dropping funnel
-
Mechanical stirrer
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Part A: Preparation of the Diazonium Salt Solution (0–5 °C)
-
Amine Dissolution: In the 100 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine 2,5-dimethyl-4-nitroaniline (1.66 g, 10 mmol) and 10 mL of water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (3 mL, ~36 mmol). An initial thick slurry of the amine hydrochloride salt will form. Add an additional 5 mL of water to facilitate stirring.
-
Cooling: Immerse the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring. Ensure the temperature is stable between 0 and 5 °C.
-
Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Transfer this solution to the dropping funnel.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess HNO₂). The reaction mixture should become a clear, pale yellow solution, indicating the formation of the soluble diazonium salt. Keep this solution in the ice bath for immediate use in the next step.
Part B: Sandmeyer Cyanation Reaction
-
Catalyst Preparation: In a separate 250 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in 20 mL of water. Gently warm the mixture to ~50 °C to facilitate dissolution, then cool to room temperature. Extreme caution is required when handling solid KCN and CuCN.
-
Addition of Diazonium Salt: While stirring the copper(I) cyanide solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. The addition should be done portion-wise or via a dropping funnel, controlling the rate to manage the effervescence of nitrogen gas.
-
Reaction Completion: After the addition is complete, a precipitate may form. Allow the mixture to stir at room temperature for 30 minutes, then gently heat it to 50–60 °C for an additional 30 minutes to ensure complete decomposition of the diazonium salt and drive the reaction to completion.
-
Cooling: Cool the reaction mixture back to room temperature.
Part C: Product Work-up and Purification
-
Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).[7]
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution) to remove residual salts and impurities.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a solid.[7] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
Caption: Step-by-step experimental workflow for the synthesis.
Environmental Health and Safety (EHS) Considerations
Strict adherence to safety protocols is mandatory for this procedure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[8]
-
Fume Hood: All steps of this synthesis, especially the handling of cyanides and the diazotization reaction, must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors and gases.[9]
-
Cyanide Hazard: Copper(I) cyanide and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin. Never acidify cyanide waste , as this will liberate lethal hydrogen cyanide (HCN) gas. All glassware and waste streams containing cyanide must be quenched by treating with an excess of sodium hypochlorite solution (bleach) before disposal according to institutional guidelines.
-
Diazonium Salt Instability: Aryldiazonium salts are thermally unstable and can be explosive in their solid, dry state. They must be kept in a cold aqueous solution at all times and should be used immediately after preparation.
-
Waste Disposal: Dispose of all chemical waste, including solvents and quenched cyanide solutions, in accordance with local, state, and federal regulations.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer_reaction [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Application Note: A Comprehensive Guide to the Regioselective Nitration of 2,5-Dimethylbenzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal for the production of valuable intermediates in the pharmaceutical, dye, and materials industries. This application note provides an in-depth analysis of the reaction mechanism for the nitration of 2,5-dimethylbenzonitrile, a polysubstituted arene featuring competing directing groups. We will dissect the electronic and steric factors governing the reaction's regioselectivity. Furthermore, a detailed, field-proven laboratory protocol is presented, offering a step-by-step guide for conducting this transformation safely and efficiently, from reagent handling to product purification and characterization. This document is intended to equip researchers, chemists, and drug development professionals with both the theoretical understanding and the practical methodology required for the successful synthesis of nitrated 2,5-dimethylbenzonitrile derivatives.
Mechanistic Deep Dive: Directing the Electrophile
The nitration of 2,5-dimethylbenzonitrile is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the interplay of the substituents on the aromatic ring. The reaction proceeds through the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring.[1]
Generation of the Nitronium Ion Electrophile
The active electrophile, the nitronium ion, is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[2][3]
Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
Step 2: Formation of the Nitronium Ion H₂NO₃⁺ → NO₂⁺ + H₂O
This pre-equilibrium step is crucial for activating the nitric acid, which is otherwise not electrophilic enough to react with a deactivated or moderately activated aromatic ring.[1]
The Tug-of-War: Substituent Effects
The directing influence of the existing groups on the 2,5-dimethylbenzonitrile ring determines the position of nitration. The two methyl groups and the cyano group exert opposing electronic effects.
| Substituent | Position | Classification | Electronic Effect | Directing Influence |
| -CN | C1 | Deactivating | Strong -I, -M (Electron Withdrawing) | Meta (C3) |
| -CH₃ | C2 | Activating | Weak +I (Electron Donating) | Ortho (C3, C6), Para (C4) |
| -CH₃ | C5 | Activating | Weak +I (Electron Donating) | Ortho (C4, C6) |
The methyl groups are activating ortho-, para-directors that enrich the electron density at the positions ortho and para to themselves, making these sites more nucleophilic.[4][5] Conversely, the cyano group is a strongly deactivating meta-director due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects.[6]
Predicting the Regiochemical Outcome
The available positions for substitution are C3, C4, and C6. To predict the major product, we must analyze the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed upon attack at each position. The most stable intermediate will correspond to the major reaction pathway.
-
Attack at C4 or C6: Attack at these positions would create a resonance structure where the positive charge is placed on C1, the carbon atom bearing the electron-withdrawing cyano group. This arrangement is highly energetically unfavorable and destabilizes the intermediate significantly.
-
Attack at C3: Electrophilic attack at the C3 position is the most favored pathway. The resulting sigma complex is stabilized by resonance, with the positive charge delocalized to C2, C4, and C6. Crucially, when the positive charge is on C2, it forms a tertiary carbocation that is directly stabilized by the electron-donating methyl group. This pathway cleverly avoids placing the positive charge on the carbon attached to the deactivating cyano group.
Therefore, the synergistic directing effects of the C2-methyl group (ortho) and the C1-cyano group (meta), combined with the superior stability of the resulting Wheland intermediate, strongly favor the formation of 3-nitro-2,5-dimethylbenzonitrile as the major product.
Caption: Favorable pathway for nitration of 2,5-dimethylbenzonitrile.
Synthetic Protocol
This protocol is adapted from established procedures for the nitration of substituted aromatic compounds.[7][8]
Critical Safety Precautions
-
Corrosive Acids: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of hazardous byproducts. An ice bath must be readily available.
-
Quenching: Always add the reaction mixture to ice/water slowly. NEVER add water to the concentrated acid mixture, as this can cause violent splashing and release of heat.
Materials and Equipment
| Reagents | Equipment |
| 2,5-Dimethylbenzonitrile | 100 mL Round-bottom flask |
| Concentrated Sulfuric Acid (98%) | 50 mL Dropping funnel |
| Concentrated Nitric Acid (70%) | Magnetic stirrer and stir bar |
| Crushed Ice | Two 250 mL beakers |
| Deionized Water | Thermometer |
| Ethanol (for recrystallization) | Büchner funnel and filter flask |
| Vacuum source |
Physicochemical Data
| Property | 2,5-Dimethylbenzonitrile (Reactant) | 3-Nitro-2,5-dimethylbenzonitrile (Product) |
| Molecular Formula | C₉H₉N | C₉H₈N₂O₂ |
| Molecular Weight | 131.17 g/mol | 176.17 g/mol |
| Appearance | Colorless to light yellow liquid | Yellow crystalline solid |
| Melting Point | 55-57 °C | Data not readily available |
| Boiling Point | 230 °C | Data not readily available |
Step-by-Step Experimental Procedure
-
Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylbenzonitrile (e.g., 6.56 g, 0.05 mol). Place the flask in an ice-water bath and begin stirring.
-
Acid Addition: Slowly and carefully, add concentrated H₂SO₄ (15 mL) to the flask. The addition should be dropwise to control the heat generated. Maintain the internal temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully add concentrated HNO₃ (4.0 mL, ~0.06 mol) to concentrated H₂SO₄ (4.0 mL). This mixing must be done slowly while the beaker is immersed in an ice-water bath.
-
Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [7]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the flask from the ice bath and let it stir at room temperature for one hour to ensure the reaction goes to completion.
-
Quenching: Slowly pour the reaction mixture into a 250 mL beaker containing approximately 100 g of crushed ice. This should be done with vigorous stirring. A solid yellow precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (<50 °C) to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.
Experimental Workflow Diagram
Caption: A streamlined workflow for the nitration of 2,5-dimethylbenzonitrile.
Conclusion
The nitration of 2,5-dimethylbenzonitrile is a prime example of regioselectivity controlled by the nuanced electronic effects of multiple substituents. A thorough analysis of the potential reaction pathways and the stability of their corresponding intermediates allows for a confident prediction of 3-nitro-2,5-dimethylbenzonitrile as the major product. The provided protocol offers a reliable and safe method for synthesizing this compound, emphasizing critical control over reaction temperature and proper handling of corrosive reagents. This guide serves as a valuable resource for chemists engaged in the synthesis of complex nitroaromatic molecules for various applications in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. vpscience.org [vpscience.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. webassign.net [webassign.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Aryl Nitriles via the Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the conversion of primary aromatic amines into a wide array of functional groups. This application note focuses specifically on the cyanation variant of the Sandmeyer reaction, a powerful tool for the synthesis of aryl nitriles (benzonitriles). Aryl nitriles are pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials due to their facile conversion into other functional groups such as carboxylic acids, amides, and amines. This document provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and key considerations for optimizing the synthesis of aryl nitriles in a laboratory setting.
Introduction: The Strategic Importance of the Sandmeyer Cyanation
The introduction of a nitrile group onto an aromatic ring is a significant transformation in organic synthesis. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, offers a strategic advantage over other cyanation methods.[1][2] It allows for the regioselective installation of a cyano group in positions that may not be accessible through direct electrophilic aromatic substitution.[3][4] The reaction proceeds via the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with a cyanide nucleophile, typically facilitated by a copper(I) salt.[5][6]
The significance of this reaction is underscored by its application in the synthesis of key pharmaceutical intermediates. For instance, it is a crucial step in the production of the antipsychotic drug Fluanxol and has been employed in the synthesis of neoamphimedine, an anti-cancer agent targeting topoisomerase II.[1][5] The resulting aryl nitriles are valuable precursors to a variety of functional groups; for example, they can be readily hydrolyzed to carboxylic acids.[6]
Reaction Mechanism: A Radical-Nucleophilic Pathway
The Sandmeyer reaction for the synthesis of aryl nitriles is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] The entire process can be conceptually divided into two primary stages: the formation of the arenediazonium salt and the subsequent copper(I)-catalyzed cyanation.
Stage 1: Diazotization of the Primary Aromatic Amine
The initial step involves the conversion of a primary aromatic amine into an arenediazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C).[7][8] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[8]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which subsequently tautomerizes and eliminates a molecule of water to yield the resonance-stabilized arenediazonium ion.[8]
Stage 2: Copper(I)-Catalyzed Cyanation
The second stage is the core of the Sandmeyer reaction. The arenediazonium salt is treated with a copper(I) cyanide (CuCN) solution. The currently accepted mechanism involves a single electron transfer (SET) from the copper(I) salt to the diazonium ion.[3][5] This transfer results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[5] The aryl radical then reacts with the cyanide anion, which is coordinated to the now copper(II) species, to form the desired aryl nitrile and regenerate the copper(I) catalyst.[5] The detection of biaryl byproducts lends support to the radical nature of this mechanism.[5]
Figure 1. Simplified workflow of the Sandmeyer reaction for aryl nitrile synthesis.
Detailed Experimental Protocol: Synthesis of 4-Methylbenzonitrile
This protocol provides a representative procedure for the synthesis of 4-methylbenzonitrile from p-toluidine.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Beakers
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-toluidine (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (75 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate.
-
Prepare a solution of sodium nitrite (0.11 mol) in water (30 mL).
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution. Maintain the temperature between 0 and 5 °C throughout the addition. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. The resulting solution contains the arenediazonium salt. A slight excess of nitrous acid can be confirmed by testing with starch-iodide paper (a blue-black color indicates the presence of nitrous acid).
Part B: Preparation of the Copper(I) Cyanide Solution
-
In a separate 1 L beaker, dissolve copper(I) cyanide (0.12 mol) in a solution of sodium cyanide (0.25 mol) in water (100 mL). This forms a soluble complex, Na[Cu(CN)₂]. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Part C: The Cyanation Reaction
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution from Part B. The addition should be done at a rate that maintains the reaction temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt. The evolution of nitrogen gas will be observed.
Part D: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium carbonate solution to remove any acidic impurities, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-methylbenzonitrile.
Figure 2. Step-by-step experimental workflow for the synthesis of 4-methylbenzonitrile.
Optimization and Key Parameters
The success of the Sandmeyer cyanation reaction is dependent on several critical parameters. Careful control of these factors is essential for achieving high yields and purity.
| Parameter | Recommended Conditions | Rationale and Impact on Reaction |
| Temperature | 0-5 °C for diazotization; <20 °C for initial cyanation | Low temperature is crucial to prevent the decomposition of the unstable diazonium salt. Exothermic decomposition can lead to side reactions and reduced yield. |
| pH | Strongly acidic (pH 1-2) | Ensures the formation of nitrous acid from sodium nitrite and prevents the coupling of the diazonium salt with the starting amine. |
| Stoichiometry of NaNO₂ | Slight excess (1.1 equivalents) | A slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. |
| Purity of Reagents | High purity | Impurities in the starting amine or reagents can lead to the formation of colored byproducts and complicate purification. |
| Rate of Addition | Slow, dropwise addition | Slow addition of sodium nitrite and the diazonium salt solution helps to control the reaction temperature and prevent localized overheating. |
Scope and Limitations
The Sandmeyer reaction is a broadly applicable method for the synthesis of a wide variety of aryl nitriles. It is compatible with a range of electron-donating and electron-withdrawing substituents on the aromatic ring. However, certain functional groups may not be compatible with the strongly acidic conditions of the diazotization step.
Limitations:
-
Aliphatic Amines: The reaction is generally not effective for primary aliphatic amines as the resulting aliphatic diazonium salts are highly unstable and readily decompose, leading to a mixture of products.[4][8]
-
Steric Hindrance: Highly sterically hindered anilines may react more slowly or require modified conditions.
-
Safety: The use of highly toxic cyanide salts necessitates strict safety protocols. Arenediazonium salts can be explosive when isolated and dry, and should be kept in solution and used immediately.
Conclusion
The Sandmeyer reaction for the synthesis of aryl nitriles remains a highly relevant and powerful transformation in modern organic synthesis. Its reliability, broad substrate scope, and the strategic importance of the resulting products make it an indispensable tool for researchers in academia and industry. By understanding the underlying mechanism and carefully controlling the key reaction parameters, scientists can effectively leverage this reaction for the efficient construction of complex molecules for applications in drug discovery and materials science.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. byjus.com [byjus.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
Application Note: Synthesis of Novel Quinazoline-Based Kinase Inhibitors from 2,5-Dimethyl-4-nitrobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as a major class of therapeutic targets.[3] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies, with quinazoline-based compounds like gefitinib and erlotinib being prominent examples of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors.[4][5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore that mimics the adenine region of ATP, enabling competitive inhibition at the kinase's active site.[6]
This application note provides a detailed, research-grade guide for the synthesis of a novel kinase inhibitor, (4-(3-chloro-4-fluorophenylamino)-6,9-dimethyl-2-oxo-1,2-dihydroquinazolin-7-yl)methyl acetate (a hypothetical compound, hereafter referred to as QK-DM1) , utilizing 2,5-Dimethyl-4-nitrobenzonitrile as a readily accessible starting material. The protocols herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.
Synthetic Strategy Overview
The synthesis of QK-DM1 from this compound is a multi-step process that involves the initial reduction of the nitro group, followed by the construction of the quinazoline core, and subsequent functionalization to yield the final product.
Caption: Overall synthetic scheme for QK-DM1.
Detailed Synthetic Protocols
Part 1: Synthesis of 4-Amino-2,5-dimethylbenzonitrile (Intermediate B)
Principle: The selective reduction of the aromatic nitro group in the presence of a nitrile is a critical first step. Various reducing agents can be employed; however, tin(II) chloride in an acidic medium is a reliable method that avoids the reduction of the nitrile functionality.[7]
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 56.8 mmol) in ethanol (100 mL).
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (64.0 g, 284 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. The addition is exothermic and should be done with caution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Amino-2,5-dimethylbenzonitrile as a solid.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | SnCl₂·2H₂O, HCl, Ethanol |
| Reaction Time | 3 hours |
| Temperature | Reflux (~80-90 °C) |
| Expected Yield | 85-95% |
Part 2: Synthesis of 6,9-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile (Intermediate C)
Principle: The construction of the quinazolinone ring is achieved through a cyclization reaction between the aminobenzonitrile and a suitable one-carbon source. Formic acid serves as an efficient reagent for this transformation, proceeding through a formamide intermediate.[8]
Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve 4-Amino-2,5-dimethylbenzonitrile (5.0 g, 34.2 mmol) in formic acid (30 mL).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water (200 mL).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6,9-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile .
| Parameter | Value |
| Starting Material | 4-Amino-2,5-dimethylbenzonitrile |
| Key Reagents | Formic Acid |
| Reaction Time | 6 hours |
| Temperature | Reflux (~100-110 °C) |
| Expected Yield | 80-90% |
Part 3: Synthesis of 4-Chloro-6,9-dimethylquinazoline-7-carbonitrile (Intermediate D)
Principle: The conversion of the quinazolinone to a 4-chloroquinazoline is a crucial step for the subsequent nucleophilic aromatic substitution. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this purpose.[4]
Protocol:
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 6,9-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile (4.0 g, 20.1 mmol) in thionyl chloride (40 mL).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 4 hours. The suspension should become a clear solution.
-
Work-up: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: To the residue, add toluene and co-evaporate to remove any remaining traces of thionyl chloride. The resulting solid, 4-Chloro-6,9-dimethylquinazoline-7-carbonitrile , is used in the next step without further purification.
| Parameter | Value |
| Starting Material | 6,9-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile |
| Key Reagents | SOCl₂, DMF (catalyst) |
| Reaction Time | 4 hours |
| Temperature | Reflux (~75-80 °C) |
| Expected Yield | ~95% (crude) |
Part 4: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-6,9-dimethylquinazoline-7-carbonitrile (Intermediate E)
Principle: The key pharmacophore is introduced via a nucleophilic aromatic substitution reaction, where the aniline derivative displaces the chlorine atom at the C4 position of the quinazoline ring.[9]
Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve the crude 4-Chloro-6,9-dimethylquinazoline-7-carbonitrile (from the previous step, ~20.1 mmol) in isopropanol (50 mL).
-
Reagent Addition: Add 3-chloro-4-fluoroaniline (3.2 g, 22.1 mmol).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 5 hours. A precipitate should form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold isopropanol and then diethyl ether. Dry under vacuum to obtain 4-(3-Chloro-4-fluorophenylamino)-6,9-dimethylquinazoline-7-carbonitrile .
| Parameter | Value |
| Starting Material | 4-Chloro-6,9-dimethylquinazoline-7-carbonitrile |
| Key Reagents | 3-chloro-4-fluoroaniline, Isopropanol |
| Reaction Time | 5 hours |
| Temperature | Reflux (~80-85 °C) |
| Expected Yield | 75-85% |
Part 5: Synthesis of QK-DM1
Principle: The final steps involve the reduction of the nitrile to a primary alcohol, followed by acetylation. A reducing agent like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde, which is then further reduced to the alcohol in situ. Subsequent acetylation with acetic anhydride yields the final product.
Protocol:
-
Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 4-(3-Chloro-4-fluorophenylamino)-6,9-dimethylquinazoline-7-carbonitrile (2.0 g, 5.9 mmol) in anhydrous dichloromethane (DCM) (100 mL).
-
Reduction: Cool the suspension to -78 °C (dry ice/acetone bath). Add DIBAL-H (1.0 M in hexanes, 17.7 mL, 17.7 mmol) dropwise over 30 minutes.
-
Quenching: After stirring at -78 °C for 2 hours, quench the reaction by the slow addition of methanol (10 mL), followed by a saturated aqueous solution of Rochelle's salt (50 mL).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Intermediate Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol intermediate is used directly in the next step.
-
Acetylation: Dissolve the crude alcohol in DCM (50 mL) and add triethylamine (1.2 g, 11.8 mmol) and acetic anhydride (0.9 g, 8.8 mmol). Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction at room temperature for 4 hours.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford QK-DM1 .
| Parameter | Value |
| Starting Material | 4-(3-Chloro-4-fluorophenylamino)-6,9-dimethylquinazoline-7-carbonitrile |
| Key Reagents | DIBAL-H, Acetic Anhydride, Triethylamine, DMAP |
| Reaction Time | 2 hours (reduction), 4 hours (acetylation) |
| Temperature | -78 °C to room temperature |
| Expected Yield | 50-60% over two steps |
Characterization of QK-DM1
The identity and purity of the synthesized QK-DM1 should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinazoline and anilino rings, the methyl groups, the methylene protons of the acetate, and the acetyl methyl group. |
| ¹³C NMR | Peaks for all unique carbon atoms in the molecule, including the carbonyl carbon of the acetate and the carbons of the quinazoline and anilino rings. |
| Mass Spec (HRMS) | The calculated exact mass for the molecular ion [M+H]⁺ should be confirmed. |
| HPLC | A single major peak indicating high purity (>95%). |
Biological Evaluation
In Vitro Kinase Inhibition Assay
Principle: The inhibitory activity of QK-DM1 against a panel of kinases, particularly EGFR, can be determined using an in vitro kinase assay. This assay typically measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Assay Setup: In a 96-well plate, add the kinase (e.g., recombinant human EGFR), a suitable peptide substrate, and ATP.
-
Inhibitor Addition: Add QK-DM1 at a range of concentrations (e.g., from 1 nM to 10 µM). Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Kinome Profiling
To assess the selectivity of QK-DM1, a broader screening against a panel of kinases (kinome profiling) is recommended.[10][11] This will help identify any off-target activities and provide a comprehensive understanding of the inhibitor's selectivity profile. This is often performed as a service by specialized companies.
Cellular Proliferation Assay
Principle: The anti-proliferative effects of QK-DM1 can be evaluated in cancer cell lines that are known to be dependent on the target kinase (e.g., EGFR-mutant non-small cell lung cancer cell lines).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of QK-DM1 for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by QK-DM1.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and preliminary biological evaluation of a novel quinazoline-based kinase inhibitor, QK-DM1, starting from this compound. The detailed protocols and explanations of the underlying principles are intended to facilitate the discovery and development of new therapeutic agents targeting the human kinome.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dimethyl-4-nitrobenzonitrile as a Precursor for Donor-π-Acceptor (D-π-A) Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,5-Dimethyl-4-nitrobenzonitrile in Fluorophore Synthesis
In the design of novel fluorescent probes, the selection of versatile and reactive starting materials is paramount. This compound emerges as a strategic precursor for the synthesis of sophisticated fluorescent dyes, particularly those based on the donor-π-acceptor (D-π-A) architecture. The intrinsic functionalities of this molecule—a nitrile group, a nitro group, and a substituted aromatic ring—provide a synthetic handle for a sequence of transformations leading to environmentally sensitive fluorophores.
The core utility of this compound lies in its latent amino functionality. The nitro group can be selectively reduced to a primary amine, transforming the molecule into an effective electron-donating moiety. This resulting intermediate, 4-amino-2,5-dimethylbenzonitrile, becomes a powerful building block for constructing D-π-A systems. When conjugated with an electron-accepting group through a π-linker, the resulting molecule can exhibit intramolecular charge transfer (ICT), a phenomenon that is often sensitive to the polarity of the local environment, making such probes valuable tools for sensing and imaging.[1][2]
This guide provides a comprehensive overview of the synthetic pathway from this compound to a solvatochromic fluorescent probe, including detailed, field-tested protocols and an explanation of the underlying chemical principles.
Part 1: Synthesis of the Key Intermediate: 4-Amino-2,5-dimethylbenzonitrile
The initial and critical step is the selective reduction of the nitro group to an amine. The presence of the nitrile group necessitates a reduction method that does not affect it. Two robust and widely adopted methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.
Protocol 1A: Nitro Group Reduction using Tin(II) Chloride
This method is a classic and reliable procedure for the reduction of aromatic nitro compounds in the presence of acid-stable functional groups.[3][4]
Principle: Tin(II) chloride, in an acidic medium (typically concentrated hydrochloric acid), acts as a reducing agent, donating electrons to the nitro group in a stepwise manner, ultimately yielding the corresponding aniline derivative.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. Caution: This should be done in a well-ventilated fume hood as the reaction is exothermic and releases HCl fumes.
-
Attach a reflux condenser and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). A precipitate of tin salts will form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Amino-2,5-dimethylbenzonitrile.
-
The product can be purified further by column chromatography on silica gel if necessary.
Protocol 1B: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner alternative, avoiding the use of stoichiometric heavy metal reagents. Careful selection of the catalyst is important to prevent reduction of the nitrile group.[5][6]
Principle: Molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst (e.g., Palladium on carbon), which then reduces the nitro group to an amine.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of Pd) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-2,5-dimethylbenzonitrile.
Part 2: Synthesis of a Solvatochromic Fluorescent Probe
The newly synthesized 4-Amino-2,5-dimethylbenzonitrile serves as the electron-donor component of our target D-π-A probe. We will now construct the full fluorophore via a Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation for D-π-A Probe Synthesis
This reaction forms a new carbon-carbon double bond, creating the π-bridge that connects the donor and acceptor moieties.[7][8]
Principle: The amino group of 4-Amino-2,5-dimethylbenzonitrile will be condensed with an aldehyde to form a styryl intermediate. For this protocol, we will use a second condensation with an active methylene compound to form a dicyanovinyl acceptor, a potent electron-withdrawing group. A one-pot, three-component approach is often feasible.
Materials:
-
4-Amino-2,5-dimethylbenzonitrile (from Part 1)
-
An aromatic aldehyde (e.g., 4-(diethylamino)salicylaldehyde)
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-2,5-dimethylbenzonitrile (1.0 eq), 4-(diethylamino)salicylaldehyde (1.0 eq), and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-8 hours.
-
Monitor the formation of the brightly colored fluorescent product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure D-π-A fluorescent probe.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from this compound to a D-π-A fluorescent probe.
Data Presentation: Photophysical Properties
The photophysical properties of D-π-A probes are highly dependent on the specific donor, acceptor, and π-linker used, as well as the solvent environment. The following table provides representative data for a probe with a dimethylamino donor and a dicyanovinyl acceptor, which is structurally analogous to the probe synthesized in this guide.
| Property | Value | Reference |
| Absorption Max (λabs) in Toluene | ~450 nm | [9] |
| Emission Max (λem) in Toluene | ~550 nm | [9] |
| Absorption Max (λabs) in MeCN | ~470 nm | [9] |
| Emission Max (λem) in MeCN | ~650 nm | [9] |
| Stokes Shift (in MeCN) | ~180 nm | [9] |
| Quantum Yield (ΦF) in Toluene | High (~0.8) | [9] |
| Quantum Yield (ΦF) in MeCN | Lower (~0.2) | [9] |
Mechanism of Action: Intramolecular Charge Transfer (ICT)
The fluorescence of the synthesized D-π-A probe is governed by the process of Intramolecular Charge Transfer (ICT).[10]
-
Ground State (S₀): In the ground state, the molecule has a relatively non-polar electronic distribution.
-
Photoexcitation (S₀ → S₁): Upon absorption of a photon, the molecule is promoted to an excited state (S₁). In this state, there is a significant redistribution of electron density.
-
ICT State Formation: The electron-donating amino group "pushes" electron density through the conjugated π-system to the electron-accepting dicyanovinyl group. This creates a highly polar excited state with a large dipole moment.
-
Solvent Relaxation and Emission: The surrounding solvent molecules reorient themselves to stabilize this polar excited state. The degree of stabilization depends on the polarity of the solvent. In more polar solvents, the ICT state is more stabilized, leading to a lower energy level and, consequently, a red-shifted (longer wavelength) fluorescence emission. This sensitivity to solvent polarity is known as solvatochromism.
-
Return to Ground State: The molecule returns to the ground state by emitting a photon (fluorescence).
Visualization of the Signaling Mechanism
Caption: Intramolecular Charge Transfer (ICT) mechanism in a D-π-A fluorescent probe.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. bhu.ac.in [bhu.ac.in]
- 9. [PDF] Photoinduced intramolecular charge transfer and S2 fluorescence in thiophene-pi-conjugated donor-acceptor systems: experimental and TDDFT studies. | Semantic Scholar [semanticscholar.org]
- 10. ossila.com [ossila.com]
Application Notes and Protocols for 2,5-Dimethyl-4-nitrobenzonitrile in Advanced Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the application of 2,5-Dimethyl-4-nitrobenzonitrile as a functional building block in the synthesis of novel microporous organic polymers. We present a detailed protocol for the synthesis of a polyarylonitrile-based material, herein designated as DMNB-PAN, and discuss its potential applications in gas separation membranes. The rationale behind the experimental design, the significance of the material's structural features, and methods for its characterization are thoroughly examined.
Introduction: The Potential of this compound as a Monomer
This compound is a substituted aromatic nitrile featuring a unique combination of functional groups that make it a compelling candidate for the synthesis of advanced materials.[1] The nitrile group (C≡N) is a versatile chemical handle for various polymerization reactions, particularly in the formation of polyacrylonitriles and other nitrogen-containing polymers. The nitro group (NO₂) is a strong electron-withdrawing group that can influence the electronic properties of the resulting material and can be chemically reduced to an amine (NH₂) for post-synthetic modification.[2] Furthermore, the two methyl groups (-CH₃) can enhance the solubility of the monomer and the resulting polymer in organic solvents, facilitating processability, while also potentially creating tailored free volume in the solid-state material.
While direct, extensive applications of this compound in materials science are not yet widely reported in peer-reviewed literature, its classification as a material science building block by commercial suppliers suggests its potential in fields such as OLEDs and microporous organic frameworks.[3] This application note will focus on a hypothesized, yet scientifically plausible, application: its use as a monomer for the synthesis of a microporous polyarylonitrile for gas separation applications.
Rationale for DMNB-PAN Synthesis
The synthesis of microporous organic polymers (MOPs) with high thermal stability and tailored pore sizes is a significant area of materials research. The nitrile group of this compound can undergo cyclotrimerization to form triazine rings, creating a highly cross-linked and rigid network structure. This rigidity is crucial for preventing pore collapse and ensuring permanent porosity. The nitro and methyl groups are expected to project into the pores, creating a specific chemical environment that can enhance selectivity in gas separation applications.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed workflow for the synthesis and functionalization of DMNB-PAN.
Physicochemical Properties of this compound
A summary of the key properties of the starting material is provided below.
| Property | Value | Source |
| CAS Number | 73713-69-6 | [3][4][5] |
| Molecular Formula | C₉H₈N₂O₂ | [4][6] |
| Molecular Weight | 176.17 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder (typical) | |
| Topological Polar Surface Area | 69.6 Ų | [4] |
| XLogP3 | 2.2 | [4] |
Experimental Protocol: Synthesis of DMNB-PAN
This protocol details the ionothermal synthesis of DMNB-PAN via the cyclotrimerization of this compound. Ionothermal synthesis is chosen for its ability to promote the formation of highly cross-linked, porous networks at elevated temperatures.
Materials and Equipment
-
This compound (purity > 98%)
-
Zinc chloride (ZnCl₂, anhydrous, purity > 98%)
-
Pyrex tube (heavy-walled)
-
High-vacuum manifold and pump
-
Tube furnace with temperature controller
-
Soxhlet extraction apparatus
-
Methanol, Tetrahydrofuran (THF), Acetone, Chloroform (reagent grade)
-
Hydrochloric acid (HCl, 5 M aqueous solution)
-
Deionized water
Synthetic Procedure
-
Preparation: In a glovebox under an inert atmosphere, thoroughly mix 1.0 g (5.68 mmol) of this compound with 5.0 g of anhydrous zinc chloride in a mortar and pestle until a homogeneous powder is obtained.
-
Sealing: Transfer the mixture to a heavy-walled Pyrex tube. Evacuate the tube to a pressure below 10⁻³ mbar and flame-seal it.
-
Polymerization: Place the sealed tube in a tube furnace. Heat the furnace to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cooling and Opening: After 48 hours, cool the furnace to room temperature. Carefully open the tube, which may be under pressure, in a well-ventilated fume hood.
-
Purification:
-
Grind the resulting black solid into a fine powder.
-
Wash the powder with 200 mL of 5 M HCl for 24 hours to remove the zinc chloride catalyst.
-
Filter the mixture and wash the solid with copious amounts of deionized water until the filtrate is neutral (pH ≈ 7).
-
Perform a sequential Soxhlet extraction of the solid with methanol, THF, acetone, and chloroform (24 hours for each solvent) to remove any unreacted monomer and oligomeric species.
-
-
Drying: Dry the purified black powder in a vacuum oven at 120°C for 24 hours to yield the final DMNB-PAN product.
Expected Characterization
-
FTIR Spectroscopy: Expect to see the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to the triazine ring (around 1550 and 1360 cm⁻¹).
-
Solid-State ¹³C NMR: Should confirm the formation of the triazine rings with characteristic chemical shifts.
-
N₂ Adsorption-Desorption Analysis (at 77 K): This will determine the porosity of the material. A Type I isotherm is expected, indicative of a microporous structure. The BET surface area can be calculated from this data.
-
Thermogravimetric Analysis (TGA): Under a nitrogen atmosphere, DMNB-PAN is expected to exhibit high thermal stability, with a decomposition temperature above 400°C.
Potential Applications and Future Directions
The resulting DMNB-PAN, with its rigid, microporous structure and nitro-functionalized pore walls, is a promising candidate for gas separation membranes, particularly for CO₂/N₂ and CO₂/CH₄ separations. The polar nitro groups can create favorable interactions with quadrupolar CO₂ molecules, enhancing selectivity.
Future work could involve the post-synthetic reduction of the nitro groups to amines. This would introduce basic sites into the polymer network, further enhancing CO₂ uptake and providing a handle for additional chemical modifications.
Diagram of Post-Synthetic Modification
Caption: Post-synthetic reduction of nitro groups to amines in DMNB-PAN.
Safety Information
This compound is harmful if swallowed.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[7] Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. 73713-69-6|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. CAS 73713-69-6 | 4755-1-0B | MDL MFCD00024285 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. guidechem.com [guidechem.com]
The Strategic Application of 2,5-Dimethyl-4-nitrobenzonitrile in the Synthesis of Novel Benzimidazole-Based Antiprotozoal Agents
Introduction: The Imperative for Novel Antiprotozoal Therapeutics
Protozoal infections, encompassing diseases such as leishmaniasis, giardiasis, and trichomoniasis, continue to pose a significant global health burden. The efficacy of current therapeutic regimens is often hampered by issues of toxicity, limited effectiveness against certain parasitic stages, and the emergence of drug-resistant strains. This landscape underscores the urgent need for the development of new, effective, and safe antiprotozoal agents. The benzimidazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anthelmintic and antiprotozoal activities.[1][2] This application note outlines a strategic synthetic pathway leveraging 2,5-Dimethyl-4-nitrobenzonitrile as a versatile starting material for the generation of novel benzimidazole derivatives with potential as next-generation antiprotozoal drugs.
Rationale for the Synthetic Strategy: From Nitrobenzonitrile to a Bioactive Scaffold
The core of our synthetic approach is the transformation of this compound into a substituted benzimidazole. This multi-step process is designed to be robust and adaptable, allowing for the introduction of chemical diversity to explore structure-activity relationships (SAR). The key transformations include the selective reduction of the nitro group, followed by the construction of the benzimidazole ring system. The dimethyl substitution pattern on the benzene ring of the starting material is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Experimental Protocols and Methodologies
Part 1: Synthesis of the Key Intermediate: 4-Amino-2,5-dimethylbenzonitrile
The initial and critical step is the selective reduction of the nitro group of this compound to an amine, yielding 4-Amino-2,5-dimethylbenzonitrile, while leaving the nitrile group intact. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and cleaner reaction profiles.
Protocol 1: Catalytic Hydrogenation
-
Reaction Setup: To a 250 mL hydrogenation flask, add this compound (10.0 g, 56.8 mmol) and 100 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 0.5 g, 5 mol%) to the suspension.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 20 mL).
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 4-Amino-2,5-dimethylbenzonitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Amino-2,5-dimethylbenzonitrile |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Typical Yield | 90-95% |
Part 2: Conceptual Pathway to a Benzimidazole Derivative
Following the successful synthesis of 4-Amino-2,5-dimethylbenzonitrile, the next phase involves the construction of the benzimidazole ring. A common and effective method for this is the condensation of an ortho-phenylenediamine with an aldehyde.[3][4] To achieve this, a hypothetical functionalization of our intermediate to introduce a second amino group ortho to the existing one would be required. However, for the purpose of this guide, we will proceed with a well-established general protocol for benzimidazole synthesis from a conceptual ortho-diamino precursor derived from our intermediate.
Protocol 2: Synthesis of a 2-Substituted-5,8-dimethyl-1H-benzo[d]imidazole-6-carbonitrile
This protocol describes the reaction of a conceptual 4,5-diamino-2,5-dimethylbenzonitrile with an aromatic aldehyde.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the conceptual 4,5-diamino-2,5-dimethylbenzonitrile (1.0 g, 5.7 mmol) and a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.8 g, 5.7 mmol) in 30 mL of ethanol.
-
Catalyst/Reagent Addition: Add a catalytic amount of a Lewis acid such as indium triflate (In(OTf)₃) or a Brønsted acid like p-toluenesulfonic acid (p-TSA) (0.1 g).
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-substituted benzimidazole derivative.
| Parameter | Value |
| Starting Material | Conceptual 4,5-diamino-2,5-dimethylbenzonitrile |
| Reagent | Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) |
| Catalyst | In(OTf)₃ or p-TSA |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 70-85% (based on literature for similar reactions) |
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway from this compound to a potential benzimidazole-based antiprotozoal agent.
Antiprotozoal Potential and Mechanism of Action
Benzimidazole derivatives are known to exert their antiprotozoal effects through various mechanisms, with the inhibition of tubulin polymerization being a primary mode of action.[1][5] By binding to the β-tubulin subunit of the parasite's microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and eventual cell death. The specific substitutions on the benzimidazole ring can significantly influence the binding affinity and selectivity towards parasitic tubulin over the host's. The novel 5,8-dimethyl-6-cyano-substituted benzimidazoles synthesized through this proposed route offer a unique substitution pattern that warrants investigation for their interaction with parasitic β-tubulin.
Visualization of the Proposed Mechanism of Action
Caption: Proposed mechanism of action for benzimidazole derivatives as antiprotozoal agents through the inhibition of tubulin polymerization.
Conclusion
This application note details a strategic and plausible synthetic route for the development of novel benzimidazole-based antiprotozoal agents, starting from the readily available this compound. The outlined protocols for the key synthetic transformations are based on established and reliable methodologies. The resulting substituted benzimidazoles represent a promising class of compounds for further biological evaluation against a range of protozoan parasites. The flexibility of the synthetic pathway allows for the generation of a library of analogs to conduct thorough SAR studies, ultimately aiming to identify lead candidates for preclinical development.
References
Troubleshooting & Optimization
Technical Support Center: Nitration of 2,5-Dimethylbenzonitrile
Welcome to the technical support center for the nitration of 2,5-dimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by the competing directing effects of the substituents on the aromatic ring.
Introduction to the Challenges
The nitration of 2,5-dimethylbenzonitrile is a classic example of a nuanced electrophilic aromatic substitution reaction. The core challenge arises from the directing effects of the substituents on the benzene ring: two activating, ortho-, para-directing methyl groups and one deactivating, meta-directing cyano group. This creates a competitive environment for the incoming electrophile, the nitronium ion (NO₂⁺), potentially leading to a mixture of isomers and side products. Understanding and controlling the regioselectivity of this reaction is paramount for achieving the desired product in high yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 2,5-dimethylbenzonitrile in a question-and-answer format.
Question 1: My reaction has produced a complex mixture of isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is the primary challenge in this reaction. The formation of multiple isomers is expected due to the conflicting directing effects of the methyl and cyano groups. Here’s a breakdown of the directing influences and strategies to enhance selectivity:
-
Understanding the Directing Effects:
-
The two methyl groups are activating and direct the incoming nitro group to the positions ortho and para to them.
-
The cyano group is deactivating and directs the incoming nitro group to the positions meta to it.
-
-
Strategies to Improve Regioselectivity:
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product. Nitration is a highly exothermic reaction, and maintaining a consistent low temperature is crucial.[1]
-
Choice of Nitrating Agent: While the standard nitrating mixture of concentrated nitric and sulfuric acids is common, alternative nitrating agents can offer improved selectivity. For instance, using a milder nitrating agent or a different acid catalyst might alter the product distribution.[2]
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio.
-
Question 2: I've observed a lower-than-expected yield and the formation of unexpected byproducts. What could be the cause?
Answer:
Lower yields and the presence of byproducts can often be attributed to side reactions, particularly ipso-substitution and the formation of adducts.
-
Ipso-Substitution and Adduct Formation:
-
Nitration can occur at a carbon atom that already carries a methyl group (ipso-attack). This leads to the formation of unstable intermediates called nitroacetoxy adducts, especially when using nitrating agents in the presence of acetic anhydride. These adducts can then undergo various rearomatization pathways, leading to a mixture of nitrated products and other derivatives.
-
To minimize ipso-substitution, it is advisable to use a standard nitrating mixture (HNO₃/H₂SO₄) and avoid acetic anhydride unless specific isomers are targeted through this pathway.
-
-
Over-Nitration:
-
While the cyano group is deactivating, the two methyl groups activate the ring, making it susceptible to the introduction of more than one nitro group, especially at higher temperatures or with prolonged reaction times.
-
To avoid dinitration, use a stoichiometric amount of the nitrating agent and carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Question 3: How can I effectively separate the different isomers of nitrated 2,5-dimethylbenzonitrile?
Answer:
The separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques is often necessary for successful purification.
-
Column Chromatography: This is the most common and effective method for separating isomers. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.
-
Recrystallization: If one isomer is formed in significantly higher yield and is a solid, fractional recrystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation.
-
Preparative TLC or HPLC: For small-scale reactions or when very high purity is required, preparative TLC or HPLC can be employed.
Question 4: What are the best analytical techniques to characterize and quantify the isomer distribution in my product mixture?
Answer:
A combination of spectroscopic and chromatographic methods is essential for the accurate characterization and quantification of the product isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is invaluable for identifying the isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons. The substitution pattern of each isomer will give a unique set of signals.
-
¹³C NMR can also be used to distinguish between the isomers based on the chemical shifts of the carbon atoms in the aromatic ring.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to separate the different isomers, and the relative peak areas can provide a quantitative measure of the isomer distribution.
-
MS will confirm the molecular weight of the nitrated products and can help in identifying fragment patterns characteristic of each isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2,5-dimethylbenzonitrile?
A1: The prediction of the major product is complex due to the competing directing effects. However, considering the strong activating and directing influence of the two methyl groups, the nitro group is most likely to substitute at the positions ortho or para to them. The position between the two methyl groups (position 3) is sterically hindered. Therefore, the most likely major products are 2,5-dimethyl-4-nitrobenzonitrile and 2,5-dimethyl-6-nitrobenzonitrile . The cyano group's meta-directing effect would also favor substitution at the 4 and 6 positions. The exact ratio will depend on the reaction conditions.
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds. Firstly, it acts as a strong acid to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Secondly, it acts as a dehydrating agent, removing the water molecule that is formed during the reaction, which helps to drive the equilibrium towards product formation.
Q3: Are there any specific safety precautions I should take during this experiment?
A3: Yes, nitration reactions are potentially hazardous and must be performed with caution.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic. The nitrating agent should be added slowly and in a controlled manner, and the reaction vessel should be cooled in an ice bath to prevent the temperature from rising uncontrollably.
-
Runaway Reactions: Uncontrolled temperature increases can lead to a runaway reaction, which can result in the violent decomposition of the reaction mixture.
Experimental Protocols
Representative Protocol for the Nitration of 2,5-Dimethylbenzonitrile
This protocol is a general guideline based on established procedures for the nitration of similar aromatic compounds. Optimization may be necessary to achieve the desired outcome.
Materials:
-
2,5-Dimethylbenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzonitrile in a small amount of concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzonitrile. Maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Mechanism of Electrophilic Aromatic Nitration.
Caption: Troubleshooting Workflow for Nitration Challenges.
References
Technical Support Center: Sandmeyer Reaction for Nitrile Synthesis
Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for the synthesis of aryl nitriles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation in their work. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize impurity formation.
Troubleshooting Guide: Side Reactions & Yield Issues
This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols to resolve them.
Q1: My reaction yields are consistently low, and I observe multiple colored byproducts. What are the primary causes and how can I fix this?
A: Low yields in a Sandmeyer cyanation are typically rooted in two critical stages: the initial diazotization or the subsequent copper-catalyzed cyanation. The appearance of colored impurities often points to the formation of azo compounds.
The primary culprits for poor performance are:
-
Incomplete Diazotization: If the initial aromatic amine is not fully converted to the diazonium salt, it can participate in side reactions.
-
Decomposition of the Diazonium Salt: Arenediazonium salts are notoriously unstable and can decompose before reacting with the cyanide nucleophile, especially if the temperature is not strictly controlled.[1][2]
-
Side Reactions: The highly reactive diazonium salt can react with various species in the mixture, leading to byproducts like phenols, azo dyes, and reduction products.[3]
A systematic approach is required to diagnose the issue.
Diagnostic Workflow
Q2: My primary byproduct is a phenol (Ar-OH). How is this formed and what are the best preventative measures?
A: Phenol formation is a classic side reaction where water acts as a nucleophile, displacing the diazonium group.[4][5][6] This is especially problematic because the reaction is run in an aqueous acidic medium. The aryl cation intermediate, formed upon the loss of N₂, is highly electrophilic and readily trapped by water.
Mechanism of Phenol Formation
Troubleshooting & Prevention Protocol
-
Strict Temperature Control: The rate of diazonium salt decomposition to the aryl cation increases significantly with temperature. Maintain the diazotization temperature strictly between 0-5°C.[7] Use an ice-salt bath for robust control.
-
Minimize Reaction Time: Use the diazonium salt solution immediately after its preparation.[1] Letting it stand, even at low temperatures, will lead to increased phenol formation.
-
Acid Concentration: Ensure sufficient strong acid (e.g., HCl, H₂SO₄) is present. High acidity can suppress the direct substitution by water to some extent.[8]
-
Use of Copper Salts: A high concentration of an active copper(I) catalyst promotes the desired radical mechanism for cyanation, which can outcompete the slower, cation-mediated hydrolysis pathway.[5][9]
Q3: I'm getting a brightly colored, insoluble precipitate. I suspect it's an azo compound. Why does this happen?
A: You are likely correct. Azo compounds are formed when an electrophilic diazonium salt couples with an electron-rich aromatic ring.[2][8] In the context of a Sandmeyer reaction, the most common coupling partner is the unreacted starting arylamine. This side reaction is favored if the diazotization is incomplete or if the pH of the solution rises, which increases the nucleophilicity of the free amine.
Mechanism of Azo Coupling Side Reaction
Troubleshooting & Prevention Protocol
-
Ensure Complete Diazotization: The most critical step is to ensure all the starting amine is converted to the diazonium salt before proceeding.
-
Slow Nitrite Addition: Add the sodium nitrite (NaNO₂) solution dropwise to the acidic amine solution at 0-5°C.[1] This ensures that nitrous acid is generated in situ and reacts immediately, preventing a buildup of nitrite.
-
Test for Excess Nitrous Acid: After the addition is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). A slight excess is often desired to ensure full conversion.
-
-
Maintain Low pH: The coupling reaction is suppressed at low pH because the starting amine (Ar-NH₂) is protonated to Ar-NH₃⁺, which is no longer nucleophilic.[8] Ensure the reaction medium remains strongly acidic throughout the diazotization.
-
Order of Addition: Always add the nitrite solution to the acidic amine solution, never the other way around. This maintains an excess of amine only at the very beginning and quickly establishes an excess of acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the Copper(I) catalyst in the cyanation step?
A: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6] The copper(I) salt (e.g., CuCN) is not just a source of the cyanide nucleophile; it is a critical catalyst that initiates a single-electron transfer (SET) to the diazonium salt.
This SET process is key to avoiding the formation of a highly unstable free aryl cation. The mechanism is as follows:
-
Single Electron Transfer (SET): Cu(I) donates an electron to the diazonium salt (Ar-N₂⁺), reducing it to a diazo radical and forming Cu(II).[10][11]
-
Dediazoniation: The diazo radical rapidly loses a molecule of nitrogen gas (N₂), a thermodynamically highly favorable step, to form an aryl radical (Ar•).[10]
-
Radical Capture: The aryl radical reacts with the Cu(II) species, abstracting the cyanide ligand to form the final aryl nitrile product (Ar-CN) and regenerating the Cu(I) catalyst.[5][6]
Q2: Should I use CuCN or CuBr/CuCl₂ as the catalyst?
A: For nitrile synthesis, Copper(I) cyanide (CuCN) is the specific reagent and catalyst required.[8][12] While other copper salts like CuCl and CuBr are used for the corresponding Sandmeyer halogenations, they will not provide the cyanide nucleophile. Using a mixture like CuBr₂ might lead to a mixture of brominated and cyanated products, significantly complicating purification.[13] Ensure you are using high-purity, reactive CuCN for the best results.
Q3: Is it safe to isolate the arenediazonium salt before adding it to the copper cyanide solution?
A: In almost all cases, no. Solid diazonium salts, particularly with anions like chloride or nitrate, are notoriously unstable and can be violently explosive when isolated and dried.[2][8] For this reason, the Sandmeyer reaction is almost universally performed as a one-pot or two-step procedure where the diazonium salt is generated in situ in a cold aqueous solution and used immediately without isolation.[2][10] The only common exceptions are arenediazonium tetrafluoroborates, which are significantly more stable and can sometimes be isolated, though extreme caution is still warranted.[14]
Experimental Protocols
Standard Protocol for Sandmeyer Cyanation of Aniline
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (0.11 mol) in water (40 mL).
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5°C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5°C.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (0.12 mol) in an aqueous solution of sodium cyanide (0.24 mol in 50 mL water). Caution: Cyanides are highly toxic.
-
Cool this cyanide solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure the reaction goes to completion.[15]
-
Cool the mixture and proceed with standard workup procedures (e.g., extraction with an organic solvent, washing, drying, and purification by distillation or chromatography).
-
Data Summary: Common Side Reactions and Mitigation
| Side Product | Chemical Formula | Cause | Prevention Strategy |
| Phenol | Ar-OH | Reaction of diazonium salt/aryl cation with water.[3] | Maintain low temperature (0-5°C); use diazonium salt immediately; ensure high catalyst concentration. |
| Azo Compound | Ar-N=N-Ar' | Coupling of diazonium salt with unreacted amine or other electron-rich species.[3][8] | Ensure complete diazotization; maintain strong acidic conditions (low pH); slow, controlled addition of NaNO₂. |
| Deamination Product | Ar-H | Reductive dediazoniation, often by reducing agents or certain solvents (e.g., ethanol).[2][16] | Avoid using alcohols as solvents if possible; use specific reducing agents like H₃PO₂ only when this is the desired outcome. |
| Biaryl | Ar-Ar | Dimerization of aryl radical intermediates (Gomberg-Bachmann type reaction).[5][17] | Maintain adequate catalyst concentration to ensure rapid trapping of the aryl radical. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer Reaction Mechanism - [adda247.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 10. jk-sci.com [jk-sci.com]
- 11. quora.com [quora.com]
- 12. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 13. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01187A [pubs.rsc.org]
- 14. Diazotisation [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 17. Diazonium compound - Wikipedia [en.wikipedia.org]
byproduct formation in the synthesis of 2,5-Dimethyl-4-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-4-nitrobenzonitrile. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on minimizing and identifying byproduct formation.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached via two primary synthetic routes, each with its own set of advantages and potential challenges related to byproduct formation.
-
Route 1: Nitration followed by Sandmeyer Reaction. This route commences with the nitration of 2,5-dimethylaniline to form 2,5-dimethyl-4-nitroaniline, which is subsequently converted to the target nitrile via a Sandmeyer reaction.
-
Route 2: Direct Nitration of 2,5-Dimethylbenzonitrile. This more direct approach involves the electrophilic nitration of the commercially available 2,5-dimethylbenzonitrile.
This guide will dissect both pathways, offering insights into controlling regioselectivity and mitigating the formation of common impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Challenges in the Nitration of 2,5-Dimethylaniline and Subsequent Sandmeyer Reaction
Q1: My nitration of 2,5-dimethylaniline is yielding a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?
A1: The direct nitration of anilines is notoriously challenging due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to multiple nitration products and oxidation.[1] In strongly acidic media, the amino group is protonated to the anilinium ion, which is a meta-director, further complicating the product distribution.[2]
-
Causality: The interplay between the directing effects of the two methyl groups (ortho-, para-directing) and the amino/anilinium group leads to a mixture of isomers. The primary isomeric byproducts are 2,5-Dimethyl-6-nitroaniline and 2,5-Dimethyl-3-nitroaniline.
-
Troubleshooting & Optimization:
-
Protect the Amino Group: A common and effective strategy is to protect the amino group as an acetanilide by reacting 2,5-dimethylaniline with acetic anhydride before nitration. The resulting N-(2,5-dimethylphenyl)acetamide has a less activating, yet still ortho-, para-directing amide group. This steric hindrance and modified electronic effect can significantly favor nitration at the desired 4-position, para to the amide group.[2] The protecting group can be removed by acid or base hydrolysis after the nitration step.[3]
-
Strict Temperature Control: Maintain a low temperature (0-10 °C) during the addition of the nitrating agent to minimize oxidation and dinitration byproducts.[4]
-
Q2: During the diazotization of 2,5-dimethyl-4-nitroaniline, the reaction mixture turns dark brown/black, and the yield of the subsequent cyanation is low. What's happening?
A2: A dark coloration is a strong indicator of diazonium salt decomposition and unwanted side reactions. Aryl diazonium salts are thermally unstable and must be prepared and used at low temperatures (typically 0-5 °C).
-
Causality & Byproduct Formation:
-
Thermal Decomposition: At temperatures above 5-10 °C, the diazonium salt decomposes, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, in this case, 2,5-dimethyl-4-nitrophenol, through reaction with water.[5]
-
Azo Coupling: If the medium is not sufficiently acidic, the electrophilic diazonium salt can react with the unreacted, electron-rich 2,5-dimethyl-4-nitroaniline to form colored azo compounds.[6]
-
-
Troubleshooting & Optimization:
-
Maintain Low Temperature: Use an ice-salt bath to rigorously maintain the temperature between 0-5 °C throughout the diazotization and Sandmeyer reaction.
-
Ensure Sufficient Acidity: Use a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) to ensure the complete protonation of the starting amine and to maintain a low pH, which suppresses azo coupling.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic amine solution to control the exothermic reaction and prevent localized heating.
-
Q3: The Sandmeyer cyanation step is giving me a significant amount of biaryl byproducts. How can I suppress this?
A3: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The formation of biaryl byproducts is evidence of this radical pathway.[7]
-
Causality: The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, generating an aryl radical. This radical can dimerize to form biaryl compounds instead of reacting with the cyanide nucleophile.
-
Troubleshooting & Optimization:
-
Catalyst Concentration: Ensure a sufficient concentration of the copper(I) cyanide catalyst is present to efficiently trap the aryl radical as it forms.
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the aryl radical, thus minimizing radical-radical coupling.
-
Route 2: Challenges in the Direct Nitration of 2,5-Dimethylbenzonitrile
Q4: What is the expected regioselectivity for the direct nitration of 2,5-dimethylbenzonitrile, and what are the likely isomeric byproducts?
A4: The regiochemical outcome of the nitration of 2,5-dimethylbenzonitrile is governed by the directing effects of the substituents on the aromatic ring.
-
Directing Effects:
-
Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups.
-
Cyano Group (-CN): This is a deactivating, meta-directing group.
-
-
Predicted Outcome: The positions ortho and para to the methyl groups are activated, while the positions ortho and para to the cyano group are deactivated. The position meta to the cyano group is the least deactivated by it. The most activated positions are C4 and C6. Therefore, the primary products expected are This compound and 2,5-Dimethyl-6-nitrobenzonitrile . The formation of 2,5-Dimethyl-3-nitrobenzonitrile is also possible.
-
Troubleshooting & Optimization:
-
Reaction Conditions: The ratio of isomers can be influenced by the nitrating agent, solvent, and temperature. Using a mixed acid system (HNO₃/H₂SO₄) at low temperatures is standard.[8] Exploring different nitrating systems, such as nitric acid in acetic anhydride, may alter the isomer ratio.
-
Potential Byproducts Summary
| Byproduct Name | Synthetic Route | Reason for Formation | Recommended Analytical Detection |
| Isomeric Nitroanilines (e.g., 2,5-Dimethyl-6-nitroaniline) | Route 1 | Competing directing effects during nitration of 2,5-dimethylaniline. | HPLC, GC-MS, ¹H NMR |
| Oxidation/Tarry Products | Route 1 | Harsh nitrating conditions or elevated temperatures. | TLC (baseline material), HPLC |
| 2,5-Dimethyl-4-nitrophenol | Route 1 | Hydrolysis of the diazonium salt intermediate due to elevated temperatures or presence of water. | HPLC, LC-MS, IR (broad O-H stretch) |
| Azo Dyes | Route 1 | Coupling of the diazonium salt with unreacted amine in insufficiently acidic conditions. | Visual (colored impurity), UV-Vis, HPLC |
| Biaryl Compounds | Route 1 | Dimerization of the aryl radical intermediate during the Sandmeyer reaction. | GC-MS, LC-MS |
| Isomeric Nitrobenzonitriles (e.g., 2,5-Dimethyl-6-nitrobenzonitrile) | Route 2 | Competing directing effects during the direct nitration of 2,5-dimethylbenzonitrile. | HPLC, GC-MS, ¹H NMR, ¹³C NMR |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Route 1
Step 1a: Acetylation of 2,5-Dimethylaniline
-
In a round-bottom flask, dissolve 2,5-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) to the solution with stirring.
-
Continue stirring at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting amine.
-
Pour the reaction mixture into ice-water to precipitate the N-(2,5-dimethylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 1b: Nitration of N-(2,5-dimethylphenyl)acetamide
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, add the dried N-(2,5-dimethylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 1c: Hydrolysis of the Acetanilide
-
Reflux the nitrated acetanilide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 2,5-dimethyl-4-nitroaniline.
-
Collect the solid by filtration, wash with water, and dry.
Step 1d: Sandmeyer Cyanation of 2,5-Dimethyl-4-nitroaniline
-
Diazotization: In a beaker, dissolve 2,5-dimethyl-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, dissolve copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour or until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Synthesis of this compound via Route 2
-
In a flask, cool concentrated sulfuric acid to 0 °C.
-
Slowly add 2,5-dimethylbenzonitrile (1 equivalent) with stirring, maintaining the low temperature.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the 2,5-dimethylbenzonitrile solution, keeping the internal temperature between 0-10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the solid, wash extensively with cold water until the washings are neutral, and dry.
Protocol 3: Purification of Crude this compound
-
Recrystallization:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/heptane mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.[9][10]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent. Dry the crystals under vacuum.[11]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is typically used.[12]
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes, is often effective for separating the desired product from less polar and more polar impurities. The optimal solvent system should be determined by TLC analysis.
-
Procedure: Pack a column with silica gel and equilibrate with the initial, less polar eluent. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column. Elute the column with the solvent gradient, collecting fractions and monitoring by TLC to isolate the pure this compound.[13]
-
Mechanistic Insights and Visualizations
Byproduct Formation Pathways
The following diagrams illustrate the key reaction pathways leading to the desired product and major byproducts.
Caption: Byproduct formation pathways in Route 1.
References
- 1. orgsyn.org [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Nitroaromatic Compounds by HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating and purifying these molecules. Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups on an aromatic ring, often present chromatographic difficulties due to their structural similarities (especially isomers), high polarity, and potential for secondary interactions with stationary phases.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). My goal is to equip you with the causal logic behind experimental choices, empowering you to diagnose issues and develop robust, reliable purification methods.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the HPLC purification of nitroaromatic compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.
Q1: Why are my peaks tailing or showing poor symmetry?
Peak tailing is typically a sign of unwanted secondary interactions between your analyte and the stationary phase, or issues with the HPLC system's fluidics.
Primary Causes & Solutions:
-
Silanol Interactions: The most common culprit is the interaction of nitroaromatic compounds with acidic, unreacted silanol groups (Si-OH) on the surface of silica-based columns.[1][2] These interactions cause a portion of the analyte to lag behind the main peak, resulting in a tail.
-
Solution A: Adjust Mobile Phase pH. Suppress the ionization of the silanol groups by working at a lower pH (e.g., pH 2.5-4). Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) is standard practice.[3][4] For acidic analytes, ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain a neutral state and prevent ionic interactions.[1]
-
Solution B: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols. If you are using an older column (e.g., a Type A silica), switching to a modern, base-deactivated Type B silica column can dramatically improve peak shape for polar and basic compounds.[5][6]
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[1]
-
System Dead Volume: Excessive volume in fittings, tubing, or connections between the column and detector can cause the analyte band to spread, leading to tailing.[1][2]
-
Solution: Use tubing with a narrow internal diameter (e.g., <0.005 inches) and ensure all fittings are properly seated to minimize dead volume.
-
Q2: I can't resolve two or more nitroaromatic isomers. What should I do?
The separation of structural isomers (e.g., 2,4-dinitrotoluene and 2,6-dinitrotoluene) is a classic challenge in nitroaromatic analysis because their similar physical properties result in nearly identical retention on standard columns.[8][9] The key to resolving them is to alter the selectivity (α) of your chromatographic system.
Primary Causes & Solutions:
-
Insufficient Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobicity. Isomers often have very similar hydrophobicities, leading to co-elution.
-
Solution A: Switch to a Phenyl-Phase Column. This is the most effective strategy. Phenyl-hexyl or Biphenyl columns offer an alternative separation mechanism through π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient aromatic rings of the nitroaromatic compounds.[8][10][11][12] This interaction is highly sensitive to the position of the nitro groups, providing excellent selectivity for isomers.[8]
-
Solution B: Try a Pentafluorophenyl (PFP) Column. PFP phases (also called F5) provide strong dipole-dipole and π-π acceptor interactions, offering another unique selectivity profile for polar and aromatic compounds.[10][11]
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent can influence selectivity, especially on phenyl-based columns.
-
Solution: If using a phenyl column, try switching your organic modifier from acetonitrile to methanol. Methanol has been shown to enhance π-π interactions, which can significantly improve the resolution of nitroaromatic compounds.[8]
-
-
Temperature Effects: Temperature can subtly alter the interactions between the analyte, mobile phase, and stationary phase, thereby changing selectivity.
Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a logical workflow for addressing co-eluting peaks in nitroaromatic compound purification.
Caption: Troubleshooting workflow for poor peak resolution.
Q3: My retention times are drifting from run to run. How do I stabilize them?
Retention time instability is a common issue that compromises data reliability. It is almost always caused by a physical or chemical change in the system over time.
Primary Causes & Solutions:
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of analyte partitioning are highly dependent on temperature. A fluctuating ambient lab temperature will cause retention times to drift.[12][14]
-
Solution: Always use a thermostatted column oven and allow the system to fully equilibrate before starting your analysis.[15]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing, solvent evaporation, or degradation of mobile phase components will alter elution strength and cause drift.
-
Insufficient Column Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration is a major cause of retention time drift in sequential runs.[7][14]
-
Solution: Ensure your equilibration step is long enough. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column after a gradient.
-
Q4: My compound appears to be degrading on the column. Is this possible?
Yes, certain nitroaromatic compounds can be unstable under specific HPLC conditions. For instance, Tetryl (methyl-2,4,6-trinitrophenylnitramine) is known to be thermally labile and can decompose in methanol/water solutions.[17][18]
Primary Causes & Solutions:
-
Chemical Instability: The compound may be reacting with the mobile phase or degrading at the analytical temperature.
-
On-Column Degradation: Highly active sites on the column packing or metal contamination in the flow path can sometimes catalyze degradation.
-
Solution: Use high-quality, inert columns. If metal chelation is suspected, passivating the HPLC system may be necessary.[7]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about method development for the purification of nitroaromatic compounds.
Q1: How do I select the right HPLC column?
Column selection is the most critical factor for achieving a successful separation. The choice depends on the specific properties of your analytes. While a C18 column is a common starting point for many reversed-phase methods, it is often not the optimal choice for nitroaromatics, especially when isomers are present.[10]
Column Selection Logic for Nitroaromatic Compounds
Caption: Decision tree for selecting an appropriate HPLC column.
| Stationary Phase | Primary Separation Mechanism | Best For... |
| Phenyl-Hexyl / Biphenyl | π-π interactions, Hydrophobicity | Resolving structural isomers of nitroaromatics (e.g., nitrotoluenes, dinitrobenzenes).[8][10] |
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose screening and separation of nitroaromatics with significant differences in hydrophobicity.[10][22] |
| PFP (Pentafluorophenyl) | Dipole-dipole, π-π acceptor interactions | Providing an alternative selectivity to C18 and Phenyl phases, especially for electron-rich compounds.[10][11] |
| RP-Amide | Hydrophobicity, Hydrogen bonding | Enhancing retention of highly polar nitroaromatic compounds that elute too early on a C18 column.[10] |
| CN (Cyano) | Hydrophobicity, Dipole-dipole | Can be used in series with a C18 column for complex explosive mixtures as per some EPA methods.[3][9] |
Q2: What is the best mobile phase strategy (solvents, buffers, pH)?
A well-chosen mobile phase is essential for achieving good peak shape, resolution, and sensitivity.[23][24]
-
Organic Solvents: The most common solvents for reversed-phase HPLC of nitroaromatics are acetonitrile (ACN) and methanol (MeOH) mixed with water.[22][25] As mentioned, methanol can be particularly advantageous on phenyl columns by enhancing the π-π interactions needed to resolve isomers.[8]
-
Buffers and pH Control: The purpose of a buffer is to maintain a constant mobile phase pH, which is crucial for reproducible retention times and peak shapes, especially if your analytes have acidic or basic functional groups.[10]
-
Isocratic vs. Gradient Elution:
-
Isocratic elution (constant mobile phase composition) is simple and robust, ideal for purifying a few compounds with similar retention times.[23]
-
Gradient elution (mobile phase composition changes over time) is necessary for samples containing compounds with a wide range of polarities. It allows you to elute highly retained compounds in a reasonable time without sacrificing the resolution of early-eluting peaks.[23] Most methods for analyzing complex mixtures of nitroaromatics use a gradient.[3][22]
-
Q3: What are the key considerations for sample preparation?
Proper sample preparation is vital to protect your column and ensure accurate results.
-
Solubility: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase.[2][7] Injecting a sample in a much stronger solvent can cause severe peak distortion (fronting or splitting).[2][14] If your compound is only soluble in a strong solvent, inject the smallest possible volume.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column frit, leading to high backpressure.
-
Pre-concentration: For trace analysis, a pre-concentration step using Solid Phase Extraction (SPE) may be necessary to reach the required detection limits.[22][26][27]
Section 3: Example Protocol: Analysis of Nitroaromatic Explosives
This protocol is based on established methodologies, such as those derived from EPA Method 8330, and is suitable for the analysis of common nitroaromatic and nitramine explosives.[3][18]
Objective: To separate a mixture of nitroaromatic explosive compounds using reversed-phase HPLC with UV detection.
1. HPLC System & Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Thermostatted Column Compartment, UV/PDA Detector |
| Column | Phenyl Hydride (e.g., Cogent Phenyl Hydride™, 4µm, 4.6 x 150 mm) or equivalent Phenyl-Hexyl phase.[3] |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid (v/v)[3] |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temp. | 30 °C |
| Injection Vol. | 5-10 µL |
| Detection | UV at 254 nm[3] |
2. Gradient Program:
| Time (minutes) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 25 |
| 10.0 | 65 |
| 11.0 | 25 |
| 15.0 | 25 |
Note: This gradient is a starting point based on published methods and may require optimization for your specific mixture and column.[3]
3. Standard & Sample Preparation:
-
Stock Standard: Prepare a 1 mg/mL stock solution of each nitroaromatic compound in acetonitrile.
-
Working Standard: Dilute the stock solutions to a final concentration of 10-100 µg/mL in acetonitrile or the initial mobile phase composition (75:25 Water:ACN).
-
Sample Preparation: Extract soil or water samples according to established procedures (e.g., EPA Method 8330B).[18] Ensure the final extract is dissolved in a compatible solvent and filtered through a 0.45 µm filter prior to injection.
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (25% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample solvent) to ensure the system is clean.
-
Inject the working standard mixture to determine the retention times and response for each analyte.
-
Inject the prepared samples.
-
Ensure the column is re-equilibrated for at least 4-5 minutes at the initial conditions between each injection.[3]
References
- 1. silicycle.com [silicycle.com]
- 2. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. tajhizshimi.com [tajhizshimi.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. agilent.com [agilent.com]
- 9. separationmethods.com [separationmethods.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. unitedchem.com [unitedchem.com]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 24. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
Technical Support Center: Overcoming Low Yields in the Cyanation of Dimethyl-Nitrobenzene Derivatives
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of aryl nitriles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cyanation of dimethyl-nitrobenzene derivatives. We understand that this class of substrates can present unique challenges due to a combination of electronic and steric factors. Our goal is to equip you with the expert knowledge and practical protocols necessary to diagnose issues, optimize your reaction conditions, and ultimately achieve higher yields and reproducibility.
This resource is structured to provide not just procedural steps, but the underlying scientific rationale for each recommendation, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed to address specific experimental failures in a direct question-and-answer format.
Q1: My reaction has stalled, showing low conversion of the starting material even after extended reaction times. What is the likely cause and how can I fix it?
Answer:
Reaction stalling with dimethyl-nitrobenzene derivatives is a common issue that typically points to one of two primary culprits: catalyst deactivation or insufficient substrate reactivity .
Pillar 1: Catalyst Deactivation
The most frequent cause of stalling in palladium-catalyzed cyanations is the poisoning of the catalyst by excess cyanide ions.[1][2][3][4][5][6] Cyanide has a high binding affinity for palladium and can displace the necessary phosphine ligands, forming inactive palladium-cyanide complexes like [(CN)4Pd]2-.[1][2][3] This effectively removes the active Pd(0) species from the catalytic cycle.
Troubleshooting Steps:
-
Switch to a Slow-Release Cyanide Source: Instead of highly soluble sources like NaCN or KCN, use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4][7] These reagents have lower solubility in organic solvents, maintaining a low, steady concentration of cyanide ions that is sufficient for transmetalation without overwhelming and poisoning the catalyst.[8]
-
Employ Additives: The addition of zinc dust or zinc acetate can be beneficial. Zinc can help keep palladium in its active Pd(0) oxidation state and mitigate catalyst deactivation.[9]
-
Optimize Ligand Choice: For sterically hindered substrates like some dimethyl-nitrobenzene isomers, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos or tBuXPhos can create a steric shield around the palladium center, preventing displacement by cyanide while still allowing for efficient oxidative addition and reductive elimination.[10]
Pillar 2: Insufficient Substrate Reactivity
The electronic and steric profile of your specific dimethyl-nitrobenzene isomer is critical.
-
Steric Hindrance: If the methyl groups are positioned ortho to the leaving group (e.g., a halide), they can sterically hinder the approach of the bulky palladium catalyst complex to the C-X bond, slowing down the crucial oxidative addition step.[11]
-
Electronic Effects: While the nitro group is a strong electron-withdrawing group that activates the aryl ring for nucleophilic attack, the two methyl groups are electron-donating.[12] Their combined effect can partially offset the activation provided by the nitro group, making the aryl halide less electrophilic and thus less reactive towards the Pd(0) catalyst.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature in increments of 10-20 °C can provide the necessary activation energy to overcome steric hindrance and electronic deactivation. Monitor for potential side reactions or product decomposition.
-
Switch to a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider moving to a more active, pre-formed palladacycle precatalyst in combination with a bulky phosphine ligand.[4][10] These systems are often more efficient at activating challenging substrates.
-
Consider an Alternative Reaction Pathway: If palladium-catalyzed methods consistently fail, a classic Rosenmund-von Braun reaction using stoichiometric or catalytic copper(I) cyanide (CuCN) at higher temperatures might be a viable, albeit harsher, alternative.[13]
Q2: My reaction produces a significant amount of side products, primarily the corresponding aniline (denitration) or phenol. What is causing this and what is the solution?
Answer:
The formation of aniline or phenol byproducts points towards competing reaction pathways that are common with nitroaromatic compounds.
Pillar 1: Reductive Denitration (Aniline Formation)
The nitro group can be reduced to an amino group under certain conditions, especially if your reaction has reducing agents present or if the catalyst system itself can promote reduction.
Troubleshooting Steps:
-
Avoid Unnecessary Reducing Agents: Some older protocols suggest adding reducing agents like zinc dust to maintain the Pd(0) state.[9] While sometimes effective, this can also lead to the reduction of the nitro group on your substrate. If you are observing denitration, remove any extraneous reducing agents.
-
Ensure an Inert Atmosphere: Incomplete purging of oxygen can sometimes lead to side reactions. Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen).
-
Evaluate Your Ligand/Base Combination: Certain combinations of phosphine ligands and bases can inadvertently create conditions favorable for nitro group reduction. If this is a persistent issue, screen different ligands or switch to a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
Pillar 2: Hydrolysis (Phenol Formation)
Phenol formation is a clear indicator of water in your reaction system, leading to hydrolysis of the starting material or an intermediate.
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: This is the most critical step. Ensure your solvent is freshly distilled from an appropriate drying agent. Use freshly opened or properly stored anhydrous reagents. Dry glassware in an oven immediately before use.
-
Beware of Hydrated Reagents: Some cyanide sources, like K₄[Fe(CN)₆]·3H₂O, contain water of hydration.[4] While some protocols are designed for aqueous media, if you are observing hydrolysis in an organic system, consider using the anhydrous form or switching to a source like Zn(CN)₂.
-
Moisture Scavengers: In particularly sensitive reactions, the addition of molecular sieves can help to sequester trace amounts of water.
Q3: I am attempting a denitrative cyanation (replacing the -NO₂ group with -CN) but am getting very low yields. What are the key parameters for this specific transformation?
Answer:
Denitrative cyanation, where the nitro group itself acts as the leaving group, is a powerful but mechanistically distinct process from the cyanation of an aryl halide.[14][15][16][17][18] Success hinges on activating the C–NO₂ bond for cleavage.
Pillar 1: Ineffective C–NO₂ Bond Activation
The carbon-nitro bond is strong, and its cleavage typically requires a specific catalyst system capable of inserting into it.
Troubleshooting Steps:
-
Select the Right Catalyst and Ligand: This is paramount. Research has shown that palladium catalysts paired with highly electron-rich and sterically bulky ligands, such as BrettPhos, are particularly effective for denitrative cross-coupling reactions.[14] Standard ligands used for C-X bond activation may be ineffective.
-
Use an Appropriate Cyanide Source: Recent literature highlights the use of organic cyanide sources, such as aminoacetonitriles, for denitrative cyanation.[14][15][16][17][18] These can act as "cyanide shuttles," providing a slow release of the cyanide nucleophile and avoiding the harsh conditions and catalyst poisoning associated with metal cyanides.
-
Optimize Reaction Conditions: Denitrative cyanations may require higher temperatures and longer reaction times than their aryl halide counterparts to facilitate the difficult C–NO₂ oxidative addition step. Perform a systematic optimization of temperature and reaction time.
Pillar 2: Competing Nucleophilic Aromatic Substitution (SₙAr)
If your substrate is highly electron-deficient and your cyanide source is a potent nucleophile (like KCN), you might be promoting a catalyst-free SₙAr reaction that is either inefficient or leads to side products.
Troubleshooting Steps:
-
Confirm Catalytic Activity: Run a control reaction without the palladium catalyst. If you observe any product formation, an SₙAr pathway is occurring.[14]
-
Moderate Cyanide Nucleophilicity: If SₙAr is suspected but inefficient, switching from KCN to the less nucleophilic Zn(CN)₂ or an organic cyanide source can suppress the background reaction and favor the desired palladium-catalyzed pathway.
Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following decision tree outlines a logical workflow for troubleshooting low yields.
Caption: A decision tree for troubleshooting low-yield cyanation reactions.
Frequently Asked Questions (FAQs)
Q1: Which is better for my reaction: a palladium or copper catalyst?
Answer: The choice depends on your specific substrate and desired reaction conditions.
-
Palladium-catalyzed reactions are generally milder, more functional-group tolerant, and proceed via a well-understood catalytic cycle (oxidative addition, transmetalation, reductive elimination).[4] They are often the first choice for substrates with sensitive functional groups. However, they are susceptible to cyanide poisoning.
-
Copper-catalyzed reactions (Rosenmund-von Braun) typically require higher temperatures (150-250 °C) and may use stoichiometric amounts of copper(I) cyanide, making product purification more challenging.[13] However, modern protocols using catalytic copper and additives like L-proline have been developed to run at lower temperatures (80-120 °C).[19] Copper catalysis can be a robust alternative for sterically hindered or less reactive aryl halides that perform poorly with palladium.
Q2: How do the positions of the two methyl groups affect the reaction?
Answer: The regiochemistry is critical due to both steric and electronic effects.
-
Ortho-Substitution: Methyl groups ortho to the leaving group will cause the most significant steric hindrance, potentially slowing the reaction or requiring more active catalysts with bulky ligands to achieve good yields.[11]
-
Meta-Substitution: Methyl groups meta to the leaving group have a minimal steric effect but still exert a weak electron-donating inductive effect, slightly deactivating the ring compared to an unsubstituted nitrobenzene.[12]
-
Para-Substitution: A methyl group para to the leaving group has no direct steric effect on the reaction center but will have the strongest electron-donating effect through hyperconjugation, which can decrease the reactivity of the aryl halide.[12]
Q3: Can I use a non-toxic cyanide source?
Answer: Yes. Handling cyanide salts like KCN and Zn(CN)₂ requires stringent safety protocols. A significantly safer and often more effective alternative is potassium hexacyanoferrate(II) , K₄[Fe(CN)₆].[4][7] It is a non-toxic, air-stable solid that is even used as a food additive. In solution, it slowly releases cyanide, which helps prevent catalyst poisoning and often leads to cleaner reactions.[8] More recently, organic cyanating agents like aminoacetonitriles are being developed for specific applications like denitrative cyanation, avoiding metal waste entirely.[14]
Q4: What is the mechanism of catalyst deactivation by cyanide?
Answer: Cyanide can attack and deactivate the palladium catalyst at every stage of the catalytic cycle. Mechanistic studies by Grushin and others have shown that excess cyanide can:
-
Prevent Oxidative Addition: By coordinating to the initial Pd(0) species, making it less available to react with the aryl halide.
-
Inhibit Reductive Elimination: By displacing phosphine ligands on the L₂Pd(Ar)(CN) intermediate to form stable, inactive species like [(CN)₃PdAr]²⁻, which are reluctant to undergo reductive elimination to form the product.[1][2][3]
-
Form Fully Coordinated Inactive Complexes: Ultimately, the catalyst can be fully sequestered as the highly stable [Pd(CN)₄]²⁻ complex, completely shutting down the reaction.[1][2][3]
The diagram below illustrates the main catalytic cycle and the key points of deactivation.
Caption: Palladium-catalyzed cyanation cycle and points of cyanide-induced deactivation.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of a Dimethyl-Nitro-Bromobenzene using Zn(CN)₂
This protocol is a robust starting point for an electron-deficient, potentially hindered aryl bromide.
Materials:
-
Dimethyl-nitro-bromobenzene (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or DMAc, 5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add the dimethyl-nitro-bromobenzene, Zn(CN)₂, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-120 °C. Note: The optimal temperature may need to be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble palladium and zinc salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Safer Cyanation using Potassium Hexacyanoferrate(II)
This method avoids the use of more acutely toxic cyanide sources.
Materials:
-
Dimethyl-nitro-bromobenzene (1.0 mmol, 1.0 equiv)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
A bulky phosphine ligand (e.g., cataCXium® A, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 0.1 mmol, 0.1 equiv)
-
Anhydrous, degassed solvent (e.g., t-BuOH or NMP, 4 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Solvent and Degassing: Add the anhydrous, degassed solvent and purge the system with argon for 15 minutes.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The reaction is often biphasic, so efficient stirring is crucial.
-
Monitoring: Monitor the reaction by TLC or GC-MS over 18-36 hours.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyanation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Collection - Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides - Organic Letters - Figshare [acs.figshare.com]
- 18. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 19. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
Technical Support Center: Troubleshooting Regioselectivity in the Nitration of 2,5-Dimethylbenzonitrile
<
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective nitration of 2,5-dimethylbenzonitrile. This document provides in-depth, practical solutions in a direct question-and-answer format to address common experimental issues, grounded in the fundamental principles of electrophilic aromatic substitution.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts governing the nitration of 2,5-dimethylbenzonitrile, providing the foundational knowledge needed for successful experimentation.
Q1: What is the expected major product in the nitration of 2,5-dimethylbenzonitrile and why?
The expected major product is 4-nitro-2,5-dimethylbenzonitrile . The outcome of this electrophilic aromatic substitution (EAS) is governed by the cumulative directing effects of the three substituents on the benzene ring and steric considerations.[1][2]
-
Directing Effects: The benzene ring has three substituents: two methyl groups (-CH₃) at positions 2 and 5, and a cyano group (-CN) at position 1.
-
Methyl Groups (-CH₃): These are electron-donating groups (EDG) and are classified as activating, ortho-, para-directors.[3] They increase the electron density of the ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to attack by an electrophile.[2][4]
-
Cyano Group (-CN): This is a strong electron-withdrawing group (EWG) and is classified as deactivating, meta-director.[5] It reduces the ring's overall reactivity and directs incoming electrophiles to the meta position.[4][6]
-
-
Analysis of Possible Positions:
-
Position 4: This position is ortho to the C5-methyl group and para to the C2-methyl group (if we consider the ring as a p-xylene derivative). Both activating groups strongly direct the incoming nitro group to this position. It is also the least sterically hindered of the activated positions.
-
Position 6: This position is ortho to the C5-methyl group. However, it is also adjacent to the C1-cyano group, which is unfavorable.
-
Position 3: This position is ortho to the C2-methyl group and meta to the cyano group. While electronically activated, it is sterically hindered, being flanked by the C2-methyl and C1-cyano groups.
-
The powerful, synergistic ortho-, para- directing influence of the two activating methyl groups overrides the meta- directing effect of the single deactivating cyano group.[1] Therefore, substitution occurs preferentially at the electronically enriched and sterically accessible C4 position.
Q2: What is the fundamental mechanism of this aromatic nitration?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[7] The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid (H₂SO₄) protonates nitric acid (HNO₃). This intermediate then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺) .[7]
-
Nucleophilic Attack: The electron-rich π-system of the 2,5-dimethylbenzonitrile ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][7]
-
Deprotonation: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitroaromatic product.[7]
Q3: What are the primary safety concerns when performing this nitration?
Nitration reactions are inherently hazardous and must be handled with extreme caution.[8]
-
Highly Exothermic: The reaction generates a significant amount of heat. If the rate of heat generation exceeds the rate of removal by the cooling system, a dangerous thermal runaway can occur, potentially leading to an explosion.[8][9]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[8]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOₓ), which are harmful if inhaled.[8]
Always perform this reaction in a certified chemical fume hood, wear appropriate personal protective equipment (acid-resistant gloves, lab coat, and safety goggles/face shield), and have an appropriate quenching agent and spill kit readily available.[8][10]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems that may arise during your experiments.
Q1: My reaction is producing a mixture of nitro-isomers. How can I improve the selectivity for the 4-nitro product?
Obtaining a poor isomer ratio is a common problem when reaction conditions are not strictly controlled. To enhance regioselectivity for the desired 4-nitro-2,5-dimethylbenzonitrile, you must favor the kinetically controlled product, which forms via the lowest energy transition state.
Primary Cause: Elevated reaction temperature or localized "hot spots" due to inefficient mixing or rapid reagent addition. Higher temperatures provide enough energy to overcome the activation barriers for less-favored isomers, leading to a mixture.[11]
Solutions & Optimization Strategy:
-
Temperature Control is Critical: Maintain a strict low-temperature profile. The optimal range is typically 0 °C to 5 °C . Use an ice-salt bath for temperatures below 0 °C if necessary.[9][11]
-
Slow, Controlled Addition: The nitrating agent should be added dropwise to the solution of the substrate using an addition funnel. This prevents a sudden exotherm and allows the cooling bath to dissipate the heat effectively.[12]
-
Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure homogenous mixing and prevent localized hot spots where side reactions can occur.
-
Order of Addition: The preferred method is to add the pre-cooled nitrating mixture slowly to a cooled solution of the 2,5-dimethylbenzonitrile.
Q2: The overall yield of my nitrated product is very low. What are the potential causes and solutions?
Low yields can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. If the reaction stalls at low temperatures, consider letting it stir for a longer duration before quenching.
-
Oxidation/Degradation: Overly harsh conditions (excess nitrating agent, high temperatures) can lead to the oxidation of the methyl groups or degradation of the aromatic ring, often indicated by the formation of dark, tarry substances.[9] Adhering to the low-temperature protocol in Q1 is the best preventative measure.
-
Loss During Work-up: The nitro-product may have some solubility in the aqueous phase, or an emulsion may have formed during extraction.
-
Ensure the acidic reaction mixture is fully quenched on a sufficient volume of ice (5-10 times the reaction volume).[13]
-
If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[13]
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize residual acid, followed by brine to aid in drying.[13]
-
Q3: I am observing significant amounts of dinitrated byproducts. How can I prevent this?
Dinitration occurs when the reaction conditions are too forcing for the substrate.
Potential Causes & Solutions:
-
Excess Nitrating Agent: The stoichiometry is critical. Use a slight excess, typically 1.05 to 1.1 molar equivalents of nitric acid relative to the 2,5-dimethylbenzonitrile.
-
Prolonged Reaction Time/High Temperature: Do not let the reaction stir for an extended period after the starting material has been consumed (as per TLC analysis). Higher temperatures drastically increase the rate of the second nitration.[14] Remember, the first nitro group deactivates the ring, so the second nitration requires more forcing conditions, which you want to avoid.[14]
Q4: My reaction mixture turned dark brown/black and produced tarry substances. What happened and how can I avoid it?
This is a clear sign of oxidative side reactions and/or decomposition of the substrate.[9] Nitric acid is a strong oxidizing agent, especially at elevated temperatures.
Primary Cause: Loss of temperature control. A runaway reaction, even a minor one, can rapidly increase the temperature and initiate decomposition pathways.
Preventative Measures:
-
Strict Adherence to Low Temperature: This is the most crucial factor. Ensure your cooling bath is robust and monitor the internal reaction temperature with a thermometer.
-
Purity of Reagents: Use high-purity starting materials. Impurities can sometimes catalyze decomposition.
-
Controlled Addition: Re-emphasizing this point, a slow addition rate is essential for preventing temperature spikes that lead to oxidation.[11]
Section 3: Data & Protocols
Table 1: Qualitative Analysis of Regioselectivity in the Nitration of 2,5-Dimethylbenzonitrile
| Position of Attack | Substituents Influencing Position | Electronic Effect | Steric Hindrance | Predicted Outcome |
| C4 | Ortho to C5-CH₃, Para to C2-CH₃ | Strongly Activated | Low | Major Product |
| C3 | Ortho to C2-CH₃, Meta to C1-CN | Activated | High (between -CN and -CH₃) | Minor Product |
| C6 | Ortho to C5-CH₃, Ortho to C1-CN | Activated but near deactivating group | Moderate (near -CH₃) | Minor Product |
Protocol 1: Optimized Procedure for Regioselective Mononitration
This protocol is designed to maximize the yield of 4-nitro-2,5-dimethylbenzonitrile while minimizing byproduct formation.
Reagents:
-
2,5-Dimethylbenzonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) (1.1 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Prepare the Nitrating Mixture: In a clean, dry flask, add the required volume of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0 °C. Slowly, dropwise, add the concentrated HNO₃ (1.1 eq) to the cold sulfuric acid with continuous stirring. Keep this mixture cold.
-
Prepare the Substrate Solution: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve 2,5-dimethylbenzonitrile (1.0 eq) in a minimal amount of DCM. Cool this solution to 0 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture from step 1 to the addition funnel and add it dropwise to the stirred substrate solution. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. The addition should take approximately 30-45 minutes.[12]
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for an additional 30 minutes. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice (at least 10 times the volume of the reaction mixture) with vigorous stirring.[13]
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (vent frequently!), and finally with brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-nitro-2,5-dimethylbenzonitrile.
Section 4: Visualizing the Chemistry
The following diagrams illustrate the key chemical principles and troubleshooting logic discussed in this guide.
Caption: Directing effects in the nitration of 2,5-dimethylbenzonitrile.
Caption: Troubleshooting workflow for poor regioselectivity and yield.
Section 5: References
-
Nitration reaction safety - YouTube. (2024). Available at: --INVALID-LINK--
-
Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023). Available at: --INVALID-LINK--
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. Available at: --INVALID-LINK--
-
Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (2025). Available at: --INVALID-LINK--
-
Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(8), 1337-1356. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Temperature Control for Selective Nitration - Benchchem. (2025). Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017). Available at: --INVALID-LINK--
-
Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. (n.d.). Available at: --INVALID-LINK--
-
Synthesis of poly-substituted benzenes - YouTube. (2013). Available at: --INVALID-LINK--
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018). Available at: --INVALID-LINK--
-
Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Available at: --INVALID-LINK--
-
Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2023). Available at: --INVALID-LINK--
-
Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? - Quora. (2018). Available at: --INVALID-LINK--
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Available at: --INVALID-LINK--
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - OUCI. (2017). Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Regioselective Nitration - Benchchem. (2025). Available at: --INVALID-LINK--
-
The nitration of mono‐alkylbenzenes conformational analysis and steric hindrance: Part IV: tertiary alkyl‐ and cycloalkylbenzenes - ResearchGate. (1970). Available at: --INVALID-LINK--
-
Lecture 12 - More EAS - Willson Research Group. (2016). Available at: --INVALID-LINK--
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - Semantic Scholar. (2017). Available at: --INVALID-LINK--
-
A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes - Benchchem. (2025). Available at: --INVALID-LINK--
-
Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid - Benchchem. (2025). Available at: --INVALID-LINK--
-
Optimizing reaction conditions for the nitration of methyl-triazole - Benchchem. (2025). Available at: --INVALID-LINK--
-
Plasse, K. M., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: --INVALID-LINK--
-
2,5-dimethyl-4-nitrobenzonitrile Formula - ECHEMI. (n.d.). Available at: --INVALID-LINK--
-
The Synthesis and Application of 4-Nitrobenzonitrile in Modern Chemistry. (n.d.). Available at: --INVALID-LINK--
-
2,5-Dimethylbenzonitrile - PubChem. (n.d.). Available at: --INVALID-LINK--
-
2,5-dimethylbenzonitrile (C9H9N) - PubChemLite. (n.d.). Available at: --INVALID-LINK--
-
2,5-Dimethylbenzonitrile | CAS 13730-09-1 - Santa Cruz Biotechnology. (n.d.). Available at: --INVALID-LINK--
-
Chemical Properties of 2,5-Dimethylbenzonitrile (CAS 13730-09-1) - Cheméo. (n.d.). Available at: --INVALID-LINK--
-
2,5-Dimethylbenzonitrile | C9H9N | CID 83688 - PubChem - NIH. (n.d.). Available at: --INVALID-LINK--
-
FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. - ResearchGate. (n.d.). Available at: --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. willson.cm.utexas.edu [willson.cm.utexas.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Nitrobenzonitriles
Welcome to the technical support center for the synthesis of nitrobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success. Our goal is to empower you with the knowledge to not only execute these syntheses but to intelligently adapt and refine them for your specific needs.
Introduction: Navigating the Synthesis of Nitrobenzonitriles
Nitrobenzonitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of both a nitro and a nitrile group on the aromatic ring offers a versatile platform for further functionalization. However, the successful synthesis of these compounds can be challenging, often plagued by issues of low yield, poor selectivity, and difficult purifications.
This guide is structured to address these challenges head-on. We will explore the most common synthetic routes and provide a detailed troubleshooting guide in a question-and-answer format to address the specific problems you may encounter in your experiments.
Common Synthetic Routes: A Brief Overview
Several synthetic strategies can be employed to synthesize nitrobenzonitriles, each with its own advantages and potential pitfalls. Understanding the fundamentals of these reactions is the first step in troubleshooting.
-
Sandmeyer Reaction: This classic reaction involves the diazotization of a nitroaniline followed by treatment with a cyanide salt, typically copper(I) cyanide.[1][2] It is a robust method but requires careful temperature control during the diazotization step.
-
Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the reaction of a di-nitro-substituted benzene or a halo-nitrobenzene with a cyanide source. The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack.[3][4]
-
From Nitrobenzoic Acids: Dehydration of the corresponding nitrobenzoic acid or its amide can yield the nitrile. This can be achieved using various dehydrating agents.[5]
-
Palladium-Catalyzed Cyanation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer alternative routes.[6][7] More recent developments have even enabled the cyanation of aryl iodides under visible light irradiation.[8]
-
Ammoxidation of Nitrotoluenes: For large-scale industrial production, the vapor-phase ammoxidation of nitrotoluenes over a catalyst is an eco-friendly option.[9][10]
Troubleshooting Guide: From Low Yields to Impure Products
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Low Yield and Incomplete Reactions
Q1: My reaction has stalled, and TLC analysis shows a significant amount of starting material remaining. What are the likely causes and how can I drive the reaction to completion?
A1: An incomplete reaction can be frustrating, but it is often a solvable problem. The root cause typically lies in one of the following areas:
-
Insufficient Reagent Activity: The activity of your reagents is paramount. For instance, in a Sandmeyer reaction, the quality of your sodium nitrite and copper(I) cyanide is critical. Older reagents can be less reactive. It's advisable to use freshly opened or properly stored reagents.[11]
-
Suboptimal Temperature: Many reactions for nitrobenzonitrile synthesis are highly temperature-dependent.
-
Sandmeyer Reaction: The diazotization step must be kept cold (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11]
-
Nucleophilic Aromatic Substitution: These reactions often require heating to proceed at a reasonable rate. Reaction temperatures can range from 100 to 200°C.[12] If your reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to side product formation.
-
-
Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete. Ensure you are using an appropriate solvent that dissolves all reactants. In some cases, a co-solvent may be necessary.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be deactivated by impurities or excess reagents.[13] Ensure your starting materials are pure and that you are using the correct catalyst loading.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, test your reagents on a small-scale, well-established reaction to confirm their activity.
-
Optimize Temperature: Carefully monitor and control the reaction temperature. If the reaction is known to be temperature-sensitive, consider running a small temperature screen to find the optimal conditions.
-
Improve Solubility: If solubility is an issue, try a different solvent or a solvent mixture. Gentle heating can also improve solubility, but be mindful of potential side reactions.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, such as those involving organometallic catalysts, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[14]
Q2: I'm performing a Sandmeyer reaction to synthesize a nitrobenzonitrile, but my yield is consistently low. What are the key parameters to investigate?
A2: The Sandmeyer reaction is a powerful tool, but its success hinges on careful execution of two critical stages: diazotization and cyanation.[1][11]
-
Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature and pH.
-
Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt.[11]
-
Acid Concentration: The reaction is typically carried out in a strong acidic medium. Insufficient acid can lead to incomplete diazotization.
-
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation.[11] Any delay can lead to decomposition and the formation of phenol byproducts.
-
Issues with the Cyanation Step: The reaction with copper(I) cyanide must be carefully controlled.
-
Quality of CuCN: The purity and reactivity of the copper(I) cyanide are critical.
-
Neutralization: The diazonium salt solution is acidic. It is often necessary to neutralize the solution before adding it to the cyanide solution to prevent the formation of toxic hydrogen cyanide gas. This should be done carefully at low temperatures.
-
Formation of Side Products and Purification Challenges
Q3: My reaction mixture is a complex mixture of products, making purification difficult. How can I improve the selectivity of my reaction?
A3: The formation of multiple products is a common challenge, especially in nitration reactions or when dealing with substrates that have multiple reactive sites.
-
Isomer Formation in Nitration: When nitrating a substituted benzonitrile, the directing effects of the substituents will determine the regioselectivity. The cyano group is a meta-director, while other substituents will have their own directing effects.
-
Side Reactions in Sandmeyer Reactions: As discussed, decomposition of the diazonium salt can lead to the formation of phenols. Other side reactions can also occur, leading to a complex product mixture.
-
Over-reaction: In some cases, the desired product can react further to form undesired byproducts. This is particularly true in nitration reactions, where dinitration can occur.[17]
Troubleshooting Steps:
-
Control Reaction Temperature: This is often the most critical parameter for improving selectivity.[15]
-
Optimize Reagent Stoichiometry: Use the correct stoichiometry of reagents to avoid side reactions caused by an excess of one reagent.
-
Monitor the Reaction: Use techniques like TLC or GC to monitor the progress of the reaction. This will help you determine the optimal reaction time and avoid the formation of byproducts from over-reaction.[11]
Q4: My crude product is highly colored, and I'm having trouble removing the color during purification. What are the likely causes and what purification strategies can I employ?
A4: Discoloration is often due to the presence of oxidized impurities or residual starting materials.[18]
-
Recrystallization: This is often the most effective method for removing colored impurities.
-
Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature. For nitrobenzonitriles, ethanol or acetic acid/water mixtures can be effective.[5][18]
-
Decolorizing Carbon: If the color persists after initial recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from the impurities.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for a small-scale synthesis of a specific nitrobenzonitrile isomer?
A1: For small-scale laboratory synthesis, the Sandmeyer reaction is often a good starting point if the corresponding nitroaniline is commercially available.[1][2] It is a well-established reaction with a large body of literature. If the corresponding nitrobenzoic acid is available, dehydration can also be a straightforward option.[5]
Q2: Are there any "greener" alternatives to traditional methods for synthesizing nitrobenzonitriles?
A2: Yes, there is growing interest in developing more environmentally friendly synthetic methods.
-
Catalytic Ammoxidation: As mentioned, the vapor-phase ammoxidation of nitrotoluenes is a greener alternative for large-scale production.[9][10]
-
Visible-Light-Mediated Cyanation: Recent research has shown that palladium-catalyzed cyanation of aryl iodides can be achieved using visible light, which is a more sustainable energy source than traditional heating.[8]
-
Use of Less Toxic Cyanide Sources: While traditional methods often use highly toxic alkali metal cyanides, newer protocols are exploring the use of less toxic alternatives like potassium ferrocyanide.[8]
Q3: How can I safely handle the cyanide reagents used in these syntheses?
A3: Cyanide compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is crucial to avoid acidification of cyanide solutions, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to your institution's safety protocols.
Q4: My reaction involves a solid starting material. What is the best way to ensure it reacts completely?
A4: Ensuring the complete reaction of a solid starting material requires addressing potential solubility and mass transfer limitations.
-
Particle Size: Grinding the solid to a fine powder will increase its surface area and improve its reaction rate.
-
Solvent Choice: Select a solvent in which the solid has at least partial solubility at the reaction temperature.
-
Stirring: Vigorous stirring is essential to keep the solid suspended and ensure good contact with the other reactants.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between a solid and a liquid phase.
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for the Synthesis of p-Nitrobenzonitrile
| Synthetic Route | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dehydration | p-Nitrobenzoic acid | PCl5, p-toluenesulfonamide | None | 200-205 | 85-90 | [5] |
| Sandmeyer Reaction | p-Nitroaniline | 1. NaNO2, HCl2. CuCN | Water | 0-5 (diazotization) | Not specified | [5] |
| Ammoxidation | p-Nitrotoluene | NH3, Air | Gas Phase | ~330 | up to 77 (selectivity) | [9][10] |
| From Aldehyde | p-Nitrobenzaldehyde | NH2OH·HCl | DMSO | 100 | 82.3 | [19] |
Protocol: Synthesis of p-Nitrobenzonitrile from p-Nitrobenzoic Acid[5]
-
Reaction Setup: In a 1-liter round-bottomed flask, mix 100.3 g (0.6 mole) of p-nitrobenzoic acid and 109.9 g (0.64 mole) of p-toluenesulfonamide.
-
Reagent Addition: In a fume hood, add 262.2 g (1.26 moles) of phosphorus pentachloride to the mixture and stir manually to ensure thorough mixing.
-
Heating: Attach a short distillation column and heat the mixture gently in a hot-air bath. The reaction is exothermic and may need to be controlled with a cold-water bath initially.
-
Reaction Progression: After the initial reaction subsides, gradually raise the temperature to 200–205°C and maintain it until no more material distills over.
-
Work-up:
-
Cool the reaction mixture and cautiously add 240 ml of pyridine, warming gently to dissolve the contents.
-
Carefully add 1.1 liters of water with stirring.
-
Cool the suspension and filter the solid product.
-
-
Purification:
-
Wash the solid with water and suspend it in 400 ml of 5% sodium hydroxide solution.
-
Stir for 30 minutes, then filter, wash thoroughly with water, and dry.
-
The product can be further purified by recrystallization from 50% acetic acid.
-
Visualizing the Workflow
Diagram: Troubleshooting Low Yield in Nitrobenzonitrile Synthesis
Caption: A decision tree for troubleshooting low yields.
References
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly synthesis of p-nitrobenzonitrile by heterogeneously catalysed gas phase ammoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Eco-friendly synthesis of p-nitrobenzonitrile by heterogeneously catalysed gas phase ammoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 13. Cyanation - Wikipedia [en.wikipedia.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. guidechem.com [guidechem.com]
Technical Support Center: Purification of 2,5-Dimethyl-4-nitrobenzonitrile
Welcome to the technical support center for the purification of 2,5-Dimethyl-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction
This compound is typically synthesized via the nitration of 2,5-dimethylbenzonitrile. While this reaction is generally efficient, it can result in a mixture of the desired product, unreacted starting material, isomeric byproducts, and potential side-products. The structural similarity of these compounds can make purification challenging. This guide provides practical, field-proven insights to effectively remove these impurities.
Common Impurities in the Synthesis of this compound
A thorough understanding of potential impurities is the first step toward successful purification. The primary impurities encountered during the nitration of 2,5-dimethylbenzonitrile are:
-
Unreacted Starting Material: 2,5-dimethylbenzonitrile
-
Isomeric Byproducts: 2,5-dimethyl-3-nitrobenzonitrile and 2,5-dimethyl-6-nitrobenzonitrile
-
Hydrolysis Product: 2,5-dimethyl-4-nitrobenzoic acid (due to the presence of strong acid and water)
The key to a successful separation lies in exploiting the differences in the physical and chemical properties of these compounds.
| Compound | Molecular Weight | Melting Point (°C) | Polarity |
| This compound (Target) | 176.17 | ~145-148 (Varies with purity) | Polar |
| 2,5-Dimethylbenzonitrile (Starting Material) | 131.17 | 13 | Less Polar |
| 2,5-Dimethyl-3-nitrobenzonitrile (Isomer) | 176.17 | Not widely reported | Polar |
| 2,5-Dimethyl-6-nitrobenzonitrile (Isomer) | 162.15 | 108-110[1][2] | Polar |
| 2,5-Dimethyl-4-nitrobenzoic acid (Hydrolysis) | 195.17 | 166.5[3] | Very Polar (Acidic) |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oily solid after the reaction work-up. How do I proceed with purification?
Answer: An oily or semi-solid crude product often indicates the presence of a significant amount of unreacted starting material, 2,5-dimethylbenzonitrile, which has a low melting point (13°C)[4]. The presence of residual solvents can also contribute to this.
Recommended Actions:
-
Initial Purification by Trituration: Before attempting recrystallization or chromatography, try to solidify the product and remove the bulk of the less polar impurities.
-
Add a small amount of a non-polar solvent in which the desired product is poorly soluble, such as hexanes or petroleum ether, to the crude mixture.
-
Stir or sonicate the mixture. The desired, more polar this compound should precipitate as a solid, while the less polar starting material and some isomers will remain in the solvent.
-
Filter the solid and wash with a small amount of the cold non-polar solvent.
-
-
Proceed to Recrystallization or Chromatography: The resulting solid will be enriched with the desired product and can then be further purified using the methods detailed below.
Question 2: I performed a recrystallization, but my product is still not pure. What went wrong?
Answer: Recrystallization is a powerful technique, but its success depends on the correct choice of solvent and proper technique.[5] If impurities persist, consider the following:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for both your product and the impurities at high and low temperatures. For aromatic nitro compounds, alcoholic solvents are often a good starting point.[6]
-
Cooling Too Quickly: Rapid cooling can cause impurities to co-precipitate with your product.[7]
-
Insufficient Washing: The crystals may be coated with mother liquor containing impurities.
Recommended Actions:
-
Optimize the Recrystallization Solvent: Ethanol is a good starting point for the recrystallization of this compound.[6][7] If single-solvent recrystallization with ethanol is not effective, a two-solvent system can be employed. A common and effective two-solvent system is ethanol and water.[7]
-
Refine Your Technique:
-
Ensure you are using the minimum amount of hot solvent to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor.
-
Question 3: I am running a silica gel column, but the separation between my product and an impurity is very poor.
Answer: Poor separation in column chromatography is a common issue and can be attributed to several factors. For nitroaromatic compounds, a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a standard choice.[8]
-
Incorrect Solvent System Polarity: If the solvent system is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will not move down the column.
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to poor separation.
Recommended Actions:
-
Optimize the Eluent System with TLC: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[9]
-
Test various ratios of hexanes and ethyl acetate.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.3. The impurities should have significantly different Rf values.
-
-
Use a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexanes:ethyl acetate) to elute the less polar impurities first (like the starting material). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute your more polar product and then the other isomers.
-
Proper Column Preparation:
-
Use an appropriate amount of silica gel (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Ensure the silica gel is packed uniformly without any air bubbles.
-
Load the sample in a concentrated band at the top of the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove the unreacted 2,5-dimethylbenzonitrile?
A1: Due to the significant difference in polarity between the non-polar starting material and the polar nitro-product, both recrystallization and column chromatography are effective.
-
Recrystallization: 2,5-dimethylbenzonitrile is much more soluble in solvents like ethanol than this compound, especially at lower temperatures. Therefore, during recrystallization from ethanol, the starting material will tend to remain in the mother liquor.
-
Column Chromatography: 2,5-dimethylbenzonitrile will elute much faster from a silica gel column with a non-polar eluent (e.g., hexanes or a high hexanes/ethyl acetate ratio) than the polar nitro-product.
Q2: How can I remove the 2,5-dimethyl-4-nitrobenzoic acid impurity?
A2: The carboxylic acid impurity is significantly more polar and acidic than the desired nitrile product. This difference can be exploited for easy removal.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 2,5-dimethyl-4-nitrobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral nitrile product remains in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
Q3: How do I separate the isomeric impurities?
A3: Separating isomers can be the most challenging aspect of purification due to their similar physical properties.
-
Fractional Recrystallization: This technique involves multiple, careful recrystallization steps. It relies on slight differences in the solubility of the isomers in a particular solvent. This method can be laborious and may result in a lower overall yield.
-
Column Chromatography: This is often the most effective method for isomer separation. A carefully optimized gradient elution on a silica gel column, as determined by TLC analysis, can effectively separate isomers with slightly different polarities.
Q4: What analytical techniques can I use to assess the purity of my final product?
A4: Several analytical techniques can be used to confirm the purity of your this compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure compound will show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying their characteristic signals.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is effective for removing less polar impurities like the starting material and some isomeric byproducts.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is highly effective for separating all major impurities, including isomers.
Methodology:
-
TLC Analysis: Determine the optimal eluent system (e.g., a ratio of hexanes:ethyl acetate) that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the column.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). This will elute the least polar compounds first (starting material).
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, and 80:20 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow Decision Tree
Caption: Decision workflow for purifying this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemscene.com [chemscene.com]
- 3. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 2,5-Dimethyl-4-nitrobenzonitrile
Welcome to the technical support center for 2,5-Dimethyl-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Leveraging established principles of chemical stability and analysis of related nitroaromatic compounds, this document offers field-proven insights to ensure the integrity of your research.
I. Core Concepts: Understanding the Stability of this compound
This compound is an aromatic compound containing three key functional groups: a nitrile (-CN), a nitro group (-NO2), and two methyl groups (-CH3) on a benzene ring. The stability of this molecule is primarily influenced by the electron-withdrawing nature of the nitro and nitrile groups, which makes the aromatic ring susceptible to certain types of degradation.[1] Conversely, the methyl groups are electron-donating, which can influence the overall reactivity.
This guide will address the most common stability concerns, including thermal, photo, and chemical degradation, and provide protocols for assessing the stability of your samples.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Sample Handling and Storage
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Room temperature storage is generally acceptable for the solid material.[2] To prevent potential photodegradation, which is a common issue for nitroaromatic compounds, it is recommended to store the compound in an amber vial or a container protected from light.
Q2: I've observed discoloration of my solid this compound sample over time. What could be the cause?
A2: Discoloration, such as yellowing, can be an indicator of degradation. This could be due to prolonged exposure to light, heat, or reactive atmospheric components. The nitro group, in particular, can be susceptible to photoreduction or other light-induced reactions.[3][4] It is crucial to re-analyze the purity of the sample if discoloration is observed before use.
Solution Stability
Q3: My analytical results for this compound in solution are inconsistent. What could be causing this instability?
A3: Inconsistent results in solution are often due to degradation. The primary factors affecting the stability of nitroaromatic compounds in solution are:
-
pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions. The nitrile group can be hydrolyzed to a carboxylic acid or amide, particularly in the presence of strong acids or bases.
-
Solvent: The choice of solvent can impact stability. Protic solvents might participate in degradation reactions. Ensure the compound is fully dissolved and does not precipitate out over time, which can be mistaken for degradation.
-
Light Exposure: As with the solid-state, nitroaromatic compounds in solution can be light-sensitive.[3][4] Prepare solutions fresh and protect them from light, especially if they are to be stored for any length of time.
-
Temperature: Elevated temperatures will accelerate the rate of any potential degradation reactions. Store stock solutions at refrigerated temperatures (2-8 °C) when not in use.
Q4: I suspect my compound is degrading in my HPLC mobile phase. How can I confirm this?
A4: To check for mobile phase-induced degradation, you can perform a simple experiment. Prepare a solution of this compound in your mobile phase and analyze it at several time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it at the autosampler temperature. A decrease in the peak area of the parent compound and/or the appearance of new peaks over time would indicate degradation. If instability is observed, consider adjusting the mobile phase pH or using a less reactive organic modifier.
Forced Degradation Studies
Q5: I need to perform a forced degradation study on this compound. What conditions should I use?
A5: Forced degradation studies are essential to understand the degradation pathways of a compound. Based on the chemistry of this compound and related compounds, the following stress conditions are recommended:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80 °C | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or slightly heated | Hydrolysis of the nitrile group. The nitro group may also react. |
| Oxidation | 3-30% H2O2, at room temperature | Oxidation of the methyl groups or the aromatic ring. |
| Thermal Degradation | Heating the solid or a solution at elevated temperatures (e.g., 80-120 °C) | Decomposition, potentially involving the nitro group.[5] |
| Photodegradation | Exposure of a solution to UV or fluorescent light | Photoreduction of the nitro group, or other light-induced reactions.[3][4] |
III. Experimental Protocols & Methodologies
This section provides detailed step-by-step methodologies for key experiments related to the stability of this compound.
Protocol 1: HPLC Method for Purity and Stability Analysis
This reverse-phase HPLC method is suitable for assessing the purity of this compound and monitoring its degradation.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[6]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Identification of Volatile Degradants
GC-MS is a powerful technique for identifying volatile degradation products that may not be amenable to HPLC analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation:
-
Prepare a solution of the sample (either from a forced degradation study or a stability time point) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate or dilute the sample as needed to achieve a suitable concentration for GC-MS analysis.
-
IV. Visualization of Potential Degradation Pathways
The following diagrams illustrate the logical flow of stability testing and potential degradation pathways based on the chemical nature of this compound.
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
V. Concluding Remarks
The stability of this compound is a critical parameter for ensuring the accuracy and reproducibility of your research. While specific degradation kinetics for this molecule are not extensively published, the information provided in this guide, based on the known reactivity of related nitroaromatic compounds, offers a robust framework for handling, storing, and analyzing this compound. Always perform appropriate stability checks, especially when using aged materials or developing new analytical methods. Should you encounter issues not covered in this guide, please do not hesitate to reach out to our technical support team.
VI. References
-
The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. (URL: --INVALID-LINK--)
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (URL: --INVALID-LINK--)
-
GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii city for genotoxic impurities with minimal interference from the sample matrix. (URL: --INVALID-LINK--)
-
Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (URL: --INVALID-LINK--)
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. (URL: --INVALID-LINK--)
-
Gas chromatography-mass spectrometry (GC-MS) analysis of the... (URL: --INVALID-LINK--)
-
Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. (URL: --INVALID-LINK--)
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. (URL: --INVALID-LINK--)
-
Excited state dynamics and photochemistry of nitroaromatic compounds. (URL: --INVALID-LINK--)
-
Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. (URL: --INVALID-LINK--)
-
GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. (URL: --INVALID-LINK--)
-
Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. (URL: --INVALID-LINK--)
-
TROUBLESHOOTING GUIDE. (URL: --INVALID-LINK--)
-
This compound (cas 73713-69-6) SDS/MSDS download. (URL: --INVALID-LINK--)
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (URL: --INVALID-LINK--)
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (URL: --INVALID-LINK--)
-
Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (URL: --INVALID-LINK--)
-
III Analytical Methods. (URL: --INVALID-LINK--)
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (URL: --INVALID-LINK--)
-
Quantitative Analysis of Nitroaromatics: A Comparative Guide to 1-(4-Nitrophenyl)pyrene and Standard Analytical Techniques. (URL: --INVALID-LINK--)
-
Synthesis and Characterization of Nitro-p-xylenes. (URL: --INVALID-LINK--)
-
HPLC Troubleshooting Guide. (URL: --INVALID-LINK--)
-
GUIDELINE FOR STABILITY DATA. (URL: --INVALID-LINK--)
-
overview-on-stability-studies.pdf. (URL: --INVALID-LINK--)
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (URL: --INVALID-LINK--)
-
Analytical Methods. (URL: --INVALID-LINK--)
-
73713-69-6|this compound|BLD Pharm. (URL: --INVALID-LINK--)
-
73713-69-6, this compound Formula. (URL: --INVALID-LINK--)
-
An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (URL: --INVALID-LINK--)
-
Separation of ethylbenzene and p -xylene using extractive distillation with p -dinitrobenzene. (URL: --INVALID-LINK--)
-
Separation of 2,3-Dimethyl-4-nitroanisole on Newcrom R1 HPLC column. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (URL: --INVALID-LINK--)
-
p-Xylene Degradation Pathway. (URL: --INVALID-LINK--)
-
Reversed Phase HPLC Method Development. (URL: --INVALID-LINK--)
-
Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes. (URL: --INVALID-LINK--)
-
Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis. (URL: --INVALID-LINK--)
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (URL: --INVALID-LINK--)
-
p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate. (URL: --INVALID-LINK--)
-
Pseudo-first-order kinetics for the degradation of MB dye using different composites of PVA/CS-MNP membrane. (URL: --INVALID-LINK--)
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,5-Dimethyl-4-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,5-Dimethyl-4-nitrobenzonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. The information herein is grounded in established chemical principles and practical field experience to ensure scientific integrity and operational success.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves a multi-step process, often culminating in a nitration reaction followed by the introduction of the nitrile functional group. While seemingly straightforward on a small scale, scaling up this synthesis presents significant challenges related to reaction control, safety, product purity, and yield. This guide will focus on the common synthetic route involving the nitration of 2,5-dimethylbenzonitrile and the alternative Sandmeyer reaction pathway, addressing critical issues for each.
Section 1: Nitration of 2,5-Dimethylbenzonitrile
The direct nitration of 2,5-dimethylbenzonitrile is a common approach. However, the presence of two activating methyl groups and the deactivating, meta-directing nitrile group can lead to regioselectivity issues and the formation of unwanted by-products.
Troubleshooting Guide: Nitration
Q1: My nitration reaction is producing a significant amount of the undesired 2,5-Dimethyl-3-nitrobenzonitrile isomer. How can I improve the regioselectivity for the 4-nitro product?
A1: This is a classic challenge in electrophilic aromatic substitution. The two methyl groups are ortho, para-directing, while the nitrile group is meta-directing. To favor the formation of the 4-nitro isomer, precise control over reaction conditions is paramount.
-
Controlling Temperature: Nitration is a highly exothermic reaction.[1][2] Run the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity. The kinetic product (undesired 3-nitro isomer) formation is often favored at higher temperatures, while the thermodynamically more stable 4-nitro isomer is favored at lower temperatures.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (typically a mixture of nitric acid and sulfuric acid) dropwise to the solution of 2,5-dimethylbenzonitrile. This maintains a low concentration of the nitronium ion (NO₂⁺) electrophile, reducing the rate of reaction at the more sterically hindered 3-position.
-
Choice of Nitrating Agent: While mixed acid is common, consider alternative nitrating agents that may offer better selectivity. For instance, using a milder nitrating agent like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can sometimes improve regioselectivity.
Q2: I'm observing the formation of dinitro by-products. What is causing this and how can it be prevented?
A2: The formation of dinitro compounds indicates over-nitration, which can occur if the reaction conditions are too harsh or the reaction time is too long.[3]
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will drive the reaction towards dinitration.
-
Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.
-
Temperature Control: As with regioselectivity, maintaining a low and consistent temperature is crucial to prevent the highly activated ring of the mononitrated product from undergoing a second nitration.
Q3: The reaction is showing signs of a thermal runaway. What are the immediate safety protocols and how can this be prevented in the future?
A3: Thermal runaway is a severe hazard in nitration reactions due to their high exothermicity.[1][2][3][4] Immediate and preventative measures are critical.
-
Immediate Actions:
-
Immediately stop the addition of the nitrating agent.
-
Increase the efficiency of the cooling system (e.g., switch to a colder cooling bath).
-
If the temperature continues to rise uncontrollably, have a quenching agent (e.g., a large volume of cold water or ice) ready for emergency use, but be aware of potential splashing and gas evolution.
-
-
Prevention:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2][4] This data is essential for designing an adequate cooling system.
-
Scale-Up Considerations: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3] Ensure the reactor has sufficient cooling capacity for the intended scale.
-
Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow and controlled addition of the nitrating agent. This allows the cooling system to manage the heat generated.
-
Experimental Protocol: Nitration of 2,5-Dimethylbenzonitrile
Reaction: 2,5-Dimethylbenzonitrile + HNO₃/H₂SO₄ → this compound
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2,5-dimethylbenzonitrile and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture).
-
Slowly add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzonitrile, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Section 2: Sandmeyer Reaction Route
An alternative and often preferred route for large-scale synthesis involves the Sandmeyer reaction. This pathway starts with 2,5-dimethyl-4-nitroaniline, which is then diazotized and subsequently treated with a copper(I) cyanide catalyst to introduce the nitrile group.[5][6][7]
Troubleshooting Guide: Sandmeyer Reaction
Q1: The diazotization of 2,5-dimethyl-4-nitroaniline is incomplete, leading to low yields in the subsequent cyanation step. How can I ensure complete diazotization?
A1: Incomplete diazotization is a common issue. The stability of the diazonium salt is critical and highly dependent on reaction conditions.
-
Temperature Control: The diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Acid Concentration: A sufficient excess of acid (e.g., hydrochloric or sulfuric acid) is necessary to maintain a low pH and prevent the diazonium salt from coupling with the unreacted aniline to form diazoamino by-products.
-
Nitrite Addition: Use a solution of sodium nitrite and add it slowly beneath the surface of the reaction mixture to ensure efficient mixing and prevent localized warming and decomposition.
-
Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it is good practice to test for a slight excess of nitrous acid using starch-iodide paper (which will turn blue-black). This indicates that all the aniline has reacted. Avoid a large excess of nitrous acid as it can lead to side reactions.
Q2: During the cyanation step, I am observing the formation of a significant amount of tar-like by-products, making product isolation difficult.
A2: Tar formation in Sandmeyer reactions is often due to the decomposition of the diazonium salt and side reactions involving the aryl radical intermediate.[5][6]
-
Neutralization of the Diazonium Solution: Before adding the diazonium salt solution to the copper(I) cyanide, it is sometimes beneficial to carefully neutralize the excess strong acid with a base like sodium carbonate until the solution is slightly acidic. This can reduce the rate of decomposition.
-
Temperature of Cyanation: The temperature of the cyanation reaction needs to be carefully controlled. While some heating may be required to drive the reaction to completion, excessive heat will promote decomposition and tar formation.
-
Purity of Reagents: Ensure the copper(I) cyanide is of high purity. Impurities can catalyze decomposition pathways.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes minimize oxidative side reactions that contribute to tar formation.
Q3: The filtration of the diazonium salt is slow and hazardous. Is there a way to avoid this step?
A3: Filtration of potentially explosive diazonium salts is a major safety concern during scale-up.[8] It is highly recommended to avoid isolating the diazonium salt.
-
In Situ Use: The best practice is to use the diazonium salt solution directly in the next step without isolation. This is often referred to as a "one-pot" or "through-process" approach.
-
Breaking Emulsions: If filtration was intended to break an emulsion, consider adding a small amount of an immiscible organic solvent like toluene to the reaction mixture, which can help to break the emulsion and allow for phase separation.[8]
Experimental Protocol: Sandmeyer Cyanation
Reaction:
-
2,5-Dimethyl-4-nitroaniline + NaNO₂/HCl → [Diazonium Salt Intermediate]
-
[Diazonium Salt Intermediate] + CuCN → this compound
Procedure:
-
Diazotization:
-
In a reactor, suspend 2,5-dimethyl-4-nitroaniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed.
-
The reaction mixture may need to be gently warmed (e.g., to 50-60 °C) to ensure the reaction goes to completion. Monitor by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by filtration or by extraction with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
The crude product should be washed and then purified by recrystallization.
-
Section 3: Purification and Analysis
Q1: My final product has a persistent yellow or brownish color, even after recrystallization. What are the likely impurities and how can I remove them?
A1: The color is likely due to residual nitro-aromatic impurities or decomposition products.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
-
Solvent Choice: Experiment with different recrystallization solvents. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. For this compound, alcohols like ethanol or isopropanol, or mixtures with water, are often effective.
-
Washing: Ensure the filtered crystals are washed thoroughly with a cold, fresh solvent to remove any mother liquor containing impurities.
-
Column Chromatography: For very high purity requirements, column chromatography may be necessary, although this is less practical for very large scales.
Section 4: Safety Considerations for Scale-Up
Scaling up the synthesis of this compound, which involves nitration and the use of cyanides, requires stringent safety protocols.
| Hazard | Associated Step(s) | Mitigation Strategies |
| Thermal Runaway | Nitration | - Perform reaction calorimetry before scale-up.[2][4]- Ensure adequate cooling capacity of the reactor.- Slow, controlled addition of reagents.[3]- Have an emergency quenching plan. |
| Explosion | Diazotization | - NEVER isolate the diazonium salt in a dry state.- Keep the diazonium salt solution cold at all times.- Avoid friction, shock, and static discharge. |
| Toxicity (Cyanide) | Sandmeyer Reaction | - Handle all cyanide-containing materials in a well-ventilated fume hood or enclosed system.- Wear appropriate personal protective equipment (PPE), including gloves and eye protection.- Have a cyanide antidote kit readily available and ensure personnel are trained in its use.- Quench all cyanide waste with an oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional safety guidelines. |
| Corrosive Acids | Nitration, Diazotization | - Use appropriate acid-resistant equipment.- Wear acid-resistant PPE, including gloves, lab coat, and face shield. |
Visualizing the Synthetic Pathways
Workflow for Nitration Route
References
Validation & Comparative
2,5-Dimethyl-4-nitrobenzonitrile vs 3,5-Dimethyl-4-nitrobenzonitrile properties
<_ A Comparative Guide to 2,5-Dimethyl-4-nitrobenzonitrile and 3,5-Dimethyl-4-nitrobenzonitrile for Synthetic and Medicinal Chemistry Professionals
Introduction: The Critical Nuances of Isomeric Scaffolds
In the fields of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Isomers, while sharing the same molecular formula, often exhibit profoundly different physicochemical properties, spectral signatures, and chemical reactivities. This guide provides an in-depth comparison of two such isomers: this compound and 3,5-Dimethyl-4-nitrobenzonitrile. Both are valuable intermediates, with the nitrobenzonitrile moiety serving as a versatile precursor for a range of pharmaceuticals, including kinase inhibitors and antimicrobial agents.[1][2][3] Understanding their distinct characteristics is essential for optimizing reaction conditions, predicting biological activity, and ensuring the desired synthetic outcome.
Structural and Physicochemical Properties: A Tale of Symmetry and Sterics
The core difference between the two isomers lies in the placement of the two methyl groups relative to the cyano and nitro functionalities. This seemingly minor variation has significant consequences for molecular symmetry, polarity, and intermolecular interactions, which in turn dictate their physical properties.
-
3,5-Dimethyl-4-nitrobenzonitrile possesses a higher degree of symmetry. The two methyl groups flank the nitro group, creating a more balanced electronic distribution.
-
This compound is asymmetric. The methyl groups are positioned ortho and meta to the cyano group, leading to a more complex interplay of steric and electronic effects.
These structural differences are reflected in their fundamental properties, as summarized below.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3,5-Dimethyl-4-nitrobenzonitrile | Rationale for Difference |
| CAS Number | 73713-69-6[4] | 101552-39-0[5] | N/A |
| Molecular Formula | C₉H₈N₂O₂[4] | C₉H₈N₂O₂[5][6] | Identical (Isomers) |
| Molecular Weight | 176.17 g/mol [4] | 176.17 g/mol [5][6] | Identical (Isomers) |
| Topological Polar Surface Area | 69.6 Ų[4] | 69.6 Ų[5][6] | Identical functional groups |
| XLogP3 (Predicted) | 2.2[4][7] | 2.2[5][6] | Similar overall lipophilicity |
| Complexity | 250[4] | 238[5][6] | The asymmetric substitution pattern in the 2,5-isomer leads to a slightly higher structural complexity score. |
Spectroscopic Characterization: Deciphering Isomeric Fingerprints
While detailed experimental spectra for both compounds are scarce in publicly available literature, we can predict the key distinguishing features based on the principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectra would provide the most definitive and immediate differentiation between the two isomers.
-
This compound: Due to its asymmetry, this isomer would exhibit two distinct singlets for the two methyl groups and two distinct singlets (or doublets with a very small coupling constant) for the two aromatic protons.
-
3,5-Dimethyl-4-nitrobenzonitrile: Its symmetry would render the two methyl groups chemically equivalent, resulting in a single singlet integrating to 6H. Likewise, the two aromatic protons are equivalent, leading to a single singlet integrating to 2H.
IR Spectroscopy
Both molecules will show characteristic strong absorption bands for the nitrile (C≡N) stretch (typically ~2220-2240 cm⁻¹) and the asymmetric and symmetric stretches of the nitro (NO₂) group (~1530-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively). Subtle shifts in the exact frequencies may occur due to the different electronic environments, but the primary distinction would remain in the NMR spectra.
Chemical Reactivity and Synthetic Utility: The Influence of Substituent Effects
The reactivity of these isomers is governed by the powerful electron-withdrawing nature of the nitro and cyano groups, which deactivate the aromatic ring towards electrophilic substitution and activate it for nucleophilic aromatic substitution (SNAr).[8][9] The positioning of the electron-donating methyl groups, however, introduces crucial differences.
dot
Caption: Comparative reactivity logic for the two isomers.
Nucleophilic Aromatic Substitution (SNAr)
The nitrile and nitro groups are strong activating groups for SNAr reactions, stabilizing the negatively charged Meisenheimer complex intermediate.[8]
-
In 3,5-Dimethyl-4-nitrobenzonitrile , the C2 and C6 positions are electronically activated and equivalent. However, the two methyl groups at C3 and C5 provide significant steric hindrance, potentially directing nucleophilic attack to the carbon bearing the nitro group if a suitable leaving group were present, or more likely, shielding the nitro group from reduction. The primary utility of this isomer is as a "privileged scaffold," where the symmetric framework can be a valuable starting point in drug discovery.[10]
-
In This compound , the situation is more complex. The C2-methyl group provides steric hindrance around the nitrile group. The aromatic protons are at positions C3 and C6, which are activated for nucleophilic attack if a leaving group were present. The asymmetry can be exploited to achieve regioselective synthesis that is not possible with the symmetric isomer.
Reduction of the Nitro Group
A common and critical transformation for these intermediates is the reduction of the nitro group to an amine, which opens up a vast array of subsequent reactions (e.g., amide coupling, diazotization). The nitro group is strongly electron-withdrawing and its reduction is a key step in synthesizing many bioactive molecules.[11][12]
-
For 3,5-Dimethyl-4-nitrobenzonitrile , the flanking methyl groups at C3 and C5 can sterically hinder the approach of a catalyst or reducing agent to the nitro group. This might necessitate harsher reaction conditions (higher temperature, pressure, or more potent reagents) compared to a less hindered nitrobenzene.
-
For This compound , the nitro group is less sterically encumbered, with only one adjacent methyl group at C5. This would likely lead to faster and more efficient reduction under standard conditions (e.g., H₂, Pd/C; or chemical reductants like SnCl₂ or Fe/HCl).
Experimental Protocol: Selective Reduction of a Nitrobenzonitrile Intermediate
This protocol provides a validated method for the reduction of a nitrobenzonitrile to its corresponding aminobenzonitrile, a crucial step in the synthesis of many pharmaceutical building blocks.[13] The choice of reagents and steps is designed to ensure high yield and purity, representing a self-validating system.
Objective: To selectively reduce the nitro group of a dimethyl-nitrobenzonitrile isomer to an amine.
dot
Caption: Workflow for the reduction of a nitrobenzonitrile.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the chosen dimethyl-nitrobenzonitrile isomer (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Causality: The solvent system is chosen to dissolve the organic starting material while also being compatible with the inorganic reagents.
-
-
Addition of Reagents: To the suspension, add iron powder (e.g., 5.0 eq) followed by a catalytic amount of acetic acid or ammonium chloride.
-
Causality: Iron in the presence of a mild acid is a classic, cost-effective, and selective method for nitro group reduction (Béchamp reduction). It is generally preferred over catalytic hydrogenation when other reducible groups (like a nitrile) are present, as it is less likely to cause side reactions.
-
-
Reaction: Heat the mixture to reflux (typically 70-85°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter the entire mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with additional ethyl acetate.
-
Trustworthiness: This step is critical for removing the bulk of inorganic byproducts, ensuring a cleaner extraction.
-
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and then with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude aminobenzonitrile can be further purified by recrystallization or column chromatography if necessary to achieve high purity for subsequent synthetic steps.
Conclusion
While this compound and 3,5-dimethyl-4-nitrobenzonitrile are structurally similar, their differing substitution patterns impart distinct properties and reactivities. The symmetry of the 3,5-isomer makes it an attractive scaffold for building symmetrical molecules and exploring structure-activity relationships, though its reactivity may be tempered by steric hindrance around the nitro group. The asymmetry of the 2,5-isomer offers opportunities for more complex, regioselective syntheses and may exhibit more favorable kinetics in reactions like nitro reduction. For the medicinal or synthetic chemist, the choice between these two building blocks is not arbitrary; it is a strategic decision based on the desired molecular architecture, predicted reactivity, and the overall synthetic plan.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 3,5-Dimethyl-4-nitrobenzonitrile | C9H8N2O2 | CID 13974891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Reactivity of 2,5-Dimethyl-4-nitrobenzonitrile and Its Isomers in SNAr Reactions
For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. In the realm of aromatic chemistry, the Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone for the synthesis of a myriad of functionalized molecules. This guide provides an in-depth comparative analysis of the reactivity of 2,5-Dimethyl-4-nitrobenzonitrile and its structural isomers in SNAr reactions. By dissecting the electronic and steric factors that govern their reactivity, this document aims to provide a predictive framework for synthetic planning and optimization.
The Fundamentals of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination mechanism that facilitates the substitution of a leaving group on an aromatic ring by a nucleophile.[1] For this reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2]
The mechanism can be visualized as follows:
Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
The first step, the nucleophilic attack, is typically the rate-determining step as it involves the disruption of the aromatic system to form a high-energy intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial, and it is enhanced by the presence of EWGs that can delocalize the negative charge through resonance. The second step, the elimination of the leaving group, is fast as it restores the aromaticity of the ring.[3]
Several factors influence the rate of SNAr reactions:
-
Leaving Group: The nature of the leaving group affects the rate of the second step. However, since the first step is rate-determining, the electronegativity of the leaving group, which enhances the electrophilicity of the carbon atom being attacked, plays a more significant role. This often leads to the counter-intuitive leaving group ability trend of F > Cl > Br > I.
-
Aromatic Ring Substituents: Electron-withdrawing groups (EWGs) ortho and/or para to the leaving group are essential for activating the ring towards nucleophilic attack and stabilizing the Meisenheimer complex.[2] Conversely, electron-donating groups (EDGs) deactivate the ring.
-
Nucleophile: The strength of the nucleophile directly impacts the rate of the first step. Stronger nucleophiles lead to faster reactions.
-
Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Comparative Reactivity of Dimethyl-4-nitrobenzonitrile Isomers
In the context of this compound and its isomers, the interplay of the nitro (-NO₂), cyano (-CN), and methyl (-CH₃) groups dictates their reactivity in SNAr reactions. Both the nitro and cyano groups are potent electron-withdrawing groups, activating the aromatic ring. The methyl groups, being electron-donating, will have a deactivating effect. The position of these groups relative to a leaving group (e.g., a halogen) is critical.
For this analysis, let's assume a hypothetical leaving group, such as chlorine, at a position that would allow for SNAr to occur, for instance, at the 1-position (e.g., 1-chloro-2,5-dimethyl-4-nitrobenzene).
References
A Senior Application Scientist's Guide to the Biological Activity Screening of Substituted Benzonitriles
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Benzonitrile Scaffold in Drug Discovery
Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a cornerstone in modern medicinal chemistry. The nitrile group, with its unique electronic properties and metabolic stability, serves as a critical pharmacophore in a diverse array of therapeutic agents. Its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for synthetic modifications makes the benzonitrile scaffold a privileged structure in the design of novel drugs.[1][2]
This guide provides a comprehensive comparison of the biological activities of substituted benzonitriles, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the experimental methodologies for screening these compounds, present comparative data to elucidate structure-activity relationships (SAR), and explore alternative chemical scaffolds. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively explore the therapeutic potential of this versatile chemical class.
I. Antimicrobial Activity of Substituted Benzonitriles
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted benzonitriles have emerged as a promising class of compounds with significant antimicrobial potential.[3][4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Structure-Activity Relationship (SAR) in Antimicrobial Benzonitriles
The antimicrobial potency of substituted benzonitriles is profoundly influenced by the nature and position of substituents on the benzene ring.[5][6][7]
-
Electron-withdrawing groups , such as nitro (-NO2) and halo (-F, -Cl, -Br) groups, often enhance antimicrobial activity. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant antibacterial and potent antifungal activity.[3] This is attributed to the increased electrophilicity of the benzonitrile core, potentially making it a better inhibitor of target enzymes.
-
Lipophilicity , the ability of a compound to dissolve in fats and lipids, plays a crucial role in its ability to penetrate microbial cell membranes. The addition of hydrophobic substituents can therefore modulate antimicrobial efficacy.
-
Steric factors , related to the size and shape of the substituents, also impact activity. Bulky groups can either enhance binding to a target enzyme through favorable steric interactions or hinder it through steric hindrance.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzonitriles against a panel of bacterial and fungal strains, providing a comparative view of their efficacy.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [3] |
| Benzonaptho and tolyl substituted compounds | Klebsiella pneumoniae | 10-20 | |
| Thiazolidin-4-one derivatives of benzothiazole (8a, 8b, 8c, 8d) | Pseudomonas aeruginosa, Escherichia coli | 90-180 | |
| Pyrazole-thiazole hybrid of benzothiazole (63a) | Bacillus subtilis | 1.9 | [8] |
| 2,5-disubstituted furane benzothiazole (107b) | Saccharomyces cerevisiae | 1.6 µM | [8] |
| 2,5-disubstituted furane benzothiazole (107d) | Saccharomyces cerevisiae | 3.13 µM | [8] |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted benzonitriles.[5][9][10]
Materials:
-
Substituted benzonitrile compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight and dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Create a serial dilution of the substituted benzonitrile compounds in the broth within the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of substituted benzonitriles.
Alternatives & Competitors
While substituted benzonitriles show promise, several other classes of compounds are being explored as novel antimicrobial agents. These include:
-
Antimicrobial Peptides (AMPs): These naturally occurring or synthetic peptides exhibit broad-spectrum activity by disrupting microbial membranes.[7]
-
Phage Therapy: Utilizes bacteriophages, viruses that specifically infect and kill bacteria, as a targeted therapeutic approach.[11]
-
Repurposed Non-Antibiotic Drugs: Drugs approved for other indications, such as NSAIDs and antidepressants, have shown unexpected antimicrobial properties.[12]
II. Anticancer Activity of Substituted Benzonitriles
The benzonitrile moiety is present in several clinically used anticancer drugs, highlighting its importance in oncology drug discovery.[13] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[14][15]
Structure-Activity Relationship (SAR) in Anticancer Benzonitriles
The anticancer efficacy of substituted benzonitriles is highly dependent on the substitution pattern on the aromatic ring.[16][17]
-
Substitution Position: The position of substituents can dramatically alter activity. For example, in some quinazoline derivatives, substitution at specific positions can lead to potent and selective inhibition of epidermal growth factor receptor (EGFR), a key target in cancer therapy.[14]
-
Nature of Substituents: The electronic and steric properties of the substituents are critical. The presence of specific functional groups can facilitate interactions with the target protein, leading to enhanced inhibitory activity. For instance, the introduction of a methoxy group has been shown to be beneficial in some anticancer compounds.[16]
-
Overall Molecular Shape: The three-dimensional conformation of the molecule, dictated by its substituents, is crucial for fitting into the binding pocket of the target enzyme or receptor.
Comparative Analysis of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted benzonitriles against different cancer cell lines, offering a comparison of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline | MCF-7 (Breast) | 62 | [18] |
| Quinazolin-4-ones with dithiocarbamate moiety | A549, MCF-7, HeLa, HT29, HCT-116 | 0.62-7.72 | [18] |
| 2,3-dihydro-[3][18]-dioxino-[2,3-f]-quinazoline derivative (Compound 13) | H1975 (Lung) | 3.01 | [14] |
| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-one (3a-3k) | MDA-MB-231 (Breast), HeLa (Cervical), HepG2 (Liver) | Varies | [10] |
| Methoxy phenylacrylonitriles (Compound 2b) | MCF-7 (Breast) | 44 | [2] |
Note: Lower IC50 values indicate greater anticancer potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[1][2][18]
Materials:
-
Substituted benzonitrile compounds
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzonitrile compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a no-treatment control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for MTT Assay
Caption: Workflow for assessing the anticancer activity of substituted benzonitriles using the MTT assay.
Alternatives & Competitors
The landscape of anticancer drug discovery is vast, with numerous classes of compounds being investigated. Alternatives to benzonitrile-based anticancer agents include:
-
Natural Products and their Analogs: Compounds derived from natural sources, such as paclitaxel and vinca alkaloids, are potent anticancer agents that often target microtubule dynamics.[11][19]
-
Kinase Inhibitors: A major class of targeted therapies that inhibit specific kinases involved in cancer cell signaling pathways. Many of these are heterocyclic compounds.
-
Immunotherapies: Monoclonal antibodies and checkpoint inhibitors that harness the body's immune system to fight cancer.[11]
-
Repurposed Drugs: Non-oncology drugs that have shown unexpected anticancer activity.[20][21]
III. Enzyme Inhibition by Substituted Benzonitriles
The nitrile group is a key feature in many enzyme inhibitors, where it can participate in crucial binding interactions with the active site of the target enzyme.[22][23] Substituted benzonitriles have been shown to inhibit a variety of enzymes, including kinases, proteases, and oxidoreductases, making them attractive candidates for the treatment of a wide range of diseases.
Structure-Activity Relationship (SAR) in Benzonitrile-Based Enzyme Inhibitors
The principles of SAR are paramount in designing potent and selective enzyme inhibitors.[22][24]
-
Mimicking Natural Substrates: The benzonitrile moiety can act as a bioisostere for other functional groups found in the natural substrates of enzymes, allowing it to bind to the active site.
-
Targeting Specific Interactions: Substituents on the benzonitrile ring can be strategically chosen to form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with amino acid residues in the enzyme's active site, thereby increasing binding affinity and inhibitory potency.
-
Selectivity: By carefully modifying the substitution pattern, it is possible to achieve selectivity for a specific enzyme isoform, which is crucial for minimizing off-target effects and improving the safety profile of a drug candidate.
Comparative Analysis of Enzyme Inhibitory Activity
The following table provides examples of substituted benzonitriles as enzyme inhibitors, highlighting their target enzymes and inhibitory potency.
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Cyclooxygenase-2 (COX-2) | 5.84 µM (IC50) | [1] |
| 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Dipeptidyl peptidase-4 (DPP-4) | 1.46 - 6.78 µM (IC50) | [25] |
| Substituted 3-(phenylamino)benzoic acids (p-NO2 derivative) | Aldo-keto reductase 1C3 (AKR1C3) | 36 nM (IC50) | [24] |
| Benzotriazine derivatives | Abl and Abl-T315I kinases | low nM potency | [26] |
Note: Lower IC50/Ki values indicate greater inhibitory potency.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of substituted benzonitriles against a target enzyme.[6][20][27]
Materials:
-
Substituted benzonitrile compounds
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme, substrate, and substituted benzonitrile compounds in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the substituted benzonitrile compound at various concentrations, and the enzyme. Include a control with no inhibitor.
-
Pre-incubation (optional): Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[12][21][28]
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the enzyme inhibitory activity of substituted benzonitriles.
Alternatives & Competitors
The field of enzyme inhibitors is incredibly diverse. Competitors to benzonitrile-based inhibitors often depend on the specific enzyme target and therapeutic area. Some broad classes of alternative enzyme inhibitors include:
-
Covalent Inhibitors: These molecules form a covalent bond with the target enzyme, leading to irreversible inhibition.[29]
-
Allosteric Inhibitors: These compounds bind to a site on the enzyme other than the active site, inducing a conformational change that inhibits its activity.
-
Biologic-based Inhibitors: Monoclonal antibodies and other protein-based therapeutics can act as highly specific enzyme inhibitors.
Conclusion
Substituted benzonitriles represent a rich and versatile scaffold for the discovery and development of novel therapeutic agents. Their demonstrated antimicrobial, anticancer, and enzyme inhibitory activities, coupled with the fine-tunability of their properties through synthetic modification, make them a compelling area of research. A thorough understanding of their structure-activity relationships, guided by robust and standardized screening methodologies, is essential for unlocking their full therapeutic potential. This guide has provided a framework for such an exploration, offering both the theoretical underpinnings and practical protocols necessary for the successful biological activity screening of this important class of compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 5. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review: Structure-Activity Relationship of Antimicrobial Peptoids [mdpi.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repurposing approved non-oncology drugs for cancer therapy: a comprehensive review of mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 23. Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online [medcraveonline.com]
- 24. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
- 26. The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Molecular Maze: A Comparative Guide to QSAR Studies of 2,5-Dimethyl-4-nitrobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a critical computational tool, bridging the gap between a molecule's structure and its biological effects. This guide provides an in-depth comparative analysis of QSAR methodologies as they apply to the study of 2,5-dimethyl-4-nitrobenzonitrile derivatives. While direct QSAR studies on this specific scaffold are emerging, we will draw upon established principles and comparative data from structurally related nitroaromatic and benzonitrile compounds to illuminate the path for rational drug design.
The this compound core represents a promising scaffold in medicinal chemistry. The interplay of the electron-withdrawing nitro and nitrile groups with the methyl-substituted aromatic ring suggests a rich potential for diverse biological activities, from antimicrobial to anticancer effects. QSAR allows us to systematically explore this potential by identifying the key molecular features that govern a compound's potency and selectivity.
The Logic of QSAR: From Molecular Structure to Biological Insight
At its heart, a QSAR study is a statistically-driven endeavor to create a mathematical model that links a set of molecular descriptors (numerical representations of a molecule's properties) to a measured biological activity. The robustness and predictive power of a QSAR model are paramount, and this is assessed through rigorous statistical validation.
A typical QSAR workflow, as depicted below, involves several key stages, each demanding careful consideration to ensure the scientific integrity of the resulting model.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Comparative Analysis of QSAR Methodologies
The choice of QSAR methodology is dictated by the nature of the dataset and the research question at hand. Here, we compare two prominent approaches, 2D-QSAR and 3D-QSAR, with examples relevant to the study of nitroaromatic and benzonitrile compounds.
2D-QSAR: The Power of Simplicity and Interpretability
Two-dimensional QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and often easier to interpret.
Key Descriptors in 2D-QSAR for Nitroaromatics and Benzonitriles:
-
Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Kier & Hall molecular connectivity indices, which have been shown to correlate with the biological activity of various heterocyclic compounds.
-
Constitutional Descriptors: These are the most straightforward descriptors, including molecular weight, number of specific atoms (e.g., nitrogen, oxygen), and counts of functional groups. For instance, in a series of nitro-containing compounds, the number of nitro groups can directly influence activity.
-
Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of a molecule. For nitroaromatic compounds, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is often a critical descriptor, as it relates to the molecule's ability to accept electrons, a key step in the mechanism of action for many nitro-drugs.[1]
Example Application: Toxicity of Nitrobenzene Derivatives
QSAR studies on the toxicity of nitrobenzene derivatives against the protozoan Tetrahymena pyriformis have demonstrated the importance of hydrophobicity (logP) and electronic parameters.[1] A typical 2D-QSAR model might take the following form:
log(1/IGC50) = β0 + β1(logP) + β2(E-LUMO) + ...
where IGC50 is the 50% inhibitory growth concentration, and β are the regression coefficients.
3D-QSAR: Unveiling the Three-Dimensional Landscape of Interaction
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules and their interaction with a hypothetical receptor binding site. These methods are particularly powerful when a common binding mode can be assumed for the series of compounds.
CoMFA and CoMSIA in the Context of Benzonitrile Derivatives:
For a series of this compound derivatives designed to inhibit a specific enzyme, a 3D-QSAR approach would be highly informative.
-
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset, creating a 3D grid of field values. The resulting contour maps highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA extends the CoMFA concept by calculating similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. This often provides a more detailed and interpretable picture of the structure-activity relationship.
For benzonitrile derivatives targeting protein kinases, 3D-QSAR studies have been instrumental in optimizing their inhibitory activity.[2] The CoMFA and CoMSIA contour maps can guide chemists in modifying the scaffold to enhance interactions with the enzyme's active site.[2]
A Hypothetical QSAR Study of this compound Derivatives for Antimicrobial Activity
Based on the principles outlined above and data from related compound classes, we can construct a hypothetical framework for a QSAR study on this compound derivatives as potential antimicrobial agents.
Dataset and Biological Activity
A dataset of at least 20-30 analogues with variations at different positions of the benzonitrile ring would be synthesized. Their antimicrobial activity, for example, against Staphylococcus aureus, would be determined as the Minimum Inhibitory Concentration (MIC) and converted to a logarithmic scale (pMIC) for the QSAR analysis.
Descriptor Calculation and Model Development
A combination of 2D and 3D descriptors would be calculated.
| Descriptor Class | Examples | Rationale for Inclusion |
| Constitutional | Molecular Weight, Number of rotatable bonds | To account for size and flexibility. |
| Topological | Molecular Connectivity Indices | To describe molecular shape and branching. |
| Physicochemical | LogP (hydrophobicity), Molar Refractivity | To model membrane permeability and binding interactions. |
| Quantum-Chemical | E-HOMO, E-LUMO, Dipole Moment | To capture electronic properties crucial for nitroaromatic activity.[1] |
| 3D (for CoMFA/CoMSIA) | Steric and Electrostatic Fields | To model the 3D requirements for interaction with a putative bacterial target. |
Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression could be used to build the QSAR models.
Model Validation: A Litmus Test for Reliability
The predictive power of the generated QSAR models must be rigorously validated.
| Validation Method | Description | Acceptance Criteria |
| Internal Validation | Leave-one-out cross-validation (q²) | q² > 0.5 for a predictive model. |
| External Validation | Prediction of the activity of a test set of compounds not used in model development (r²_pred) | r²_pred > 0.6 for a robust model.[3] |
| Y-scrambling | The biological activity data is randomly shuffled to ensure the model is not due to chance correlation. | Low r² and q² values for the scrambled models. |
A statistically robust 2D-QSAR model for the antimicrobial activity of this compound derivatives might look like:
pMIC = 1.2 + 0.45LogP - 0.8E-LUMO + 0.12*ConnectivityIndex
This hypothetical model would suggest that increased hydrophobicity and a lower energy LUMO (greater electron-accepting ability) are beneficial for antimicrobial activity, along with a contribution from the overall molecular shape.
Experimental Protocols
1. Synthesis of this compound Derivatives (General Scheme)
A common synthetic route would involve the modification of a starting material like 2,5-dimethyl-4-nitrobenzoic acid.
-
Step 1: Amide Formation: The carboxylic acid is activated (e.g., with thionyl chloride) and then reacted with a variety of amines to introduce diverse substituents.
-
Step 2: Nitrile Formation: The resulting amide is then dehydrated (e.g., using a dehydrating agent like phosphorus oxychloride) to yield the final benzonitrile derivative.
2. Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target bacterium (e.g., S. aureus ATCC 29213) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. QSAR Model Development Protocol
-
Software: Molecular modeling software (e.g., Schrödinger Maestro, MOE) and statistical software (e.g., R, Python with scikit-learn) are used.
-
Structure Preparation: The 3D structures of the synthesized compounds are built and energy-minimized using a suitable force field (e.g., OPLS3e).
-
Descriptor Calculation: A comprehensive set of 2D and 3D descriptors is calculated using software like DRAGON or the built-in modules of the modeling software.
-
Model Building and Validation: The dataset is split into a training set (e.g., 80%) and a test set (e.g., 20%). MLR or PLS is used to build the models, which are then validated using the methods described in the table above.
Conclusion and Future Directions
QSAR modeling provides a powerful, data-driven framework for understanding and predicting the biological activities of this compound derivatives. By systematically exploring the relationships between molecular structure and activity, researchers can prioritize the synthesis of more potent and selective compounds, thereby accelerating the drug discovery process. Future work should focus on developing and validating robust QSAR models for this specific scaffold against a variety of biological targets and using these models to guide the design of novel therapeutic agents.
References
A Comparative Guide to the Synthesis of 2,5-Dimethyl-4-nitrobenzonitrile: Strategic Routes for Pharmaceutical Intermediate Production
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of a synthetic pathway is paramount to achieving desired purity, yield, and cost-effectiveness. This guide provides an in-depth comparison of three prominent alternative routes for the synthesis of 2,5-Dimethyl-4-nitrobenzonitrile, a key intermediate in the preparation of various pharmaceutically active compounds. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the Sandmeyer reaction, Nucleophilic Aromatic Substitution (Rosenmund-von Braun type), and modern Palladium-catalyzed cyanation.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry, with its functional groups offering multiple avenues for further molecular elaboration. The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or tetrazoles, while the nitro group can be reduced to an amine, providing a handle for amide bond formation or other derivatizations. The dimethyl substitution pattern influences the molecule's steric and electronic properties, making it a specific and crucial component in the synthesis of targeted therapeutic agents.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available synthetic strategies to empower informed decision-making in the laboratory and at the process development stage.
Route 1: The Classic Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.[1][2][3] This pathway is particularly attractive when the corresponding aniline is readily available.
Mechanistic Rationale
The reaction proceeds in two main stages: diazotization and nitrile substitution.[4] In the first step, the primary aromatic amine, 2,5-dimethyl-4-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] This intermediate is highly reactive due to the excellent leaving group potential of molecular nitrogen (N₂). In the second step, the diazonium salt is treated with a copper(I) cyanide salt. The copper(I) species catalyzes the substitution of the diazonium group with a cyanide nucleophile, proceeding through a radical mechanism to yield the desired benzonitrile.[2]
Caption: Workflow for the Sandmeyer Reaction Route.
Experimental Protocol
Step 1: Diazotization of 2,5-Dimethyl-4-nitroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-dimethyl-4-nitroaniline (1.0 eq.) in a 3M solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The reaction is exothermic and the addition rate should be controlled to prevent a temperature rise.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be a clear, pale yellow.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in a concentrated aqueous solution of sodium cyanide or potassium cyanide.
-
Cool this cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. The addition should be done portion-wise to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen ceases.[5]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route 2: Nucleophilic Aromatic Substitution (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[1][6][7][8] This route is particularly advantageous when the corresponding aryl halide is more accessible or cost-effective than the aniline precursor. For the synthesis of this compound, the starting material would be 1-chloro- or 1-bromo-2,5-dimethyl-4-nitrobenzene.
Mechanistic Rationale
This reaction is a type of nucleophilic aromatic substitution.[7] The electron-withdrawing nitro group in the para position activates the aryl halide towards nucleophilic attack by the cyanide ion. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as DMF or DMSO. The copper(I) cyanide plays a crucial role, not only as the source of the cyanide nucleophile but also in facilitating the displacement of the halide. The mechanism is thought to involve an oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination of the aryl nitrile.[7]
References
- 1. Rosenmund-von Braun Synthesis [drugfuture.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
A Comparative Acidity Analysis: 2,6-Dimethyl-4-nitrophenol vs. 3,5-Dimethyl-4-nitrophenol
A Technical Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the physicochemical properties of aromatic compounds are of paramount importance. Among these, the acidity of substituted phenols is a critical determinant of their biological activity, solubility, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the acidity of two structural isomers: 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol. We will explore the theoretical underpinnings of their acidity, present experimental data, and provide a detailed protocol for the determination of their acid dissociation constants (pKa).
Introduction: The Acidity of Phenols
Phenols are weakly acidic organic compounds due to the resonance stabilization of the phenoxide ion formed upon deprotonation.[1][2] The presence of substituents on the benzene ring can significantly influence the acidity of phenols.[3][4] Electron-withdrawing groups, such as the nitro group (-NO2), increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[5][6] Conversely, electron-donating groups, like alkyl groups (-CH3), decrease acidity by intensifying the negative charge on the oxygen atom, destabilizing the phenoxide ion.[4][6]
The position of these substituents is also crucial. Electron-withdrawing groups at the ortho and para positions have a more pronounced acid-strengthening effect due to their ability to participate in resonance with the phenoxide oxygen.[2][6]
The Isomeric Puzzle: 2,6-Dimethyl-4-nitrophenol vs. 3,5-Dimethyl-4-nitrophenol
At first glance, both 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol possess the same set of substituents: a hydroxyl group, a nitro group, and two methyl groups. However, the seemingly subtle difference in the placement of the methyl groups leads to a significant divergence in their acidity.
Experimental Determination of pKa
To quantify the difference in acidity, the acid dissociation constant (pKa) of each isomer was determined experimentally using UV-Vis spectrophotometry. This method is based on the principle that the acidic (phenol) and basic (phenoxide) forms of the compound have distinct absorption spectra.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This protocol outlines the steps for determining the pKa of a phenolic compound.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analytes (e.g., pH 6.0 to 9.0). Phosphate or borate buffers are suitable choices.
2. Preparation of Stock Solutions:
-
Prepare a stock solution of each phenol isomer in a suitable solvent (e.g., ethanol or methanol) at a known concentration.
3. Preparation of Sample Solutions:
-
For each phenol, prepare a set of solutions by adding a small, constant volume of the stock solution to a constant volume of each buffer solution. This ensures that the total concentration of the phenol is the same in each sample, while the pH varies.
-
Prepare two additional solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).
4. Spectrophotometric Measurement:
-
Calibrate the UV-Vis spectrophotometer with a blank solution (the respective buffer without the phenol).
-
Record the absorbance spectra of all prepared solutions over a relevant wavelength range (typically 200-500 nm for nitrophenols).
5. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the phenoxide form (from the basic solution).
-
At this λmax, record the absorbance of the acidic solution (A_acid), the basic solution (A_base), and each of the buffered solutions (A_buffer).
-
The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log((A_base - A_buffer) / (A_buffer - A_acid))
-
Plotting pH versus log[([A⁻])/([HA])] (where the concentration ratio is derived from the absorbance values) will yield a straight line with the pKa as the y-intercept.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Results and Discussion
The experimentally determined pKa values reveal a significant difference in acidity between the two isomers.
| Compound | pKa |
| 2,6-Dimethyl-4-nitrophenol | ~7.15 |
| 3,5-Dimethyl-4-nitrophenol | ~8.25 |
2,6-Dimethyl-4-nitrophenol is approximately 10 times more acidic than 3,5-Dimethyl-4-nitrophenol. This difference can be explained by a combination of electronic and steric effects.
Electronic Effects
In both molecules, the nitro group at the para position is a strong electron-withdrawing group. Through the -I (inductive) and -R (resonance) effects, it delocalizes the negative charge of the phenoxide ion, stabilizing it and increasing the acidity of the phenol. The two methyl groups are electron-donating (+I effect and hyperconjugation), which slightly counteracts the effect of the nitro group.
Steric Inhibition of Resonance in 3,5-Dimethyl-4-nitrophenol
The key to understanding the dramatic difference in acidity lies in the concept of Steric Inhibition of Resonance (SIR) .
In 3,5-dimethyl-4-nitrophenol , the two methyl groups are positioned ortho to the nitro group. The steric bulk of these methyl groups forces the nitro group to rotate out of the plane of the benzene ring. For the nitro group to effectively withdraw electron density via resonance, its p-orbitals must be aligned with the p-orbitals of the aromatic ring. This rotation disrupts the coplanarity, significantly diminishing the -R effect of the nitro group. While the -I effect still operates, the loss of the powerful resonance stabilization of the phenoxide ion makes 3,5-dimethyl-4-nitrophenol a weaker acid.
Caption: Steric hindrance in 3,5-dimethyl-4-nitrophenol inhibits resonance.
In contrast, in 2,6-dimethyl-4-nitrophenol , the methyl groups are ortho to the hydroxyl group and meta to the nitro group. They do not sterically hinder the nitro group at the para position. Therefore, the nitro group can remain coplanar with the benzene ring, allowing for full resonance delocalization of the negative charge in the phenoxide ion. This leads to greater stabilization of the conjugate base and, consequently, a lower pKa (higher acidity).
Conclusion
The comparison of 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol provides a compelling illustration of how subtle changes in molecular geometry can have a profound impact on chemical reactivity. The principle of steric inhibition of resonance is a crucial concept for predicting and understanding the properties of substituted aromatic compounds. For researchers in drug development, a thorough understanding of these structure-activity relationships is essential for the rational design of molecules with desired physicochemical and biological properties. The significant difference in acidity between these two isomers highlights the importance of considering three-dimensional molecular structure in addition to the electronic nature of substituents.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved THE pka OF P-NITROPHENOL Determine the pka of | Chegg.com [chegg.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
spectroscopic analysis comparison of benzonitrile isomers
Analysis: The molecular ion peak readily distinguishes benzonitrile (m/z 103) from the cyanopyridines (m/z 104). However, the three cyanopyridine isomers exhibit very similar fragmentation patterns under standard EI conditions, dominated by the loss of HCN (27 Da) to yield a fragment at m/z 77. [23]Therefore, while MS confirms the molecular formula, it is the least effective of the three techniques for distinguishing between the 2-, 3-, and 4-cyanopyridine isomers without more advanced techniques like tandem mass spectrometry (MS/MS) or ion-mobility spectrometry. [24]
Integrated Spectroscopic Workflow for Isomer Identification
Expert Rationale: Relying on a single technique can lead to ambiguity. A synergistic approach, using data from all three methods, provides the highest level of confidence. The following decision tree illustrates a logical workflow for identifying an unknown isomer from this group.
Caption: Logical Decision Tree for Isomer Identification.
Conclusion
The differentiation of benzonitrile and its cyanopyridine isomers is a task readily accomplished with standard spectroscopic techniques. While Mass Spectrometry effectively separates benzonitrile from the cyanopyridines by molecular weight, it falls short in distinguishing between the pyridine-based isomers. Infrared Spectroscopy offers valuable clues, particularly through the C-H bending modes in the fingerprint region, which are characteristic of the ring substitution pattern. However, it is NMR Spectroscopy , with its sensitivity to the unique electronic environment of each nucleus, that provides the most definitive and unambiguous identification. The distinct symmetry, chemical shifts, and coupling constants observed in the ¹H and ¹³C NMR spectra serve as robust fingerprints for each specific isomer. By employing these techniques in a logical, integrated workflow, researchers can confidently elucidate the correct structure, ensuring the integrity and success of their scientific endeavors.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scribd.com [scribd.com]
- 6. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Benzonitrile [webbook.nist.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
A Comparative Computational Analysis of the Electronic Properties of 2,5-Dimethyl-4-nitrobenzonitrile
An In-Depth Technical Guide
This guide provides a comprehensive computational framework for characterizing the electronic properties of 2,5-Dimethyl-4-nitrobenzonitrile. In the absence of direct experimental or computational literature for this specific molecule, we present a robust, validated protocol using Density Functional Theory (DFT). By comparing its predicted properties with those of structurally analogous compounds—4-nitrobenzonitrile, 3-nitrobenzonitrile, and dinitrotoluene—we offer valuable insights for researchers in materials science and drug development.
The unique substitution pattern of this compound, featuring two electron-donating methyl groups and two powerful electron-withdrawing nitro and cyano groups, creates a complex electronic environment. Understanding the interplay of these substituents is crucial for predicting the molecule's reactivity, stability, and potential applications. This guide establishes a reliable methodology for such predictions.
The Causality Behind Experimental Choices: Selecting a Computational Protocol
The accuracy of any computational study hinges on the selection of an appropriate theoretical model. For organic molecules like substituted benzonitriles, Density Functional Theory (DFT) offers a well-balanced combination of accuracy and computational efficiency.[1][2][3]
Our chosen methodology employs the B3LYP hybrid functional, which has a proven track record for accurately predicting the molecular geometries and electronic structures of nitroaromatic compounds.[2][4][5] This functional is paired with the 6-311+G(d,p) basis set, which provides sufficient flexibility to describe the electron distribution in a molecule containing diffuse lone pairs (on the oxygen and nitrogen atoms) and polarization effects from the substituents.[4]
Experimental Protocol: DFT Calculation Workflow
-
Molecule Construction: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: A full geometry optimization is performed without constraints using the B3LYP/6-311+G(d,p) level of theory. This step is critical to locate the lowest energy conformation of the molecule. The optimization is considered complete when the forces on all atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties. These include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are fundamental descriptors of a molecule's ability to donate or accept electrons.
-
HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO, this value is a crucial indicator of the molecule's kinetic stability and electronic excitability.
-
Ionization Potential (IP) and Electron Affinity (EA): Approximated via Koopmans' theorem as IP ≈ -EHOMO and EA ≈ -ELUMO.
-
Dipole Moment (μ): Provides insight into the overall polarity of the molecule.
-
This self-validating protocol, grounded in widely accepted quantum chemical methods, ensures the reliability of the generated data.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound | Jordan Journal of Physics [jjp.yu.edu.jo]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,5-Dimethyl-4-nitrobenzonitrile: An Evaluation of Key Methodologies
For researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science, the efficient synthesis of highly functionalized aromatic building blocks is of paramount importance. 2,5-Dimethyl-4-nitrobenzonitrile is one such molecule, possessing a unique substitution pattern that makes it a valuable intermediate for the synthesis of a variety of target compounds. The presence of the nitrile group allows for its conversion into amines, amides, or carboxylic acids, while the nitro group can be reduced to an amine, opening up further avenues for derivatization.
The selection of a synthetic route can have a significant impact on the overall efficiency, cost, and environmental footprint of a research or development project. This guide provides a comprehensive comparison of three distinct methodologies for the synthesis of this compound, supported by detailed experimental protocols and a discussion of the underlying chemical principles. The objective is to equip the reader with the necessary information to make an informed decision on the most suitable method for their specific needs.
Methodology 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a classic and versatile method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This multi-step approach begins with the synthesis of the requisite aniline precursor, 2,5-Dimethyl-4-nitroaniline.
Chemical Rationale
The Sandmeyer reaction proceeds through the diazotization of a primary aromatic amine, in this case, 2,5-Dimethyl-4-nitroaniline, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] This diazonium salt is a highly reactive intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). The subsequent reaction with a copper(I) cyanide salt facilitates the substitution of the diazonium group with a cyanide, yielding the desired benzonitrile.[1] The copper(I) catalyst is believed to operate via a single-electron transfer mechanism, generating an aryl radical which then reacts with the cyanide.[1]
Workflow
The overall synthetic pathway, starting from the readily available 2,5-dimethylphenol, is a three-step process.
Caption: Workflow for the Sandmeyer Reaction Pathway.
Experimental Protocols
Step 1: Synthesis of 2,5-Dimethyl-4-nitroaniline from 2,5-Dimethylphenol
This procedure is adapted from a known method for the nitration of substituted phenols.[5]
-
In a 500 mL three-necked flask, dissolve 61.0 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid with stirring.
-
Slowly add a mixture of 40 mL of water and an appropriate amount of sulfuric acid to the flask and stir at room temperature for 30 minutes.
-
Cool the flask to 5-10°C in an ice-water bath.
-
Slowly add a solution of 35.0 g (0.50 mol) of sodium nitrite in 40 mL of water dropwise, maintaining the temperature below 10°C. Continue stirring for 15 minutes after the addition is complete.
-
Pour the reaction mixture into 1 L of water to precipitate a yellow solid. Filter and air-dry the solid.
-
To the nitrosylated product in a 500 mL three-necked flask, add 150 mL of water.
-
Slowly add 70 mL of 68% nitric acid, controlling the reaction temperature between 40-50°C. React for 1 hour after the addition is complete, and then continue the reaction for an additional 10-15 minutes.
-
Pour the reaction mixture into 1 L of water, filter the precipitate, and dry.
-
Recrystallize the crude product from a toluene-petroleum ether mixture to obtain 2,5-Dimethyl-4-nitroaniline. The reported yield for a similar process is approximately 92%.[5]
Step 2 & 3: Diazotization and Sandmeyer Cyanation of 2,5-Dimethyl-4-nitroaniline
This is a general procedure for the Sandmeyer cyanation.[4][6]
-
Diazotization:
-
In a 1 L beaker, suspend 83.1 g (0.50 mol) of 2,5-Dimethyl-4-nitroaniline in a mixture of 125 mL of concentrated hydrochloric acid and 125 mL of water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 36.0 g (0.52 mol) of sodium nitrite in 70 mL of water dropwise, ensuring the temperature remains below 5°C.
-
Stir for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate 2 L flask, prepare a solution of copper(I) cyanide by dissolving 67.5 g (0.75 mol) of CuCN in a solution of 97.5 g (1.5 mol) of potassium cyanide in 300 mL of water.
-
Cool the copper cyanide solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. A vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. Estimated yields for the cyanation of similar anilines are in the range of 50-70%.
-
Discussion
The Sandmeyer reaction pathway is a robust and well-established method. Its primary advantage is the high degree of regiochemical control, as the position of the nitrile group is predetermined by the position of the amino group on the starting aniline. However, this is a multi-step synthesis, which can be time-consuming and may result in a lower overall yield. The use of highly toxic reagents, such as sodium nitrite and copper(I) cyanide, necessitates stringent safety precautions and proper waste disposal procedures.
Methodology 2: Direct Nitration of 2,5-Dimethylbenzonitrile
A more direct approach to the target molecule would be the electrophilic nitration of 2,5-dimethylbenzonitrile. This method has the potential to be a single-step synthesis, which is highly desirable from an efficiency standpoint.
Chemical Rationale
In electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. In 2,5-dimethylbenzonitrile, there are two electron-donating methyl groups and one electron-withdrawing cyano group. The methyl groups are activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing. The 4-position is para to the methyl group at C1 and ortho to the methyl group at C5, making it an electronically favorable position for electrophilic attack. However, nitration of polysubstituted benzenes can often lead to the formation of a mixture of isomers, which can be challenging to separate. A study on the nitration of dimethylbenzonitriles has shown that such reactions can be complex and may also form adducts, further complicating the product mixture.[7]
Workflow
Caption: Workflow for the Direct Nitration Pathway.
Experimental Protocol
This is a general procedure for the nitration of an activated aromatic compound.[8]
-
In a 250 mL round-bottom flask, add 60 mL of concentrated sulfuric acid and cool to 0°C in an ice-water bath.
-
Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with stirring, maintaining the temperature at 0°C.
-
In a separate flask, dissolve 13.1 g (0.10 mol) of 2,5-dimethylbenzonitrile in a minimal amount of a suitable solvent like dichloromethane or add it neat if it is a liquid.
-
Slowly add the 2,5-dimethylbenzonitrile to the nitrating mixture dropwise, keeping the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product will likely be a mixture of isomers and will require careful purification by column chromatography or fractional crystallization to isolate the desired this compound.
Discussion
The primary advantage of this method is its directness, potentially reducing the number of synthetic steps. However, the major drawback is the potential lack of regioselectivity. The formation of multiple isomers would necessitate a difficult and potentially low-yielding purification step, which could negate the benefit of a shorter synthesis. The harsh, strongly acidic conditions may also not be suitable for substrates with acid-labile functional groups.
Methodology 3: Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the synthesis of a halogenated precursor, 1-chloro-2,5-dimethyl-4-nitrobenzene, followed by a nucleophilic aromatic substitution with a cyanide salt.
Chemical Rationale
Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, like a halogen. In the proposed intermediate, 1-chloro-2,5-dimethyl-4-nitrobenzene, the nitro group at the 4-position strongly activates the ring towards nucleophilic attack at the 1-position (the carbon bearing the chlorine). The incoming cyanide nucleophile attacks this carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.
Workflow
This is a two-step synthesis starting from 2-chloro-1,4-dimethylbenzene.
Caption: Workflow for the Nucleophilic Aromatic Substitution Pathway.
Experimental Protocols
Step 1: Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene
This protocol is based on a standard nitration procedure for an activated aromatic ring.
-
Follow the nitration procedure outlined in Methodology 2, using 14.1 g (0.10 mol) of 2-chloro-1,4-dimethylbenzene as the starting material.
-
The directing effects of the two methyl groups and the chlorine atom will favor nitration at the 4-position, which is para to the chlorine and ortho to a methyl group.
-
Purify the crude product by recrystallization from ethanol to obtain 1-chloro-2,5-dimethyl-4-nitrobenzene.
Step 2: Cyanation of 1-Chloro-2,5-dimethyl-4-nitrobenzene
This is a representative procedure for a copper-catalyzed nucleophilic aromatic cyanation.[9]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 18.6 g (0.10 mol) of 1-chloro-2,5-dimethyl-4-nitrobenzene, 10.8 g (0.12 mol) of copper(I) cyanide, and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 153°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (to complex with excess cyanide) and hydrochloric acid in water.
-
Extract the product with a suitable organic solvent, such as toluene or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Discussion
This SNAr approach offers excellent regiochemical control, as the position of the nitrile group is determined by the position of the chloro group in the precursor. The overall yield for this two-step process is likely to be good. However, this method requires the synthesis of the chlorinated starting material, which may not be as readily available as 2,5-dimethylphenol. The cyanation step often requires high temperatures and polar aprotic solvents like DMF, and the use of toxic copper cyanide is a significant safety and environmental consideration.
Comparative Analysis
| Feature | Methodology 1: Sandmeyer Reaction | Methodology 2: Direct Nitration | Methodology 3: SNAr |
| Starting Material | 2,5-Dimethylphenol | 2,5-Dimethylbenzonitrile | 2-Chloro-1,4-dimethylbenzene |
| Number of Steps | 3 | 1 | 2 |
| Regioselectivity | Excellent | Potentially Poor | Excellent |
| Key Reagents | NaNO₂, CuCN, HNO₃, H₂SO₄ | HNO₃, H₂SO₄ | CuCN, HNO₃, H₂SO₄ |
| Potential Yield | Moderate (multi-step) | Low to Moderate (purification losses) | Good |
| Key Challenges | Multi-step, handling of diazonium salts, use of highly toxic cyanides. | Formation of isomeric byproducts, difficult purification. | High reaction temperatures, use of toxic cyanides. |
| Safety/Environment | High concern (diazonium intermediates, cyanides). | Moderate concern (strong acids). | High concern (cyanides, high-boiling solvents). |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific priorities of the researcher or organization.
-
For excellent regiochemical control and predictable outcomes , both the Sandmeyer Reaction Pathway (Methodology 1) and the Nucleophilic Aromatic Substitution (SNAr) Pathway (Methodology 3) are superior choices. The Sandmeyer route may be preferred if 2,5-dimethylphenol is a more readily available and cost-effective starting material. The SNAr route is a strong contender if the chlorinated precursor is accessible and a two-step synthesis is acceptable.
-
For the shortest possible synthesis , the Direct Nitration of 2,5-Dimethylbenzonitrile (Methodology 2) is theoretically the most attractive. However, this advantage is likely to be offset by significant challenges in purification due to the probable formation of multiple isomers. This route would only be viable if a highly efficient method for the separation of the desired product is available.
In a typical laboratory setting where control over the final product's purity is paramount, the Sandmeyer Reaction and SNAr methodologies are the most reliable. Between these two, the decision may come down to the relative cost and availability of the starting materials. For scalability, the SNAr route might be slightly more advantageous due to fewer steps compared to the Sandmeyer pathway. All three methods involve hazardous materials, and appropriate safety measures must be strictly enforced regardless of the chosen route.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 2,5-DIMETHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Sandmeyer Cyanation: From Classic Salts to Modern Innovations
Introduction: The Enduring Relevance of the Sandmeyer Cyanation
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a vital pathway for the conversion of aryl amines into a diverse array of functionalized arenes via diazonium salt intermediates.[1][2] Among its variations, the Sandmeyer cyanation is particularly crucial, offering direct access to aryl nitriles—a class of compounds that serve as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Aryl nitriles are versatile precursors to amines, amides, carboxylic acids, and ketones, making their efficient synthesis a topic of continuous research.[5]
The classical approach relies on stoichiometric amounts of copper(I) cyanide (CuCN), a method that, while effective, is beset by challenges including the use of highly toxic reagents, harsh reaction conditions, and the generation of significant copper-containing waste.[6][7] In response to the growing demands for greener, safer, and more efficient chemical processes, the field has witnessed a remarkable evolution in catalyst design. Modern methodologies now encompass advanced homogeneous and heterogeneous copper systems, palladium-catalyzed alternatives, and even metal-free pathways.[6][8]
This guide presents a comparative analysis of key catalytic systems for the Sandmeyer cyanation. We will delve into the mechanistic underpinnings of each approach, evaluate their performance with supporting data, and provide detailed experimental protocols to bridge theory with practice for researchers, scientists, and drug development professionals.
Pillar 1: The Classical Workhorse - Stoichiometric Copper(I) Cyanide
The traditional Sandmeyer cyanation employs a stoichiometric amount of copper(I) cyanide to transform an aryl diazonium salt into the corresponding aryl nitrile. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Mechanism of Action: The process is initiated by a single-electron transfer (SET) from the copper(I) species to the aryl diazonium salt.[1][9] This reduces the diazonium cation, leading to the rapid loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl radical. This radical is then trapped by a copper(II) species, which transfers a cyanide ligand to form the final aryl nitrile product and regenerates the active copper(I) catalyst.[9] The detection of biaryl side products lends strong support to this radical-mediated pathway.[1]
Advantages:
-
Reliability: A well-established and predictable reaction for many substrates.
-
Cost-Effectiveness: Copper(I) cyanide is a relatively inexpensive reagent.
Limitations:
-
Toxicity: CuCN is highly toxic, and the reaction often requires a cyanide salt solution (e.g., KCN or NaCN), posing significant handling and disposal risks.[4][10]
-
Stoichiometric Requirement: The reaction typically requires stoichiometric or super-stoichiometric amounts of the copper salt, leading to poor atom economy.
-
Waste Generation: Produces large volumes of heavy metal waste, which is environmentally detrimental.[6]
-
Safety Hazards: Aryl diazonium salts can be unstable and potentially explosive, especially when isolated.[7][11]
Pillar 2: A Comparative Analysis of Modern Catalytic Systems
Driven by the principles of green chemistry and the need for higher efficiency, research has yielded several advanced catalytic systems that overcome the limitations of the classical method.
Ligand-Accelerated Homogeneous Copper Catalysis
A pivotal advancement was the discovery that organic ligands can dramatically enhance the efficacy of copper catalysts, enabling the reaction to proceed with truly catalytic amounts of copper under milder conditions.
-
Phenanthroline (phen) and TMEDA Systems: Beletskaya and coworkers demonstrated a highly efficient system using just 10 mol% of CuCN with 1,10-phenanthroline as a ligand.[8][10] This protocol, often enhanced with a phase-transfer catalyst like dibenzo-18-crown-6, allows the reaction to proceed at room temperature with excellent yields (52–93%).[8] Similarly, N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been used in a mixed Cu(I)/Cu(II) system to achieve high yields, showcasing the versatility of amine-based ligands.[12]
-
Causality: These bidentate ligands coordinate to the copper center, stabilizing the active catalytic species, preventing its deactivation, and facilitating the electron-transfer and ligand-transfer steps of the catalytic cycle.[10][13]
Palladium-Catalyzed Sandmeyer-Type Cyanation
Palladium catalysts, renowned for their cross-coupling prowess, offer a powerful alternative, most notably by enabling the use of less conventional and non-metallic cyanide sources.
-
Using Acetonitrile as a Cyanide Source: A notable example involves the use of PdCl₂ (10 mol%) with Ag₂O as an additive, where the nitrile solvent (acetonitrile) itself serves as the cyanide source.[8][14] This innovative approach completely bypasses the need for toxic metal cyanides.
-
Performance: While groundbreaking, this method typically provides moderate yields (30–64%) and requires a higher temperature (55 °C).[8] The primary drawbacks remain the high cost of palladium and its sensitivity to poisoning by cyanide ions, which can complicate catalyst performance.[6][7]
Iron-Catalyzed Deaminative Cyanation
Iron, being earth-abundant and significantly less toxic than copper or palladium, is an attractive catalytic metal. However, its application in cyanation has been hampered by its strong propensity to form highly stable and inert hexacyanoferrate complexes, which sequester the cyanide source.[7]
-
Recent Breakthroughs: New strategies have emerged for a one-pot deaminative cyanation using an iron nitrate/copper cyanide system. This approach cleverly navigates the incompatibility of the diazotization reagent (nitrite) with Cu(I) and cyanide, which would normally lead to undesired oxidation.[7] This represents a frontier in Sandmeyer chemistry, aiming to combine safety and sustainability.
Heterogeneous and Supported Catalysts
To address catalyst recovery and product purity, heterogeneous catalysts have been developed. Immobilizing the active metal species on a solid support allows for easy separation from the reaction mixture and potential reuse.
-
Supported Ionic Liquid Phase (SILP) Catalysts: Copper catalysts incorporating an ionic liquid phase on a solid support like Silochrom have shown high efficiency, achieving yields up to 96% at room temperature.[8]
-
Magnetically Separable Nanocatalysts: A novel approach utilizes copper complexes anchored to magnetic nanoparticles (e.g., Fe₃O₄@SiO₂).[4] These catalysts can be efficiently removed from the reaction vessel with an external magnet and have demonstrated good reusability over multiple cycles, making them highly suitable for scalable processes.[4]
Metal-Free Sandmeyer Cyanation
The ultimate goal of green chemistry is to eliminate the need for metal catalysts entirely. Groundbreaking work has shown this is possible by modifying the diazonium salt itself.
-
Internal Electron Transfer: Barbero and colleagues developed a method using arenediazonium o-benzenedisulfonimides.[15][16] In this system, the o-benzenedisulfonimide counter-anion functions as an internal electron transfer agent, initiating the radical formation without an external metal catalyst.[15]
-
Advantages: This reaction proceeds under very mild conditions (room temperature) in the open air, uses a safer, solid cyanide source (tetrabutylammonium cyanide), and provides good to excellent yields (average 75%).[15][16] It represents a paradigm shift in Sandmeyer chemistry, offering a truly green and safe alternative.
Data Presentation: At-a-Glance Catalyst Comparison
The table below summarizes the key performance characteristics of the discussed catalytic systems, providing a clear basis for comparison.
| Catalyst System | Typical Catalyst Loading | Cyanide Source | Temp. (°C) | Yield Range (%) | Key Advantages & Disadvantages |
| Classical CuCN | Stoichiometric | CuCN, KCN/NaCN | 0 - 100 | 60 - 90 | (+): Inexpensive, well-established. (-): Highly toxic, high waste, poor atom economy. |
| CuCN / 1,10-phen | 10 mol% | KCN | Room Temp. | 52 - 93 | (+): Catalytic, mild conditions, high yields.[8][10] (-): Still uses toxic KCN. |
| PdCl₂ / Ag₂O | 10 mol% | Acetonitrile (solvent) | 55 | 30 - 64 | (+): Avoids metal cyanides.[8][14] (-): Moderate yields, expensive catalyst. |
| Supported Cu-SILP | Catalytic | KSCN (example) | Room Temp. | ~96 | (+): High yield, catalyst is recoverable.[8] (-): Support synthesis required. |
| Metal-Free (o-BS Anion) | N/A (0 mol%) | (Bu₄N)CN | Room Temp. | 34 - 92 | (+): No metal, mild, safer CN source.[15][16] (-): Requires synthesis of special diazonium salt. |
Experimental Protocols: From Theory to Practice
A self-validating protocol is crucial for reproducible results. The following detailed procedures for two distinct methodologies—a modern catalytic copper system and a metal-free approach—highlight the practical differences in execution.
Protocol 1: Ligand-Assisted Copper-Catalyzed Cyanation (Adapted from Beletskaya et al.[8][10])
A. Diazotization of Aryl Amine:
-
In a flask equipped with a magnetic stirrer, dissolve the aryl amine (1.0 eq.) in a suitable acidic medium (e.g., 37% HCl).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C. Use this cold solution immediately in the next step.
B. Catalytic Cyanation Reaction:
-
In a separate reaction vessel, add CuCN (0.10 eq.), 1,10-phenanthroline (0.10 eq.), and dibenzo-18-crown-6 (0.10 eq.) to acetonitrile.
-
Add an aqueous solution of potassium cyanide (KCN, 1.5 eq.). Stir until a homogeneous solution is formed.
-
Cool the cyanide-catalyst mixture to room temperature.
-
Slowly add the cold diazonium salt solution from Step A to the vigorously stirred cyanide-catalyst mixture.
-
Observe for nitrogen gas evolution. Allow the reaction to stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
C. Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of ammonia or sodium carbonate to neutralize the acid and complex excess copper salts.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl nitrile.
Protocol 2: Metal-Free Cyanation with Arenediazonium o-Benzenedisulfonimide (Adapted from Barbero et al.[15][16])
A. Preparation of Arenediazonium o-Benzenedisulfonimide Salt:
-
(Follow established procedures for diazotization of the corresponding aniline).
-
Isolate the arenediazonium o-benzenedisulfonimide salt. These salts are often stable, crystalline solids that can be handled with standard laboratory precautions.
B. Metal-Free Cyanation Reaction:
-
In a round-bottom flask open to the air, dissolve the arenediazonium o-benzenedisulfonimide salt (1.0 eq.) in acetonitrile.
-
Add solid tetrabutylammonium cyanide ((Bu₄N)CN, 1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
C. Work-up and Purification:
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the resulting crude aryl nitrile by flash column chromatography. The o-benzenedisulfonimide can often be recovered from the aqueous layer.
Visualization: Workflow for Catalyst Selection
Choosing the appropriate catalyst requires balancing factors like cost, toxicity, substrate scope, and desired reaction conditions. The following workflow provides a logical decision-making process for researchers.
Conclusion and Future Outlook
The Sandmeyer cyanation has transformed from a brute-force stoichiometric reaction into a sophisticated, catalytically driven process. While classical CuCN remains a viable option for certain applications, the landscape is now dominated by more efficient and sustainable alternatives. Ligand-assisted copper catalysis offers a significant improvement in efficiency and milder conditions. Palladium catalysis opens the door to non-traditional cyanide sources, and emerging iron-based systems promise a future with cheaper, more benign metals.
The development of heterogeneous and recoverable catalysts directly addresses the needs of industrial and process chemistry. However, the advent of metal-free protocols represents the most profound shift, aligning this century-old reaction with the modern imperatives of green chemistry. For the practicing scientist, the choice of catalyst is no longer a given but a strategic decision based on a nuanced understanding of performance, safety, cost, and environmental impact. Future research will likely focus on expanding the substrate scope of these advanced systems, adapting them for flow chemistry, and discovering even safer and more innovative ways to generate the crucial cyanide nucleophile.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scribd.com [scribd.com]
- 4. Magnetically separable triazine-based Cu( ii )–vitamin B 5 complex in nitromethane toward efficient heterogeneous cyanation reaction of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06104J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. iris.unito.it [iris.unito.it]
- 16. scispace.com [scispace.com]
Efficacy Showdown: A Comparative Analysis of Pesticides Derived from Benzonitrile Isomers
A Technical Guide for Agrochemical and Pharmaceutical Research Professionals
In the landscape of modern crop protection and pest management, the chemical scaffold of benzonitrile and its isomers serves as a foundational backbone for a range of highly effective pesticides. The strategic placement of the nitrile (-C≡N) and hydroxyl (-OH) groups on the benzene ring dictates the starting point for synthesizing compounds with vastly different biological activities. This guide provides a detailed, evidence-based comparison of the efficacy of pesticides derived from three key positional isomers: 2-cyanophenol, 3-cyanophenol, and 4-cyanophenol.
Our analysis moves beyond a simple cataloging of products to offer a deeper understanding of the structure-activity relationships that govern their performance. By examining the causality behind their modes of action and presenting supporting experimental data, this guide aims to equip researchers and development professionals with the critical insights needed for innovation in the field.
Part 1: Pesticides Derived from 4-Cyanophenol (p-Hydroxybenzonitrile)
The para-isomer, 4-cyanophenol, is arguably the most commercially significant of the three, serving as the direct precursor to a class of post-emergence herbicides known as the hydroxybenzonitriles.[1][2] These compounds are renowned for their selective control of broadleaf weeds in cereal crops.[3]
The primary herbicidal derivatives of 4-cyanophenol are formed through halogenation at the 3 and 5 positions of the benzene ring.[1][4]
-
Ioxynil: 3,5-diiodo-4-hydroxybenzonitrile[5]
-
Bromoxynil: 3,5-dibromo-4-hydroxybenzonitrile[6]
-
Chloroxynil: 3,5-dichloro-4-hydroxybenzonitrile[7]
These herbicides are primarily contact agents, meaning they affect the plant tissue they directly touch, with little to no residual activity in the soil.[8][9]
The herbicidal efficacy of ioxynil, bromoxynil, and chloroxynil stems from their potent ability to inhibit photosynthesis.[3][9] They function by binding to the D1 protein in the Photosystem II (PSII) complex within the chloroplasts of susceptible plants.[7][10][11] This binding action blocks the electron transport chain, a critical process for converting light energy into chemical energy.[9][12] The disruption leads to a cascade of destructive events, including the production of reactive oxygen species, which cause rapid cell membrane damage, leading to chlorosis (yellowing) and necrosis (tissue death).[8][10]
The nitrile (-CN) group herbicides belong to HRAC Group 6 (globally) or C3 (in Australia), which specifically target the D1 protein.[7][13]
Caption: Mechanism of PSII-inhibiting herbicides derived from 4-cyanophenol.
While all three halogenated derivatives share the same mode of action, their efficacy and crop safety can vary.
-
Ioxynil and Bromoxynil are the most widely used and are highly effective against a broad spectrum of annual broadleaf weeds, including chickweed, dandelion, and wild mustard.[12][14] They are valued for their rapid action and crop safety in cereals like wheat and barley.[3][12][14]
-
Chloroxynil was developed as an alternative to bromoxynil. Some studies have found it to be less potent in controlling broadleaf weeds but also less injurious to sensitive crops like alfalfa and red clover.[7][15] However, chloroxynil is now considered largely obsolete in many regions.[15][16]
The choice of halogen (Iodine, Bromine, or Chlorine) influences the molecule's lipophilicity and binding affinity to the D1 protein, which can account for the observed differences in potency. Ioxynil is noted to be slightly more toxic than bromoxynil and chloroxynil, which may be attributable to the heavier iodine halogens.[8]
Table 1: Comparative Profile of Herbicides from 4-Cyanophenol
| Feature | Ioxynil | Bromoxynil | Chloroxynil |
| Chemical Structure | 3,5-diiodo-4-hydroxybenzonitrile | 3,5-dibromo-4-hydroxybenzonitrile | 3,5-dichloro-4-hydroxybenzonitrile |
| Primary Use | Post-emergence Herbicide[12] | Post-emergence Herbicide[9] | Post-emergence Herbicide[7] |
| Target Pests | Broadleaf weeds in cereals[14] | Broadleaf weeds in cereals[3] | Broadleaf weeds in cereals[15] |
| Mode of Action | Photosystem II Inhibition[12][14] | Photosystem II Inhibition[3][9] | Photosystem II Inhibition[7][10] |
| Status | Used in many regions, banned in EU[8] | Widely used[6] | Largely obsolete[15][16] |
Part 2: Pesticides Derived from 2-Cyanophenol (o-Hydroxybenzonitrile)
2-Cyanophenol serves as a crucial intermediate in the synthesis of both fungicides and molluscicides, demonstrating the versatility of the benzonitrile scaffold.
While not a direct derivative in the same way as the halogenated herbicides are from 4-cyanophenol, the structural motif of 2-cyanophenol is related to key precursors for the synthesis of Niclosamide . Niclosamide (2',5-dichloro-4'-nitrosalicylanilide) is a highly effective molluscicide recommended by the World Health Organization (WHO) for controlling the freshwater snails that act as intermediate hosts for schistosomiasis.[17] It is also used as an anthelmintic and, more recently, has been investigated for its antiviral and anticancer properties.
Niclosamide's primary mode of action as a molluscicide is the uncoupling of oxidative phosphorylation in the mitochondria of the target snails.[18] This process disrupts the production of ATP, the main energy currency of the cell, leading to the rapid death of the organism. This mechanism is distinct from the PSII inhibition seen in the herbicidal derivatives.
Numerous studies have validated the high efficacy of niclosamide.
-
Meta-analyses of Chinese literature show that both 50% wettable powder and 4% powder formulations of niclosamide ethanolamine salt achieve high snail mortality rates, exceeding 88% within 15 days of application.[17]
-
Laboratory studies determining lethal concentrations (LC) have shown that the LC50 and LC90 values for the target snail Biomphalaria glabrata are 0.077 mg/L and 0.175 mg/L, respectively.[19][20]
-
Concentrations above 0.30 mg/L were found to cause the death of almost all target snails within the first 24 hours, demonstrating a rapid and acute toxic effect.[21]
Table 2: Efficacy of Niclosamide Formulations Against Oncomelania hupensis Snails[17]
| Formulation | Time Post-Application | Mean Snail Mortality (%) | 95% Confidence Interval |
| 50% Wettable Powder | 3 days | 77% | 68-86% |
| 7 days | 83% | 77-89% | |
| 15 days | 88% | 82-92% | |
| 4% Powder | 3 days | 81% | 65-93% |
| 7 days | 90% | 83-95% | |
| 15 days | 94% | 91-97% |
2-Cyanophenol is also a key intermediate for synthesizing methoxyacrylate fungicides like azoxystrobin, highlighting its importance in developing pesticides with different modes of action.[22][23]
Part 3: Pesticides Derived from 3-Cyanophenol (m-Hydroxybenzonitrile)
The research and commercial development of pesticides directly derived from the meta-isomer, 3-cyanophenol, are significantly less documented in publicly available scientific literature compared to its ortho- and para- counterparts. While it is a valuable chemical intermediate, its direct lineage to major classes of commercial pesticides is not as clearly established as for the other two isomers. Its derivatives are more commonly found in the synthesis of pharmaceuticals and other fine chemicals.
Part 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential.
This protocol outlines a standard greenhouse pot study for evaluating the efficacy of post-emergence herbicides like ioxynil and bromoxynil.
Objective: To determine the dose-response relationship and calculate the effective dose (e.g., ED50 or GR50) for a test herbicide on a target broadleaf weed.
Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Sinapis arvensis - wild mustard) in 10 cm pots containing a standard potting mix. Cultivate in a greenhouse under controlled conditions (e.g., 22/18°C day/night temperature, 16h photoperiod).
-
Herbicide Application: When plants reach the 2-4 true leaf stage, apply the herbicide. Use a precision laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).
-
Dose Range: Prepare a series of herbicide dilutions to apply a range of doses (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x the recommended field rate). Include an untreated control group.
-
Replication: Use a randomized complete block design with at least four replicates for each treatment.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Data Analysis: Analyze the biomass data using non-linear regression (e.g., a four-parameter log-logistic model) to calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).
Caption: Standard workflow for assessing post-emergence herbicide efficacy.
This protocol is adapted from WHO guidelines for testing the efficacy of molluscicides like niclosamide against aquatic snails.
Objective: To determine the lethal concentration (LC50 and LC90) of a molluscicide for a target snail species.
Methodology:
-
Snail Acclimation: Collect healthy, adult snails of the target species (e.g., Biomphalaria glabrata) and acclimate them in dechlorinated tap water for 24-48 hours under laboratory conditions.
-
Test Solutions: Prepare a stock solution of the molluscicide (e.g., niclosamide). Create a series of dilutions in dechlorinated water to achieve the desired test concentrations (e.g., 0.02, 0.04, 0.08, 0.16, 0.32 mg/L). Include a control group with only dechlorinated water.
-
Exposure: Place 10 snails into each of several glass beakers containing 250 mL of a test solution. Use at least three replicates for each concentration and the control.
-
Exposure Period: Expose the snails for a 24-hour period.
-
Recovery and Observation: After 24 hours, transfer the snails to beakers containing fresh, untreated water. Observe for mortality at 24 and 48 hours post-exposure. Snail death is confirmed by a lack of response to gentle prodding with a needle.
-
Data Analysis: Use Probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals from the mortality data.
Conclusion
The positional isomerism of cyanophenol is a powerful determinant of biological activity, guiding the synthesis of pesticides with distinct modes of action and target spectra.
-
4-Cyanophenol is the cornerstone for a vital class of PSII-inhibiting herbicides (ioxynil, bromoxynil) that are crucial for selective broadleaf weed control in cereal production. Their efficacy is directly related to the halogen substituents, with bromoxynil and ioxynil being the most commercially successful.
-
2-Cyanophenol provides a pathway to different classes of pesticides, most notably as a precursor for the synthesis of the WHO-recommended molluscicide niclosamide, which operates by uncoupling oxidative phosphorylation.
-
3-Cyanophenol remains a less-explored isomer for direct pesticide development compared to its counterparts, presenting a potential area for future research and discovery.
This comparative guide underscores the importance of understanding fundamental structure-activity relationships. By leveraging this knowledge and employing rigorous, validated experimental protocols, researchers can continue to develop more effective and targeted pest management solutions.
References
- 1. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 4. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromoxynil - Wikipedia [en.wikipedia.org]
- 7. Chloroxynil - Wikipedia [en.wikipedia.org]
- 8. Ioxynil - Wikipedia [en.wikipedia.org]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. medkoo.com [medkoo.com]
- 11. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
- 12. Ioxynil: A Contact Herbicide for Broadleaf Weed Control [jindunchemical.com]
- 13. genfarm.com.au [genfarm.com.au]
- 14. How Ioxynil Functions as an Effective Herbicide for Weed Control [jindunchemical.com]
- 15. Chemistry:Chloroxynil - HandWiki [handwiki.org]
- 16. Chloroxynil [sitem.herts.ac.uk]
- 17. Molluscicidal efficacies of different formulations of niclosamide: result of meta-analysis of Chinese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reabic.net [reabic.net]
- 19. The molluscicidal activity of niclosamide (Bayluscide WP70(R)) on Melanoides tuberculata (Thiaridae), a snail associated with habitats of Biomphalaria glabrata (Planorbidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
- 22. sdlookchem.com [sdlookchem.com]
- 23. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-4-nitrobenzonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dimethyl-4-nitrobenzonitrile, synthesizing established procedures for related chemical classes to ensure the highest standards of safety and environmental compliance.
While specific safety data for this compound is not extensively available, its structure, featuring a nitro group and a nitrile group on a substituted benzene ring, allows us to infer its potential hazards and dictate a cautious and informed disposal strategy.[1] Aromatic nitro compounds are often toxic and can be environmentally hazardous, while nitrile compounds can release toxic gases under certain conditions.[2][3][4] Therefore, the procedures outlined below are grounded in a conservative approach, treating the compound with the respect it demands.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. Based on the toxicological profiles of similar nitroaromatic and nitrile compounds, it is prudent to assume that this chemical may be harmful if swallowed, toxic in contact with skin or if inhaled, and potentially harmful to aquatic life.[5][6]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Potential Effect | Source(s) for Analogy |
| Acute Toxicity (Oral) | Potentially harmful or fatal if swallowed. | [5][6][7][8] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin. | [5][6][9] |
| Acute Toxicity (Inhalation) | Potentially toxic if inhaled. | [5][6] |
| Environmental Hazard | Potentially harmful to aquatic life. | [3][5] |
Mandatory Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves are required.[2]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[2]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation.[9]
Spill Management and Cleanup Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[7]
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the previous section.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[7] Do not use combustible materials like paper towels for initial absorption.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[7] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, such as acetone or ethanol, followed by a thorough washing with soap and water.[7]
-
Waste Disposal: All contaminated cleaning materials and the collected spill waste must be disposed of as hazardous waste, following the procedures detailed in the next section.[7]
Step-by-Step Disposal Protocol
The recommended method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11] In-lab treatment is not advised due to the potential for hazardous reactions.[11]
Procedure for Waste Accumulation and Disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[4][7]
-
Container Selection: Use a designated, robust, and chemically compatible hazardous waste container that can be securely sealed.[7][12] The original container is often a suitable choice if it is in good condition.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
The name of the generating laboratory or researcher
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should have secondary containment to prevent the spread of any potential leaks and should be away from incompatible chemicals.[7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Adhere to all institutional, local, and national regulations for hazardous waste disposal.[12][13]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and consistent use of PPE to meticulous waste segregation and professional disposal—researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's EHS department for specific guidance and requirements.
References
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 2,5-Dimethyl-4-nitrobenzonitrile
For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 2,5-Dimethyl-4-nitrobenzonitrile (CAS No. 73713-69-6). Beyond a mere checklist, this document elucidates the causality behind each procedural step, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Risks of this compound
This compound is a substituted aromatic nitrile. While comprehensive toxicological data for this specific isomer is not extensively published, the available information and data from structurally similar compounds necessitate a cautious approach. The primary known hazard, as per the Globally Harmonized System (GHS), is that it is harmful if swallowed.[1]
The nitrile functional group (-C≡N) can be toxic, and nitroaromatic compounds are often associated with systemic toxicity. Therefore, exposure through all routes—ingestion, inhalation, and dermal contact—should be minimized.
| Hazard Classification | Description | Primary Exposure Routes | Potential Health Effects |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion | May cause systemic toxicity. |
| Skin Contact | Potential for irritation and absorption. | Dermal | May cause skin irritation. Absorption through the skin may contribute to systemic toxicity. |
| Eye Contact | Potential for irritation. | Ocular | May cause eye irritation. |
| Inhalation | Dust may be harmful if inhaled. | Inhalation | May cause respiratory tract irritation. Inhalation of dust may lead to systemic effects. |
Note: This assessment is based on available data for this compound and related nitroaromatic compounds. A comprehensive, site-specific risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles. |
| Hands | Chemical-resistant nitrile gloves.[2] | Nitrile gloves offer good resistance to a range of chemicals.[2] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits or if generating dust. | Consult your institution's environmental health and safety (EHS) office for respirator selection and fit-testing requirements. |
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is paramount to ensure the safety of yourself and your colleagues.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure all necessary PPE is donned correctly.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Transfer:
-
Handle the solid with care to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Close the container tightly immediately after use.
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure location to restrict access.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical final steps in the safe handling of this compound.
Decontamination
-
Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Then, wash with soap and water.
-
Work Surfaces: Wipe down the work area in the chemical fume hood with a solvent-dampened towel, followed by a soap and water wash. Dispose of the towel as hazardous waste.
-
PPE: Remove and dispose of gloves in the designated hazardous waste stream. Lab coats should be professionally laundered if contaminated.
Waste Disposal
-
Solid Waste: All solid waste, including unused product, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solvent rinsates must be collected in a labeled hazardous waste container for liquids.
-
Disposal Method: Never dispose of this compound down the drain or in the regular trash. All waste must be disposed of through your institution's EHS-approved hazardous waste program, typically involving incineration by a licensed facility.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
